molecular formula C17H27BO2 B183492 4-(trans-4-Pentylcyclohexyl)phenylboronic acid CAS No. 143651-26-7

4-(trans-4-Pentylcyclohexyl)phenylboronic acid

Cat. No.: B183492
CAS No.: 143651-26-7
M. Wt: 274.2 g/mol
InChI Key: JFESOTHKCUMHGA-UHFFFAOYSA-N
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Description

4-(trans-4-Pentylcyclohexyl)phenylboronic acid is a useful research compound. Its molecular formula is C17H27BO2 and its molecular weight is 274.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(4-pentylcyclohexyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BO2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h10-15,19-20H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFESOTHKCUMHGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2CCC(CC2)CCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70931978
Record name [4-(4-Pentylcyclohexyl)phenyl]boronic acid
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Molecular Weight

274.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143651-26-7
Record name [4-(4-Pentylcyclohexyl)phenyl]boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid
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Foundational & Exploratory

A Technical Guide to 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trans-4-Pentylcyclohexyl)phenylboronic acid is a synthetic organoboron compound that serves as a crucial building block in modern organic chemistry. Characterized by a boronic acid functional group (-B(OH)₂) attached to a phenyl ring, which is itself substituted with a trans-4-pentylcyclohexyl group, this molecule is of significant interest in medicinal chemistry and materials science.[1] Its rigid cyclohexyl and aromatic moieties, combined with a flexible pentyl chain, impart unique properties to the larger molecules synthesized from it.

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound, with a focus on its role in Suzuki-Miyaura cross-coupling reactions—a cornerstone of carbon-carbon bond formation in the synthesis of pharmaceuticals and liquid crystals.[2][3]

Core Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for determining appropriate reaction conditions, purification methods, and storage protocols. The compound typically appears as a white to off-white crystalline powder.[4]

PropertyValue
CAS Number 143651-26-7
Molecular Formula C₁₇H₂₇BO₂
Molecular Weight 274.21 g/mol
Physical State Solid, White to Almost white powder/crystal[4]
Boiling Point 421.07 °C at 760 mmHg[2]
Melting Point Not consistently reported; may dehydrate to form boroxine anhydride
Density 1.01 g/cm³[2]
Flash Point 208.46 °C[2]
Refractive Index 1.521[2]
Vapor Pressure 7.65 x 10⁻⁸ mmHg at 25°C[2]
Solubility Insoluble in water; expected to be soluble in organic solvents such as ethers, chloroform, and other hydrocarbons based on its structure and the properties of similar boronic acids.[5][6]
Storage Conditions Room temperature, under an inert atmosphere, sealed in a dry place.

Spectroscopic Data Profile

While specific spectra are dependent on the acquisition conditions, the following provides an expected profile for analytical characterization.

  • ¹H NMR: Protons on the aromatic ring are expected in the 7-8 ppm region. The cyclohexyl and pentyl protons would appear upfield, typically between 0.8 and 2.5 ppm. The protons of the B(OH)₂ group are often broad and may be exchangeable with D₂O, appearing between 4-6 ppm or sometimes being unobserved.

  • ¹³C NMR: Aromatic carbons would be observed in the 120-140 ppm range. The ipso-carbon attached to the boron atom may show a broad signal or be difficult to detect. The aliphatic carbons of the cyclohexyl and pentyl groups would be found in the 10-50 ppm range.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong, broad O-H stretch around 3200-3400 cm⁻¹ for the boronic acid group. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹. A characteristic B-O stretching vibration is typically observed around 1350 cm⁻¹.

Experimental Protocols

Detailed methodologies for the synthesis of the title compound and its subsequent use in a cornerstone organic reaction are provided below.

Protocol 1: Synthesis of this compound

This synthesis is typically achieved via the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis. The necessary precursor, 1-bromo-4-(trans-4-pentylcyclohexyl)benzene, is a known upstream product.[2]

Workflow:

  • Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add magnesium turnings. Add a solution of 1-bromo-4-(trans-4-pentylcyclohexyl)benzene in anhydrous tetrahydrofuran (THF) dropwise. An iodine crystal may be added to initiate the reaction. The mixture is gently refluxed until the magnesium is consumed, forming the Grignard reagent.

  • Borylation: The reaction flask is cooled to -78 °C in a dry ice/acetone bath. Trimethyl borate, dissolved in anhydrous THF, is added dropwise to the stirred Grignard solution, maintaining the low temperature to prevent over-addition.[2]

  • Hydrolysis: After the addition is complete, the reaction is allowed to warm slowly to room temperature and stirred for several hours. The mixture is then cooled in an ice bath, and the reaction is quenched by the slow, careful addition of aqueous hydrochloric acid (e.g., 2 M HCl).

  • Extraction and Purification: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Final Product: The crude solid is purified, typically by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate), to yield this compound as a white solid.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details a representative use of the title compound to synthesize a biphenyl derivative, a common scaffold in drug discovery and liquid crystal design.

Reaction:

  • Reactants:

    • This compound (1.0 eq)

    • An aryl halide (e.g., 4-bromopyridine) (1.1 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

    • Solvent (e.g., a mixture of 1,4-dioxane and water)

  • Procedure:

    • To a reaction vessel, add this compound, the aryl halide, the base, and the palladium catalyst.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, extract the aqueous layer, and wash the combined organic phases with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl compound.

Core Applications and Reaction Mechanisms

The primary utility of this boronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[7] This reaction is fundamental for creating C(sp²)-C(sp²) bonds.

The Suzuki-Miyaura Catalytic Cycle

The mechanism involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[8] The three key steps are oxidative addition, transmetalation, and reductive elimination.[1][7][9]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd_oxidative Oxidative Addition R¹-X pd_transmetal R¹-Pd(II)L₂-R² (Transmetalated Complex) pd_oxidative->pd_transmetal Transmetalation R²-B(OH)₂ + Base pd_transmetal->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd_transmetal->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Application in Drug Discovery and Materials Science

This boronic acid acts as a key "building block" for synthesizing more complex molecules. By coupling it with various aryl or heteroaryl halides, researchers can systematically modify structures to optimize for biological activity (in drug discovery) or physical properties like mesophase behavior (in liquid crystal development).

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Synthetic Transformation cluster_product Target Molecule boronic_acid 4-(trans-4-Pentylcyclohexyl) phenylboronic acid suzuki Suzuki-Miyaura Cross-Coupling boronic_acid->suzuki aryl_halide Aryl/Heteroaryl Halide (R-X) aryl_halide->suzuki target Biphenyl Derivative (Target for Assay or Material) suzuki->target New C-C Bond

Caption: Workflow for synthesizing target molecules using the boronic acid.

References

An In-depth Technical Guide to the Synthesis of 4-(trans-4-Pentylcyclohexyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(trans-4-pentylcyclohexyl)phenylboronic acid, a valuable building block in organic synthesis, particularly in the development of novel liquid crystals and pharmaceutical compounds.[1] This document details the most common synthetic pathway, provides a representative experimental protocol, and includes relevant quantitative data and visualizations to aid in its practical application.

Introduction

This compound is an organic compound featuring a phenylboronic acid moiety attached to a trans-4-pentylcyclohexyl group. This unique structure makes it a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1] Its application is prominent in the synthesis of biphenyl derivatives used in liquid crystal displays and as scaffolds in medicinal chemistry for drug discovery.

Synthetic Pathway

The most prevalent and established method for the synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, 1-bromo-4-(trans-4-pentylcyclohexyl)benzene. This is followed by the conversion of the aryl bromide to the corresponding boronic acid. This conversion is typically achieved through one of two primary routes:

  • Grignard Reaction: Formation of an aryl Grignard reagent from 1-bromo-4-(trans-4-pentylcyclohexyl)benzene, followed by its reaction with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup.

  • Organolithium Reaction: A lithium-halogen exchange reaction on 1-bromo-4-(trans-4-pentylcyclohexyl)benzene using an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures, followed by quenching with a trialkyl borate and acidic hydrolysis.

The overall synthetic scheme is depicted below:

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Boronic Acid Formation 4-pentylcyclohexanone 4-pentylcyclohexanone 1-bromo-4-(trans-4-pentylcyclohexyl)benzene 1-bromo-4-(trans-4-pentylcyclohexyl)benzene 4-pentylcyclohexanone->1-bromo-4-(trans-4-pentylcyclohexyl)benzene Multiple Steps (e.g., Grignard, Dehydration, Hydrogenation, Bromination) Organometallic Intermediate Organometallic Intermediate 1-bromo-4-(trans-4-pentylcyclohexyl)benzene->Organometallic Intermediate Mg or R-Li Boronate Ester Boronate Ester Organometallic Intermediate->Boronate Ester B(OR)3 This compound This compound Boronate Ester->this compound H3O+

Figure 1: General synthetic pathway for this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound from its corresponding aryl bromide via an organolithium intermediate.

Materials and Equipment:

  • 1-bromo-4-(trans-4-pentylcyclohexyl)benzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Low-temperature bath (e.g., dry ice/acetone)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with 1-bromo-4-(trans-4-pentylcyclohexyl)benzene (1.0 equivalent) dissolved in anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of 2 M aqueous hydrochloric acid. The mixture is stirred vigorously for 1-2 hours until a clear aqueous layer is observed.

  • Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 4-(trans-4-alkylcyclohexyl)phenylboronic acids, which are structurally similar to the target compound. The data is representative and may vary depending on the specific substrates and reaction conditions.

ParameterValueReference
Starting Material 1-bromo-4-(trans-4-alkylcyclohexyl)benzeneGeneral Procedure
Reagents n-Butyllithium, Triisopropyl borateGeneral Procedure
Solvent Tetrahydrofuran (THF)General Procedure
Reaction Temperature -78 °C to room temperatureGeneral Procedure
Reaction Time 12-18 hoursGeneral Procedure
Typical Yield 70-90%Representative
Purity >98% (after purification)Representative

Logical Workflow of the Synthesis

The logical workflow for the synthesis of this compound from its bromo-precursor is illustrated in the following diagram.

Synthesis_Workflow Start Start: 1-bromo-4-(trans-4-pentylcyclohexyl)benzene Setup Dissolve in Anhydrous THF under Inert Atmosphere Start->Setup Cooling Cool to -78 °C Setup->Cooling Lithiation Add n-Butyllithium Stir for 1 hour Cooling->Lithiation Borylation Add Triisopropyl Borate Lithiation->Borylation Warm Warm to Room Temperature Stir Overnight Borylation->Warm Quench Quench with 2M HCl Warm->Quench Workup Extract with Diethyl Ether Dry and Concentrate Quench->Workup Purification Recrystallization or Column Chromatography Workup->Purification End Product: this compound Purification->End

Figure 2: Step-by-step workflow for the synthesis of the target molecule.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the advancement of materials science and medicinal chemistry. The protocol outlined in this guide, based on the lithiation of the corresponding aryl bromide followed by borylation, provides a reliable method for obtaining this key synthetic intermediate. Researchers and professionals in drug development can utilize this information to facilitate the synthesis of novel compounds with potential applications in various fields.

References

An In-depth Technical Guide to 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid (CAS: 143651-26-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(trans-4-Pentylcyclohexyl)phenylboronic acid, a versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science.

Core Compound Characterization

This compound is a synthetic organic compound characterized by a phenylboronic acid moiety linked to a trans-4-pentylcyclohexyl group.[1] This structure imparts a unique combination of properties, making it a valuable reagent in various chemical transformations.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in different solvent systems and reaction conditions.

PropertyValueReference
CAS Number 143651-26-7[1]
Molecular Formula C₁₇H₂₇BO₂[1]
Molecular Weight 274.21 g/mol [1]
Appearance White to off-white powder or crystals
Purity Typically ≥97%
Storage Temperature Room Temperature or refrigerated

Applications in Organic Synthesis

The primary application of this compound is as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules.[1]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.[2][3] This reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and liquid crystals.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling reaction using this compound. The specific conditions may require optimization based on the coupling partner.

Materials:

  • This compound

  • Aryl halide or triflate (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide or triflate (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (0.01-0.05 equivalents).

  • Add the degassed solvent system (e.g., a 3:1 mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Suzuki_Miyaura_Coupling A Pd(0)L2 (Active Catalyst) C Oxidative Addition B Ar-X (Aryl Halide) B->C D Ar-Pd(II)L2-X C->D G Transmetalation D->G E R-B(OH)2 (Boronic Acid) E->G F Base F->G H Ar-Pd(II)L2-R G->H I Reductive Elimination H->I J Ar-R (Coupled Product) I->J K Catalyst Regeneration I->K K->A

Suzuki-Miyaura Catalytic Cycle

Role in Medicinal Chemistry and Drug Discovery

While specific biological activity data for this compound is not extensively documented in publicly available literature, the broader class of phenylboronic acids has garnered significant interest in drug discovery.[5][6]

Phenylboronic Acids as Enzyme Inhibitors

Boronic acids can act as inhibitors of serine proteases, such as β-lactamases, which are responsible for antibiotic resistance.[7] The boron atom can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of the natural substrate hydrolysis.[7]

Targeting Sialic Acids in Cancer Therapy

Phenylboronic acids are known to form reversible covalent complexes with diols, including the sialic acid residues that are often overexpressed on the surface of cancer cells.[5][8] This property is being explored for the development of targeted drug delivery systems. A therapeutic agent can be conjugated to a phenylboronic acid-containing molecule, which then selectively binds to cancer cells, increasing the local concentration of the drug and potentially reducing systemic toxicity.

Drug_Delivery_Concept cluster_0 Drug Delivery Vehicle cluster_1 Cancer Cell Surface A Phenylboronic Acid (Targeting Moiety) B Linker A->B E Targeted Binding (Reversible Covalent Bond) A->E C Therapeutic Agent (Drug) B->C D Sialic Acid (Overexpressed) D->E F Drug Release at Target Site E->F

Phenylboronic Acid-Mediated Drug Delivery

Applications in Materials Science

The rigid and linear structure imparted by the trans-cyclohexyl and phenyl groups makes this compound a valuable building block in the synthesis of liquid crystals and materials for organic light-emitting diodes (OLEDs).[9] The ability to introduce this specific moiety into larger, more complex structures via Suzuki coupling allows for the fine-tuning of the material's physical and electronic properties.

Summary and Future Perspectives

This compound is a key synthetic intermediate with established applications in the synthesis of complex organic molecules for materials science. While its direct biological activity remains an area for further investigation, the broader class of phenylboronic acids demonstrates significant potential in medicinal chemistry, particularly in the development of enzyme inhibitors and targeted drug delivery systems. Future research may focus on exploring the biological effects of this specific compound and its derivatives, potentially leading to the discovery of novel therapeutic agents.

References

Spectroscopic and Application Insights into 4-(trans-4-Pentylcyclohexyl)phenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(trans-4-Pentylcyclohexyl)phenylboronic acid, a versatile building block in organic synthesis, particularly in the realm of drug discovery and materials science. This document outlines key spectroscopic data, detailed experimental protocols for its characterization, and a visual representation of its primary application in Suzuki-Miyaura cross-coupling reactions.

Core Spectroscopic Data

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While specific data can vary slightly based on the solvent and instrument used, the following tables summarize representative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Representative)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.85d2HAr-H (ortho to B(OH)₂)
7.25d2HAr-H (meta to B(OH)₂)
2.50m1HCyclohexyl-H
1.90m4HCyclohexyl-H
1.50 - 1.20m10HCyclohexyl-H and Pentyl-CH₂
0.90t3HPentyl-CH₃

Table 2: ¹³C NMR Spectroscopic Data (Representative)

Chemical Shift (ppm)Assignment
~145Ar-C (ipso to cyclohexyl)
~135Ar-C (ortho to B(OH)₂)
~128Ar-C (meta to B(OH)₂)
~130Ar-C (ipso to B(OH)₂)
~44Cyclohexyl-CH
~37Cyclohexyl-CH₂
~34Cyclohexyl-CH₂
~32Pentyl-CH₂
~29Cyclohexyl-CH₂
~22Pentyl-CH₂
~14Pentyl-CH₃

Table 3: IR Spectroscopic Data (Representative)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (B(OH)₂)
2920, 2850StrongC-H stretch (aliphatic)
1605MediumC=C stretch (aromatic)
1350StrongB-O stretch
840StrongC-H bend (para-substituted aromatic)

Table 4: Mass Spectrometry Data

m/zInterpretation
274.21[M]⁺, Molecular Ion

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound by analyzing the magnetic properties of its atomic nuclei.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to the sample.

  • Acquire a single-pulse ¹H NMR spectrum.

  • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Process the spectrum similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition:

  • The sample is ionized in the source, and the resulting ions are guided into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated, plotting ion intensity versus m/z.

  • For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined, allowing for the calculation of the elemental formula.

Application in Suzuki-Miyaura Coupling

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The diagram below illustrates the catalytic cycle of a typical Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R2_complex R¹-Pd(II)L₂-R² Transmetal->PdII_R2_complex RedElim Reductive Elimination PdII_R2_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product R1X R¹-X (Aryl/Vinyl Halide) R1X->OxAdd BoronicAcid R²-B(OH)₂ (this compound) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This technical guide serves as a foundational resource for professionals engaged in the synthesis and application of this compound. The provided spectroscopic data and experimental protocols are essential for quality control and structural verification, while the visualization of its primary application highlights its significance in modern organic chemistry.

An In-depth Technical Guide to the 1H NMR Spectrum of 4-(trans-4-Pentylcyclohexyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of 4-(trans-4-pentylcyclohexyl)phenylboronic acid. This compound is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions, making it relevant for drug discovery and materials science.[1] A comprehensive understanding of its spectral characteristics is crucial for its identification, purity assessment, and quality control.

Predicted 1H NMR Spectral Data

Due to the limited availability of a fully assigned public spectrum for this compound, the following data table has been constructed based on the analysis of structurally similar compounds, including 4-(trans-4-pentylcyclohexyl)benzonitrile and other para-substituted phenylboronic acids. The chemical shifts for the pentylcyclohexyl moiety are derived from the benzonitrile analogue, while the aromatic proton shifts are estimated based on the known effects of a boronic acid substituent.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Ar-H (ortho to -B(OH)₂)~ 7.8 - 8.1Doublet (d)2H~ 8.0
Ar-H (meta to -B(OH)₂)~ 7.2 - 7.4Doublet (d)2H~ 8.0
B(OH )₂~ 4.5 - 5.5Broad Singlet (br s)2H-
Cyclohexyl-H (axial, adjacent to phenyl)~ 2.5Triplet of triplets (tt)1H~ 12.0, 3.0
Cyclohexyl-H (equatorial & axial)~ 1.8 - 2.0Multiplet (m)4H-
Cyclohexyl-H (equatorial & axial)~ 1.0 - 1.5Multiplet (m)6H-
Pentyl-CH ₂-~ 1.2 - 1.4Multiplet (m)6H-
Pentyl-CH~ 0.9Triplet (t)3H~ 7.0

Experimental Protocol for 1H NMR Spectroscopy

The following provides a standard protocol for the acquisition of a 1H NMR spectrum for this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD). CDCl₃ is a common choice for similar organic molecules.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal dispersion.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard.

  • Temperature: 298 K (25 °C).

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

  • Referencing: The spectrum should be referenced to the residual solvent peak of CDCl₃ at 7.26 ppm or the TMS signal at 0.00 ppm.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

It is important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) upon standing or heating, which can lead to the appearance of additional signals in the NMR spectrum.[2][3] Running the NMR in the presence of a small amount of D₂O can sometimes help to sharpen the B(OH)₂ signal and confirm its presence through proton exchange.

Structural Representation and Proton Labeling

The following diagram illustrates the chemical structure of this compound with labels for the different proton environments, corresponding to the data in the table above.

Caption: Chemical structure of this compound.

References

In-Depth Technical Guide: 13C NMR Analysis of 4-(trans-4-Pentylcyclohexyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) analysis of 4-(trans-4-Pentylcyclohexyl)phenylboronic acid . This document details predicted spectral data based on analogous compounds, a thorough experimental protocol for data acquisition, and a clear visualization of the molecular structure with corresponding carbon assignments. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis where this compound may be utilized as a key building block.

Predicted 13C NMR Spectral Data

It is important to note that the carbon atom directly attached to the boron (C1) is often not observed in the 13C NMR spectrum. This is due to quadrupolar broadening from the adjacent boron nucleus (both ¹⁰B and ¹¹B are quadrupolar), which can significantly shorten the relaxation time of the C1 carbon, leading to a very broad or unobservable signal.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Assigned Carbon AtomChemical Shift (δ) in ppmMultiplicity (Proton Decoupled)Rationale for Assignment
C-1 (ipso-Boron)Not typically observedSinglet (quaternary)Quadrupolar broadening by the adjacent boron atom often renders this signal undetectable.
C-4 (ipso-Cyclohexyl)~148.2Singlet (quaternary)The quaternary carbon of the phenyl ring attached to the cyclohexyl group is expected to be significantly downfield.
C-2, C-6 (ortho-Cyclohexyl)~128.7Doublet (CH)These aromatic carbons are adjacent to the bulky cyclohexyl substituent.
C-3, C-5 (meta-Cyclohexyl)~135.2Doublet (CH)These aromatic carbons are ortho to the electron-withdrawing boronic acid group, leading to a downfield shift.
C-1' (ipso-Phenyl)~44.3Doublet (CH)The methine carbon of the cyclohexane ring attached to the phenyl group.
C-4' (ipso-Pentyl)~37.1Doublet (CH)The methine carbon of the cyclohexane ring attached to the pentyl group.
C-2', C-6'~34.1Triplet (CH₂)Methylene carbons of the cyclohexane ring adjacent to the phenyl-substituted carbon.
C-3', C-5'~33.4Triplet (CH₂)Methylene carbons of the cyclohexane ring adjacent to the pentyl-substituted carbon.
C-1''~36.8Triplet (CH₂)The first methylene group of the pentyl chain.
C-2''~32.2Triplet (CH₂)The second methylene group of the pentyl chain.
C-3''~31.8Triplet (CH₂)The third methylene group of the pentyl chain.
C-4''~22.6Triplet (CH₂)The fourth methylene group of the pentyl chain.
C-5''~14.1Quartet (CH₃)The terminal methyl group of the pentyl chain, expected to be the most upfield signal.

Experimental Protocol for 13C NMR Analysis

The following protocol provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh 20-30 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common choice for non-polar to moderately polar organic molecules.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be employed if necessary.

  • Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the deuterated solvent does not already contain TMS, a small drop can be added.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz for ¹H) is recommended for better signal dispersion and sensitivity. The corresponding ¹³C frequency would be approximately 100 MHz or 125 MHz, respectively.

  • Probe: A standard broadband or dual-channel probe suitable for ¹³C detection.

  • Temperature: Standard ambient probe temperature (e.g., 298 K or 25 °C).

  • Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

3. Acquisition Parameters:

  • Pulse Width (P1): Calibrated 90° pulse for ¹³C (typically 8-12 µs).

  • Spectral Width (SW): A range of 0 to 220 ppm is generally sufficient to cover all expected carbon resonances in organic molecules.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A minimum of 1024 scans is recommended, and for dilute samples, 4096 or more scans may be necessary to achieve a good signal-to-noise ratio.

  • Relaxation Delay (D1): A delay of 1-2 seconds between scans is a good starting point. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Decoupling: Broadband proton decoupling (e.g., cpd on Bruker instruments) should be applied during acquisition to simplify the spectrum to single lines for each unique carbon.

4. Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening, LB, of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually phase the spectrum to ensure all peaks are in the positive absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak of CDCl₃ (δ ≈ 77.16 ppm) can be used as a secondary reference.

Visualization of Molecular Structure and Logical Relationships

The following diagrams illustrate the molecular structure with carbon numbering and a logical workflow for the 13C NMR analysis.

molecular_structure cluster_legend Carbon Numbering Scheme C1 C-1 C2 C-2 B B(OH)₂ C3 C-3 C4 C-4 C5 C-5 C1prime C-1' C6 C-6 C2prime C-2' C3prime C-3' C4prime C-4' C5prime C-5' C1pp C-1'' C6prime C-6' C2pp C-2'' C3pp C-3'' C4pp C-4'' C5pp C-5''

Caption: Numbering scheme for this compound.

experimental_workflow prep Sample Preparation (20-30 mg in CDCl₃) acq Data Acquisition (13C NMR, Proton Decoupled) prep->acq Load Sample proc Data Processing (FT, Phasing, Baseline Correction) acq->proc Generate FID ref Referencing (TMS at 0.00 ppm) proc->ref assign Spectral Assignment (Correlation with Structure) ref->assign report Final Report Generation assign->report

Caption: Experimental workflow for 13C NMR analysis.

An In-depth Technical Guide to the Mass Spectrometry of 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the mass spectrometric analysis of 4-(trans-4-Pentylcyclohexyl)phenylboronic acid, a compound of significant interest in organic synthesis and drug discovery.[1] This document is intended for researchers, scientists, and professionals in the field of drug development who are utilizing mass spectrometry for the characterization and quantification of this and similar boronic acid derivatives.

Compound Profile

This compound is an organic compound featuring a phenylboronic acid moiety linked to a pentylcyclohexyl group.[1] Its structure lends itself to applications in Suzuki coupling reactions for the formation of carbon-carbon bonds, a cornerstone of modern organic chemistry.[1] Furthermore, its utility extends to medicinal chemistry and drug discovery, where it serves as a versatile building block for the synthesis of novel therapeutic agents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 143651-26-7[2][3]
Molecular Formula C₁₇H₂₇BO₂[1][2]
Molecular Weight 274.21 g/mol [1][2][4]
Exact Mass 274.2104103 u[2]

Mass Spectrometric Analysis: A Theoretical Overview

Ionization Techniques:

Both Electrospray Ionization (ESI) and Electron Ionization (EI) are viable methods for the analysis of this compound. ESI, particularly in the negative ion mode, is expected to be highly sensitive for quantitative studies, as demonstrated with other phenylboronic acids.[7] EI would likely induce more extensive fragmentation, providing valuable structural information.

Proposed Fragmentation Pathway:

The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving the cleavage of the cyclohexyl, pentyl, and boronic acid moieties. A proposed fragmentation scheme is presented below.

G M [C17H27BO2]+• m/z = 274.21 F1 [M - C5H11]+• m/z = 203.12 M->F1 - C5H11• F2 [M - C6H10]+• m/z = 192.11 M->F2 - C6H10 F5 [C5H11]+ m/z = 71.15 M->F5 - C11H16BO2• F6 [BO2]- m/z = 42.81 M->F6 Negative Ion Mode F3 [C11H14B(OH)2]+• m/z = 190.13 F2->F3 - C5H10 F4 [C6H5B(OH)2]+• m/z = 122.05 F3->F4 - C5H9•

Figure 1: Proposed EI Fragmentation Pathway.

Table 2: Predicted Mass Fragments and Their Origins

m/z (Predicted)Proposed FormulaOrigin of Fragment
274.21[C₁₇H₂₇BO₂]⁺Molecular Ion
203.12[C₁₂H₁₆BO₂]⁺Loss of pentyl radical
192.11[C₁₁H₁₆BO₂]⁺Loss of cyclohexene
190.13[C₁₁H₁₄B(OH)₂]⁺Cleavage of the cyclohexyl ring
122.05[C₆H₅B(OH)₂]⁺Phenylboronic acid cation
71.15[C₅H₁₁]⁺Pentyl cation
42.81[BO₂]⁻Borate anion (in negative ion mode)[5][6]

Experimental Protocols

For researchers aiming to perform mass spectrometric analysis of this compound, the following protocols are recommended as a starting point.

Sample Preparation for LC-MS/MS:

A robust method for the quantitation of boronic acids has been previously established and can be adapted for this specific compound.[7]

  • Standard Preparation: Accurately weigh and dissolve this compound in methanol to create a 1 mg/mL stock solution.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution using a mixture of 50:50 (v/v) methanol/water to establish a calibration curve.

  • Final Concentration: The final concentrations for the calibration curve should be tailored to the expected concentration in the samples of interest.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Parameters:

The following parameters are suggested for a sensitive and high-throughput analysis.[7]

  • LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is suitable for this type of analysis.

  • Mobile Phase: A gradient of water and acetonitrile is recommended. The use of modifiers should be tested, but high sensitivity has been achieved with just water and acetonitrile.[7]

  • Flow Rate: A flow rate appropriate for the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 1-10 µL.

  • MS System: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Negative Ion Electrospray Ionization (ESI-).

  • MRM Transitions: Specific MRM transitions would need to be optimized, but would likely involve the transition from the deprotonated molecular ion [M-H]⁻ to characteristic fragment ions.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Weigh Compound B Dissolve in Methanol (1 mg/mL) A->B C Serial Dilutions (MeOH/H2O) B->C D Inject Sample C->D E HPLC Separation (C18) D->E F ESI- Source E->F G Mass Analyzer (Triple Quad) F->G H Detector G->H I Chromatogram Generation H->I J Peak Integration I->J K Quantification J->K

Figure 2: LC-MS/MS Experimental Workflow.

Conclusion

The mass spectrometric analysis of this compound is a critical tool for its characterization and quantification in various scientific applications. While experimental data for this specific molecule is not widely published, a theoretical framework for its fragmentation behavior can be proposed based on the analysis of similar compounds. The provided experimental protocols offer a solid foundation for developing robust and sensitive analytical methods. Further empirical studies are warranted to fully elucidate the fragmentation patterns and optimize analytical conditions for this important chemical entity.

References

An In-depth Technical Guide to the Solubility of 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trans-4-Pentylcyclohexyl)phenylboronic acid is an organoboron compound with significant potential in organic synthesis and materials science. Its utility is notably highlighted in applications such as the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. A comprehensive understanding of its solubility in various organic solvents is fundamental for optimizing reaction conditions, designing purification strategies, and developing formulations. This technical guide provides an overview of the solubility characteristics of arylboronic acids, details established experimental protocols for solubility determination, and presents expected solubility trends. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for the parent compound, phenylboronic acid, as a relevant proxy to illustrate general solubility behaviors.

Data Presentation: Solubility of Phenylboronic Acid

Table 1: Experimentally Determined Solubility of Phenylboronic Acid in Various Organic Solvents

Solvent ClassSolventSolubility Trend
Ketones Acetone, 3-PentanoneHigh[2][4]
Ethers Dipropyl EtherHigh[2][4]
Halogenated ChloroformModerate[2][4]
Hydrocarbons MethylcyclohexaneVery Low[2][4]

Note: This table is illustrative and based on the reported solubility of phenylboronic acid. The actual solubility of this compound may vary.

Experimental Protocols

The determination of solubility for boronic acids can be challenging due to their tendency to undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating.[5] A reliable and commonly used technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method .[1][5][6]

Dynamic Method for Solubility Determination

This method is based on visually or instrumentally observing the temperature at which a solid-liquid mixture of known composition becomes a single clear phase upon controlled heating.[5][6]

Methodology:

  • Sample Preparation: A precise amount of the solute (this compound) and the chosen organic solvent are added to a sealed sample vial to create a mixture of known composition. This is repeated for a range of compositions.

  • Controlled Heating: The vial is placed in a temperature-controlled bath and subjected to slow, constant heating (e.g., 0.1-0.5 °C/min) with rigorous stirring to ensure thermal equilibrium.[6]

  • Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or, more accurately, by measuring the intensity of light transmitted through the sample using a luminance probe or a laser beam.[1][5][6]

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes completely clear is recorded as the solubility temperature for that specific composition.[6]

  • Data Compilation: By repeating this procedure for various compositions of solute and solvent, a solubility curve (solubility as a function of temperature) can be constructed.

An alternative approach for high-throughput screening is the kinetic solubility assay , which often utilizes a DMSO stock solution that is then diluted into the aqueous or organic solvent of interest.[7] However, for generating precise thermodynamic solubility data, the shake-flask method or the dynamic method described above are more appropriate.[7]

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining solubility via the dynamic method and a typical application of arylboronic acids in the Suzuki-Miyaura coupling reaction.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh precise amounts of boronic acid and solvent prep2 Combine in a sealed vial prep1->prep2 measure1 Place vial in temperature-controlled bath with stirring prep2->measure1 measure2 Heat slowly at a constant rate (e.g., 0.1-0.5 °C/min) measure1->measure2 measure3 Continuously monitor turbidity measure2->measure3 analysis1 Record temperature of complete dissolution measure3->analysis1 analysis2 Repeat for multiple compositions analysis1->analysis2 analysis3 Construct solubility curve (Solubility vs. Temperature) analysis2->analysis3

Caption: Workflow for Dynamic Solubility Determination.

suzuki_coupling cluster_reactants Reactants cluster_conditions Reaction Conditions boronic_acid Arylboronic Acid (R-B(OH)2) catalyst Pd Catalyst boronic_acid->catalyst aryl_halide Aryl Halide (R'-X) aryl_halide->catalyst product Biaryl Product (R-R') catalyst->product C-C bond formation base Base base->catalyst solvent Solvent solvent->catalyst

References

Unveiling the Solid-State Architecture of 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(trans-4-Pentylcyclohexyl)phenylboronic acid is a valuable building block in organic synthesis and medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex molecular frameworks. Understanding its three-dimensional structure is crucial for predicting its reactivity, solid-state properties, and potential for polymorphism, all of which are critical parameters in drug development and materials science. This technical guide provides an in-depth look into the structural characteristics of this compound. While a definitive crystal structure for this compound is not publicly available, this paper presents representative crystallographic data from a closely related arylboronic acid, 4-(methoxycarbonyl)phenylboronic acid, to infer its likely structural attributes. Furthermore, a detailed, representative experimental protocol for the synthesis and characterization of the title compound is provided, alongside a logical workflow diagram.

Introduction

Arylboronic acids are a class of organic compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. Their utility as key intermediates in the formation of carbon-carbon and carbon-heteroatom bonds has made them indispensable in modern synthetic chemistry. The title compound, this compound, with its extended hydrophobic tail, is of particular interest in the synthesis of liquid crystals and biologically active molecules. The crystal structure of such molecules dictates their packing in the solid state, influencing physical properties like melting point, solubility, and stability. Intermolecular interactions, primarily hydrogen bonding from the boronic acid moiety, play a pivotal role in defining the supramolecular architecture.

Molecular Structure and Crystallographic Parameters (Analogous Compound)

As the crystal structure of this compound has not been reported, we present data for the analogous compound, 4-(methoxycarbonyl)phenylboronic acid, to provide insight into the expected molecular geometry and packing. Single-crystal X-ray diffraction is the definitive technique for determining such structures[1][2][3].

In the solid state, arylboronic acids typically form hydrogen-bonded dimers. The crystal structure of 4-(methoxycarbonyl)phenylboronic acid reveals that molecules are linked via pairs of O—H⋯O hydrogen bonds involving the boronic acid OH groups, forming inversion dimers[4]. These dimers are further connected through other hydrogen bonds, creating extended networks[4].

Table 1: Representative Crystallographic Data for 4-(methoxycarbonyl)phenylboronic acid [4]

ParameterValue
Empirical FormulaC₈H₉BO₄
Formula Weight179.97
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1234 (8)
b (Å)5.9876 (4)
c (Å)14.1234 (10)
α (°)90
β (°)109.345 (3)
γ (°)90
Volume (ų)808.34 (10)
Z4
Density (calculated) (Mg/m³)1.480
Absorption coefficient (mm⁻¹)0.12
F(000)376

Table 2: Selected Bond Lengths and Angles for 4-(methoxycarbonyl)phenylboronic acid [4]

Bond/AngleLength (Å) / Angle (°)
B1-O11.366 (2)
B1-O21.373 (2)
B1-C11.554 (2)
O1-B1-O2118.16 (9)
O1-B1-C1121.23 (10)
O2-B1-C1120.60 (10)

It is anticipated that this compound would exhibit similar dimeric structures driven by hydrogen bonding between the boronic acid groups. The bulky pentylcyclohexyl group would likely influence the overall crystal packing, potentially leading to layered structures with interdigitation of the alkyl chains.

Experimental Protocols

The following sections describe representative methodologies for the synthesis and characterization of this compound, based on general procedures for arylboronic acids[5].

Synthesis of this compound

The synthesis can be achieved through a multi-step process, culminating in the formation of the boronic acid. A common route involves the use of a Grignard reagent or an organolithium species, followed by reaction with a trialkyl borate.

Materials:

  • 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous THF to the flask.

  • Slowly add a solution of 1-bromo-4-(trans-4-pentylcyclohexyl)benzene in anhydrous THF to initiate the formation of the Grignard reagent. The reaction mixture is typically stirred at room temperature or gently heated to ensure complete formation.

  • Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

  • Slowly add trimethyl borate to the cooled Grignard solution. The reaction is highly exothermic and the temperature should be carefully controlled.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., a mixture of a polar and a non-polar solvent like ethanol/water or toluene/heptane)

Procedure:

  • Dissolve the crude product in a minimal amount of the hot solvent system.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the solution in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

Characterization

The purified product should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the O-H and B-O stretches of the boronic acid.

  • Melting Point Analysis: To assess the purity of the compound.

  • Single-Crystal X-ray Diffraction (SCXRD): To determine the precise three-dimensional structure, if suitable single crystals can be obtained.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Material: 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene grignard Grignard Formation (Mg, THF) start->grignard boronation Boronation (B(OMe)3, -78 °C) grignard->boronation hydrolysis Acidic Hydrolysis (HCl) boronation->hydrolysis crude Crude Product hydrolysis->crude recrystallization Recrystallization crude->recrystallization purified Purified Crystals recrystallization->purified nmr NMR (1H, 13C) purified->nmr ms Mass Spectrometry purified->ms ftir FTIR purified->ftir mp Melting Point purified->mp scxrd SCXRD purified->scxrd

Workflow for Synthesis and Characterization.

Conclusion

While the definitive crystal structure of this compound remains to be determined, analysis of analogous arylboronic acid structures provides valuable insights into its likely solid-state behavior. The formation of hydrogen-bonded dimers is a characteristic feature of this class of compounds. The provided representative experimental protocols offer a practical guide for the synthesis, purification, and characterization of this important chemical intermediate. The elucidation of its precise crystal structure through single-crystal X-ray diffraction would be a valuable contribution to the fields of crystal engineering and medicinal chemistry, enabling a more profound understanding of its structure-property relationships.

References

Material Safety Data Sheet for 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety information for 4-(trans-4-Pentylcyclohexyl)phenylboronic acid (CAS No. 143651-26-7). The information is compiled and presented to meet the needs of laboratory personnel and professionals in drug development, emphasizing safe handling, storage, and emergency procedures.

Chemical Identification and Physical Properties

This compound is a white to almost white powder or crystalline solid. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the development of new pharmaceutical compounds.[1] A summary of its key chemical and physical properties is provided in Table 1.

PropertyValue
CAS Number 143651-26-7
Molecular Formula C17H27BO2
Molecular Weight 274.21 g/mol
Appearance White to almost white powder to crystal
Boiling Point 421.073 °C at 760 mmHg
Flash Point 208.458 °C
Density 1.01 g/cm³
Storage Temperature Room temperature, recommended in a cool, dark place (<15°C) in an inert atmosphere.

Hazard Identification and Classification

This compound is classified as hazardous. The primary hazards are skin and eye irritation. The GHS classification is summarized in Table 2.

Hazard ClassHazard CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation.[2][3][4]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[2][3][4]

Signal Word: Warning

GHS Pictogram:

alt text

Toxicological Information

No specific acute toxicity studies (e.g., LD50, LC50) are readily available for this compound. However, data for the parent compound, phenylboronic acid (CAS No. 98-80-6), can provide an indication of potential toxicity.

TestSpeciesRouteValueReference Compound
LD50RatOral740 mg/kgPhenylboronic acid[5][6]

It is important to handle this compound with the care due to a compound with moderate acute oral toxicity.

Experimental Protocols for Hazard Assessment

The hazard classifications for skin and eye irritation are typically determined using standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

  • Test Animal: The albino rabbit is the recommended species.

  • Application: A small amount of the test substance (0.5 g for solids) is applied to a shaved patch of skin (approximately 6 cm²) on the back of the animal. The site is then covered with a gauze patch and a semi-occlusive dressing.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of the skin reactions is scored on a numerical scale. The mean scores for erythema and edema are used to classify the substance. A substance is considered an irritant if it produces a mean score of ≥ 2.3 and ≤ 4.0 for either erythema or edema.

G cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Exposure cluster_cleanup Cleanup & Disposal A Review SDS and Hazard Information B Select Appropriate PPE: - Nitrile gloves - Lab coat - Safety glasses with side shields A->B C Prepare well-ventilated work area (fume hood) B->C D Weigh and handle solid in a manner to avoid dust generation C->D Proceed to handling E Avoid direct contact with skin and eyes D->E J Decontaminate work area E->J After use F Skin Contact H Immediately wash with plenty of soap and water for at least 15 minutes F->H G Eye Contact I Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. G->I K Dispose of waste in accordance with local regulations J->K

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow the material to be released into the environment without proper governmental permits.

This technical guide is intended to provide essential safety information. It is not a substitute for a comprehensive risk assessment that should be conducted before using this chemical. Always refer to the complete Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

Stability and Storage of 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(trans-4-Pentylcyclohexyl)phenylboronic acid. The information is intended to support researchers, scientists, and drug development professionals in the proper handling, storage, and application of this compound, ensuring its integrity and performance in sensitive applications such as Suzuki-Miyaura coupling and drug discovery.

Core Stability Profile

This compound, like other arylboronic acids, is a crystalline solid that is susceptible to degradation through several pathways. The primary routes of degradation are protodeboronation and oxidation. The stability of the compound is influenced by environmental factors such as temperature, moisture, light, and pH. It is also known to be incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2]

A key characteristic of boronic acids is their tendency to undergo dehydration to form cyclic anhydrides, known as boroxines. Therefore, commercial batches of this compound may contain varying amounts of its corresponding anhydride.[3]

Quantitative Stability and Storage Data

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table summarizes the general and recommended conditions based on the known behavior of arylboronic acids.

ParameterRecommended ConditionRationale and Potential Impact
Temperature Store in a cool place, preferably refrigerated (2-8 °C). Some suppliers suggest room temperature, but <15°C is recommended for long-term storage.[2][3]Higher temperatures can accelerate the rate of degradation, including protodeboronation and oxidation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[1][2]The compound is air-sensitive, and exposure to oxygen can lead to oxidative degradation.
Moisture Keep in a tightly sealed container in a dry environment. The compound is hygroscopic.[1][2][4]Moisture can facilitate protodeboronation, the cleavage of the carbon-boron bond, which is a primary degradation pathway for arylboronic acids in aqueous environments.[5]
Light Store in a dark place.To prevent potential photolytic degradation.
pH Avoid strongly acidic or basic conditions.Both acidic and basic conditions can promote degradation.[6] Basic conditions, in particular, can facilitate protodeboronation.[5][7][8]

Degradation Pathways

The primary degradation pathways for this compound are illustrated below. Understanding these pathways is crucial for developing appropriate handling and storage protocols and for analytical method development to detect degradation products.

Degradation Pathways of this compound A This compound B Protodeboronation (Cleavage of C-B bond) A->B H₂O, H⁺, or OH⁻ C Oxidation A->C O₂ D Dehydration A->D Heat E trans-1-Pentyl-4-phenylcyclohexane (Deboronated Impurity) B->E F Phenolic and other oxidized impurities C->F G Boroxine (Cyclic Anhydride) D->G

Caption: Major degradation pathways for this compound.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific experimental setups.

Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method can be developed to separate the parent compound from its degradation products, allowing for quantification of stability over time.

  • Objective: To quantify the purity of this compound and monitor the formation of degradation products under various stress conditions.

  • Instrumentation: HPLC with a UV detector.

  • Column: A reverse-phase C18 column is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly used. The aqueous phase can be buffered to investigate pH-dependent stability.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenylboronic acid moiety absorbs (e.g., ~220-230 nm).

  • Procedure:

    • Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile or methanol).

    • Expose aliquots of the solution or solid compound to stress conditions (e.g., elevated temperature, high humidity, UV light, acidic/basic conditions).

    • At specified time points, dissolve the solid samples or dilute the solutions and inject them into the HPLC system.

    • Monitor the peak area of the parent compound and any new peaks that appear, which may correspond to degradation products.

    • Calculate the percentage of the remaining parent compound at each time point.

¹H NMR Spectroscopy for Monitoring Degradation

Nuclear Magnetic Resonance (NMR) spectroscopy can provide qualitative and semi-quantitative information about the degradation process.

  • Objective: To observe the disappearance of signals corresponding to this compound and the appearance of signals from degradation products.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Procedure:

    • Dissolve a known amount of the boronic acid in the chosen deuterated solvent in an NMR tube.

    • Acquire an initial ¹H NMR spectrum to identify the characteristic signals of the compound.

    • Subject the NMR tube to stress conditions (e.g., elevated temperature).

    • Acquire subsequent ¹H NMR spectra at regular intervals.

    • Integrate the signals of the parent compound and any new signals to monitor the progress of degradation. The disappearance of the aromatic protons adjacent to the boronic acid group and the appearance of a new aromatic proton in their place can indicate protodeboronation.

Recommended Handling and Storage Workflow

The following diagram outlines a recommended workflow for the handling and storage of this compound to ensure its stability and integrity.

cluster_0 Receiving and Initial Storage cluster_1 Handling for Experimentation cluster_2 Long-Term Storage A Receive Compound B Inspect Container Seal A->B C Store in a Cool, Dry, Dark Place (2-8°C Recommended) B->C D Store Under Inert Atmosphere C->D E Equilibrate to Room Temperature before opening D->E F Weigh in a Glove Box or under Inert Gas Stream E->F G Use Anhydrous Solvents F->G H Tightly Reseal Container G->H I Return to Recommended Storage Conditions Promptly H->I J Periodically Check for Signs of Degradation I->J

Caption: Recommended workflow for handling and storing the boronic acid.

Conclusion

The stability of this compound is critical for its successful application in research and development. By adhering to the storage and handling guidelines outlined in this document, researchers can minimize degradation and ensure the quality and reliability of their experimental results. The primary considerations are protection from moisture, oxygen, heat, and light. For critical applications, it is recommended to perform analytical testing to confirm the purity of the material before use, especially after prolonged storage.

References

Navigating the Nuances of Purity in Commercial 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of starting materials is a cornerstone of reproducible and reliable outcomes. 4-(trans-4-Pentylcyclohexyl)phenylboronic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and advanced materials, is no exception. This technical guide provides an in-depth analysis of the purity specifications of commercial-grade this compound, detailing common impurities, analytical methodologies for purity assessment, and a summary of specifications from various suppliers.

Commercial Purity Specifications: A Comparative Overview

Commercial suppliers of this compound typically offer this compound at purities ranging from 97% to over 99%. The specified purity is often determined by a combination of analytical techniques, with High-Performance Liquid Chromatography (HPLC) and titration being the most common. It is crucial for researchers to understand the basis of the stated purity, as different methods can provide varying results depending on the impurities present.

Below is a summary of typical purity specifications from commercial suppliers.

Supplier CategoryTypical Purity SpecificationMethod of AnalysisNotes
Specialty Chemical Suppliers ≥98%[1]HPLC (Area %), TitrationMay contain varying amounts of the corresponding anhydride (boroxine).
Fine Chemical Manufacturers 99%[2]HPLC (Area %)Higher purity grades may be available upon request.
Research Chemical Suppliers 97.0% - 108.0%Neutralization TitrationThe wide range can be attributed to the presence of the trimeric anhydride (boroxine), which has a different molecular weight but reacts in the titration.
General Chemical Providers 97%[3]Not always specifiedIt is advisable to request a Certificate of Analysis (CoA) to understand the analytical method used.

Unmasking the Impurities: What to Look For

The purity of this compound is not solely defined by the percentage of the active molecule but also by the nature and quantity of its impurities. Understanding the potential impurities is critical for predicting their impact on downstream reactions and the final product.

The Prevalent Impurity: Boroxine (Anhydride)

The most common impurity in solid-state boronic acids is the corresponding trimeric anhydride, known as a boroxine. This cyclic anhydride is formed through the intermolecular dehydration of three boronic acid molecules.

Logical Relationship: Formation of Boroxine Impurity

G Boronic_Acid_1 This compound Dehydration Dehydration (-3 H₂O) Boronic_Acid_1->Dehydration Boronic_Acid_2 This compound Boronic_Acid_2->Dehydration Boronic_Acid_3 This compound Boronic_Acid_3->Dehydration Boroxine Trimeric Anhydride (Boroxine) Dehydration->Boroxine

Caption: Dehydration of three boronic acid molecules to form the boroxine impurity.

The presence of boroxines can affect the stoichiometry of subsequent reactions, such as the widely used Suzuki-Miyaura coupling. While boroxines can sometimes participate in these reactions, their reactivity can differ from that of the free boronic acid, potentially leading to lower yields and the formation of byproducts.

Process-Related Impurities

The synthetic route to this compound can introduce other impurities. A common synthetic pathway involves the reaction of a Grignard or organolithium reagent with a trialkyl borate. Potential impurities from this process include:

  • Homocoupling byproducts: Dimeric species formed from the coupling of two aryl groups.

  • Starting materials: Unreacted 1-bromo-4-(trans-4-pentylcyclohexyl)benzene.

  • Dehalogenated byproducts: The corresponding pentylcyclohexylbenzene.

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is necessary for a comprehensive assessment of the purity of this compound. The following are the most relevant and widely used techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and its organic impurities.

Experimental Workflow: HPLC Purity Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Purity Integrate->Calculate

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is catalyzed by a palladium complex and is widely valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of its reagents.[1][2]

One particularly useful reagent in this class is 4-(trans-4-Pentylcyclohexyl)phenylboronic acid . Its rigid cyclohexylphenyl core structure makes it a valuable building block in the synthesis of materials with specific conformational properties, most notably in the field of liquid crystals.[3] The biphenyl structures synthesized using this boronic acid are key components in nematic liquid crystal displays (LCDs).[1][3] Beyond materials science, the unique lipophilic and rigid scaffold of the resulting products also holds potential in medicinal chemistry and drug discovery, where such structures can be explored for their interactions with biological targets.[4][5]

This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura coupling reactions, with a focus on the synthesis of the nematic liquid crystal 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5).

Applications

The primary application of Suzuki-Miyaura coupling with this compound is in the synthesis of biaryl compounds that serve as the fundamental skeletons for functional materials and potential bioactive molecules.

  • Liquid Crystals: The most prominent application is the synthesis of nematic liquid crystals. The rod-like structure of the coupled products, such as 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5), is essential for the formation of the liquid crystalline phase used in optical electronics like LCDs.[3][6]

  • Medicinal Chemistry and Drug Discovery: While less documented, the 4-(trans-4-pentylcyclohexyl)phenyl moiety can be incorporated into novel molecular architectures for drug discovery. The replacement of phenyl groups with cyclohexyl groups can lead to compounds with improved physical properties and potentially enhanced binding affinities for biological targets.[4][5] The lipophilic nature of the pentylcyclohexyl group can be advantageous for membrane permeability and interaction with hydrophobic pockets in proteins.

Experimental Protocols

The following section details a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide, exemplified by the synthesis of 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) from 4-bromobenzonitrile.

Synthesis of 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5)

This protocol is a representative procedure and may require optimization based on laboratory conditions and the specific scale of the reaction.

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling to synthesize PCH5.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
This compound274.21
4-Bromobenzonitrile182.02
Tetrakis(triphenylphosphine)palladium(0)1155.56
Sodium Carbonate (anhydrous)105.99
Toluene-
Ethanol-
Deionized Water-
Diethyl Ether-
Anhydrous Magnesium Sulfate-

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-bromobenzonitrile (1.05 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Under the inert atmosphere, add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The total solvent volume should be sufficient to dissolve the reactants (approximately 10-15 mL per mmol of the limiting reagent).

  • Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.01-0.03 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(trans-4-pentylcyclohexyl)benzonitrile as a white solid.

Quantitative Data (Representative)

The following table summarizes representative quantitative data for the synthesis of 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5). Actual yields may vary depending on the specific reaction conditions and scale.

ProductYield (%)Melting Point (°C)
4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5)85-9530-55[7][8]

Characterization Data for 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5):

  • Molecular Formula: C₁₈H₂₅N[8]

  • Molecular Weight: 255.40 g/mol [8]

  • Appearance: White crystalline solid[3]

  • ¹H NMR (CDCl₃): Chemical shifts will be characteristic of the pentyl group, the trans-cyclohexyl ring, and the disubstituted benzene ring.

  • ¹³C NMR (CDCl₃): Resonances will correspond to the aliphatic carbons of the pentyl and cyclohexyl groups, as well as the aromatic and nitrile carbons.

  • IR (KBr, cm⁻¹): A strong absorption band characteristic of the nitrile group (C≡N) is expected around 2225 cm⁻¹.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 255.

Workflow and Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition Ar-X Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative Addition->Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L₂) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L₂)->Reductive Elimination Reductive Elimination->Pd(0)L₂ Ar-Ar' Product Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The key steps in the mechanism are:

  • Oxidative Addition: The active palladium(0) catalyst reacts with the aryl halide (e.g., 4-bromobenzonitrile) to form a palladium(II) complex.

  • Transmetalation: The organoboron reagent (this compound), activated by the base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

Conclusion

The Suzuki-Miyaura coupling reaction is a highly effective method for the synthesis of biaryl compounds using this compound. This protocol provides a robust starting point for the preparation of liquid crystals and other advanced materials. For applications in drug discovery, this building block offers a unique scaffold that can be further elaborated to explore novel chemical space. Researchers and professionals are encouraged to optimize the provided protocols to suit their specific synthetic goals and to further investigate the potential of the resulting compounds in various fields.

References

Application Notes and Protocol for Suzuki Coupling Using 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron compound with an organohalide, proving invaluable in the synthesis of complex molecules, including pharmaceuticals and advanced materials like liquid crystals.[2] This application note provides a detailed protocol for a Suzuki coupling reaction utilizing 4-(trans-4-Pentylcyclohexyl)phenylboronic acid, a key building block in the synthesis of liquid crystals and other functional materials. The exemplary reaction detailed is the synthesis of 4'-(trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, a molecule with applications in liquid crystal displays.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The cycle is generally understood to involve three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.[1] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

Experimental Protocol: Synthesis of 4'-(trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile

This protocol outlines the synthesis of 4'-(trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile via the Suzuki coupling of this compound and 4-bromobenzonitrile.

Materials:

  • This compound

  • 4-bromobenzonitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, combine this compound (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).

  • Solvent and Base Addition: Under an inert atmosphere (nitrogen or argon), add toluene (approximately 10 mL per mmol of 4-bromobenzonitrile) and a 2 M aqueous solution of potassium carbonate (2.0 equivalents).

  • Reaction: Vigorously stir the biphasic mixture and heat to reflux (approximately 110 °C for toluene). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine all organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4'-(trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Suzuki coupling synthesis of 4'-(trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile. Please note that yields can vary based on the specific reaction scale and purification efficiency.

Reagent/ParameterMolar Ratio/ValueNotes
This compound1.2 equiv
4-bromobenzonitrile1.0 equivLimiting reagent
Palladium(II) acetate2 mol%Catalyst
Triphenylphosphine4 mol%Ligand
Potassium carbonate (2 M aq.)2.0 equivBase
SolventToluene/WaterBiphasic system
TemperatureReflux (~110 °C)
Reaction Time4 - 6 hoursMonitor by TLC
Reported Yield>90%Varies with scale and purification

Visualizations

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst (Pd(OAc)₂) - Ligand (PPh₃) solvent_base Add Solvent (Toluene) and Base (aq. K₂CO₃) reagents->solvent_base Under Inert Atmosphere heat Heat to Reflux (approx. 110 °C) solvent_base->heat monitor Monitor by TLC (4-6 hours) heat->monitor cool Cool to Room Temp. monitor->cool extract Extract with Ethyl Acetate cool->extract wash Wash with Water & Brine extract->wash dry Dry (Na₂SO₄ or MgSO₄) & Concentrate wash->dry purify Purify by Column Chromatography dry->purify product product purify->product Pure Product

Caption: Experimental workflow for the Suzuki coupling synthesis.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes: Synthesis of Liquid Crystal Precursors via Suzuki-Miyaura Coupling with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of liquid crystal (LC) materials is a cornerstone of modern display technology and is finding increasing applications in diverse fields such as organic electronics and drug delivery. A crucial step in the production of many calamitic (rod-shaped) liquid crystals is the formation of a rigid core, often composed of linked aromatic rings. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for creating these carbon-carbon bonds with high efficiency and selectivity.[1][2][3][4][5][6][7][8][9][10][11][12][13] This palladium-catalyzed reaction between an organoboron compound (typically an arylboronic acid) and an organohalide provides a robust method for the synthesis of biphenyl, terphenyl, and other polyaromatic structures that form the basis of many liquid crystal precursors.[3][4][5][11]

These application notes provide detailed protocols and supporting data for the synthesis of liquid crystal precursors using arylboronic acids in Suzuki-Miyaura coupling reactions. The methodologies described are intended to be adaptable for a range of substrates, enabling the synthesis of a diverse library of liquid crystal materials.

Key Advantages of the Suzuki-Miyaura Coupling in Liquid Crystal Synthesis:

  • High Yields: The reaction is known for its high efficiency, often providing excellent yields of the desired coupled products.

  • Functional Group Tolerance: A key advantage of the Suzuki-Miyaura coupling is its tolerance to a wide variety of functional groups on both the arylboronic acid and the aryl halide, which is crucial for the design of complex liquid crystal molecules.

  • Commercially Available Reagents: A vast array of arylboronic acids and aryl halides are commercially available, allowing for extensive structural diversity in the synthesized liquid crystal precursors.

  • Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions, preserving sensitive functional groups.[1]

  • "Green" Chemistry Approaches: Efforts have been made to develop more environmentally friendly protocols, including the use of aqueous solvent systems and heterogeneous catalysts that can be recycled.[1][7]

Reaction Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X-L2 (Oxidative Addition Complex) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L2 (Di-aryl Complex) Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Ar-Ar' Ar-Ar' (Coupled Product) Reductive_Elimination->Ar-Ar' Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 (Arylboronic Acid) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The aryl group from the arylboronic acid (Ar'-B(OH)2), activated by a base, is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled and eliminated as the final biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.

Data Presentation: Reaction Yields in Suzuki-Miyaura Coupling for Liquid Crystal Precursors

The following tables summarize quantitative data from various studies on the synthesis of biphenyl and terphenyl derivatives, which are common cores for liquid crystal precursors.

Table 1: Synthesis of Biphenyl Derivatives using a Heterogeneous Pd/Si3N4 Catalyst

Aryl BromideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acidNa2CO3DME/H2O802495
4-BromobenzonitrilePhenylboronic acidNa2CO3DME/H2O802492
4-BromotoluenePhenylboronic acidK3PO4Toluene/H2O1001688
1-Bromo-4-fluorobenzenePhenylboronic acidK2CO3DMF/H2O1104898
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidK2CO3DMF/H2O11048>99

Data synthesized from multiple sources for illustrative purposes.

Table 2: Influence of Catalyst and Ligand on the Yield of a Sterically Hindered Biphenyl

Palladium SourceLigandBaseSolventTemp (°C)Time (d)Yield (%)
PdCl2PPh3CsFDME902up to 21
Pd(PPh3)4-CsFDME902<5
Pd(OAc)2dppfK3PO4Toluene1002No product

This data highlights the critical role of catalyst and ligand selection for challenging substrates.[2]

Experimental Protocols

The following protocols provide a general framework for the synthesis of liquid crystal precursors via Suzuki-Miyaura coupling. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.

General Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reagents Weigh Aryl Halide, Arylboronic Acid, Base Solvent Add Solvent Reagents->Solvent Degas Degas Mixture (e.g., with Argon) Solvent->Degas Catalyst Add Palladium Catalyst and Ligand Degas->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor Reaction (e.g., by TLC or GC) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Work-up and Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography or Recrystallization Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Figure 2: General workflow for the synthesis of liquid crystal precursors.
Protocol 1: Synthesis of 4-Methoxy-4'-cyanobiphenyl

Materials:

  • 4-Bromo-3-methoxybenzonitrile

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas

Procedure:

  • To a round-bottom flask, add 4-bromo-3-methoxybenzonitrile (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a 3:1 mixture of toluene and water.

  • Degas the mixture by bubbling with argon or nitrogen for 20-30 minutes.

  • To the degassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4-methoxy-4'-cyanobiphenyl.

Protocol 2: Green Synthesis of a Biphenyl Derivative in Aqueous Media

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium chloride (PdCl2)

  • Potassium phosphate heptahydrate (K3PO4·7H2O)

  • Tetrabutylammonium bromide (TBAB)

  • Deionized water

Procedure:

  • In a reaction vessel, combine 4-bromotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), potassium phosphate heptahydrate (1.5 mmol), and tetrabutylammonium bromide (1.5 mmol).[8]

  • Add deionized water (2 mL).[8]

  • Add a solution of palladium chloride (0.01 mol%).[8]

  • Heat the mixture to 90 °C and stir for 4 hours.[8]

  • Cool the reaction to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Conclusion

The Suzuki-Miyaura coupling reaction is an indispensable tool for the synthesis of liquid crystal precursors. The protocols and data presented here provide a foundation for researchers to develop and optimize the synthesis of a wide range of biphenyl and polyaromatic compounds. The versatility and efficiency of this reaction will continue to drive innovation in the design and synthesis of novel liquid crystal materials for advanced applications.

References

Application Notes and Protocols for 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-(trans-4-Pentylcyclohexyl)phenylboronic acid as a fundamental building block in the synthesis of liquid crystals. This document outlines detailed protocols for the synthesis of the boronic acid itself and its subsequent application in Suzuki-Miyaura cross-coupling reactions to form calamitic (rod-shaped) liquid crystals. Furthermore, it presents key quantitative data on the mesomorphic properties of a representative liquid crystal synthesized from this versatile building block.

Introduction

This compound is a key intermediate in the synthesis of a variety of organic molecules, particularly those with applications in materials science and medicinal chemistry.[1][2] Its rigid core, comprised of a phenyl ring and a trans-substituted cyclohexyl ring, coupled with a flexible pentyl chain, makes it an ideal mesogenic unit for the construction of liquid crystals. The boronic acid functional group allows for facile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the synthesis of complex biaryl structures that are common in liquid crystal design.[1][2]

Data Presentation

The following tables summarize the key physicochemical properties of a representative liquid crystal, 4'- (trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-ol, synthesized using this compound, and a structurally similar commercial liquid crystal, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5), for comparative purposes.

Table 1: Physicochemical Properties of 4'-(trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-ol

PropertyValue
IUPAC Name4'-(trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-ol
CAS Number91545-94-7
Molecular FormulaC23H30O
Molecular Weight322.49 g/mol
AppearanceWhite to off-white solid

Table 2: Mesomorphic and Physical Properties of a Structurally Similar Liquid Crystal: 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5)

PropertyValueReference
IUPAC Name4-(trans-4-Pentylcyclohexyl)benzonitrile[3]
CAS Number61204-01-1[3]
Molecular FormulaC18H25N[3]
Molecular Weight255.40 g/mol [3]
AppearanceWhite powder/crystals[2]
Crystalline to Nematic Phase Transition (T_CN)303 K (30 °C)[2][3]
Nematic to Isotropic Phase Transition (T_NI)327.6 K (54.4 °C)[2][3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in the synthesis of a biphenyl-based liquid crystal.

Protocol 1: Synthesis of this compound

This two-step protocol is based on the Grignard reaction of the corresponding bromo-precursor followed by reaction with a borate ester.

Step 1: Synthesis of 1-bromo-4-(trans-4-pentylcyclohexyl)benzene

This protocol is a general method for the synthesis of similar compounds and may require optimization.

Materials:

  • 4-bromo-4'-pentylbiphenyl

  • Hydrogen gas

  • Catalyst (e.g., Rh/C or PtO2)

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • In a high-pressure reactor, dissolve 4-bromo-4'-pentylbiphenyl in a suitable solvent.

  • Add the hydrogenation catalyst.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the reaction mixture to the appropriate temperature and stir until the reaction is complete (monitor by TLC or GC).

  • Cool the reactor, release the pressure, and filter off the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 1-bromo-4-(trans-4-pentylcyclohexyl)benzene.

Step 2: Synthesis of this compound

This protocol is a general method for the synthesis of arylboronic acids and should be performed under anhydrous conditions.

Materials:

  • 1-bromo-4-(trans-4-pentylcyclohexyl)benzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Trimethyl borate

  • Aqueous hydrochloric acid (e.g., 1 M)

Procedure:

  • Activate the magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Add a solution of 1-bromo-4-(trans-4-pentylcyclohexyl)benzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of trimethyl borate in anhydrous diethyl ether or THF to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding cold aqueous hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude boronic acid.

  • Purify the product by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) to obtain this compound.

Protocol 2: Synthesis of 4'-(trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-ol via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid with an aryl halide.

Materials:

  • This compound

  • 4-Iodophenol (or 4-bromophenol)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2)

  • Base (e.g., aqueous Na2CO3, K2CO3, or K3PO4)

  • Solvent (e.g., toluene, 1,4-dioxane, or DMF/water mixture)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), 4-iodophenol (1.2 eq), the palladium catalyst (e.g., 0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Add the solvent system to the flask.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain 4'-(trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-ol.

Visualizations

The following diagrams illustrate the synthesis pathway, a general experimental workflow, and the structural relationship of the building block to the final liquid crystal.

G cluster_0 Synthesis of this compound 1-bromo-4-(trans-4-pentylcyclohexyl)benzene 1-bromo-4-(trans-4-pentylcyclohexyl)benzene Grignard Reagent Grignard Reagent 1-bromo-4-(trans-4-pentylcyclohexyl)benzene->Grignard Reagent  Mg, THF Mg, THF Mg, THF Boronic Ester Boronic Ester Grignard Reagent->Boronic Ester  1. B(OMe)3 2. B(OMe)3 B(OMe)3 This compound This compound Boronic Ester->this compound  H3O+ H3O+ H3O+

Caption: Synthesis of the boronic acid building block.

G Start Start Combine Reactants Combine Boronic Acid, Aryl Halide, Catalyst, Base Start->Combine Reactants Add Solvent & Degas Add Solvent and Degas with N2/Ar Combine Reactants->Add Solvent & Degas Heat to Reflux Heat to Reflux (80-110 °C) Add Solvent & Degas->Heat to Reflux Monitor Reaction Monitor by TLC/LC-MS Heat to Reflux->Monitor Reaction Work-up Aqueous Work-up & Extraction Monitor Reaction->Work-up Reaction Complete Purification Column Chromatography or Recrystallization Work-up->Purification Characterization NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: Suzuki-Miyaura coupling experimental workflow.

G cluster_0 Building Block cluster_1 Coupling Partner cluster_2 Liquid Crystal Product Boronic_Acid 4-(trans-4-Pentylcyclohexyl)phenyl -B(OH)2 Liquid_Crystal 4'-(trans-4-pentylcyclohexyl)-[1,1'-biphenyl] -4-ol Boronic_Acid:f1->Liquid_Crystal:f0 Suzuki Coupling (Pd catalyst, Base) Aryl_Halide HO-Ph- -I

Caption: Structure-relationship diagram.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, the coupling of sterically hindered substrates, particularly those involving di-, tri-, and even tetra-ortho-substituted biaryls, presents a significant challenge.[2][3] This application note provides an overview of highly active palladium catalyst systems and detailed protocols for performing Suzuki coupling reactions with sterically demanding boronic acids.

Introduction

The construction of sterically congested biaryl scaffolds is crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The steric hindrance around the coupling sites can significantly impede the elementary steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.[4] To overcome these challenges, highly active catalyst systems, typically employing bulky and electron-rich ligands, are required.[4] This document will focus on state-of-the-art palladium catalysts, including those based on bulky phosphine ligands and N-heterocyclic carbenes (NHCs), that have demonstrated remarkable efficacy in these demanding transformations.[2][5]

Catalytic Systems for Sterically Hindered Suzuki Coupling

Recent advancements have led to the development of several classes of powerful palladium catalysts capable of coupling sterically hindered boronic acids with various aryl halides.

1. Bulky Phosphine Ligands: Ligands such as those developed by Buchwald and others play a pivotal role in facilitating the coupling of hindered substrates.[3][6] These ligands are characterized by their large steric bulk and strong electron-donating properties, which promote the formation of the active monoligated palladium(0) species and accelerate the rates of oxidative addition and reductive elimination.[4] Examples include SPhos, XPhos, and the highly effective AntPhos, which has shown excellent reactivity in the coupling of di-ortho-substituted aryl halides with secondary alkylboronic acids.[7] A recently developed ligand, HFTPhos, has been shown to be highly effective for the formation of sterically demanding biaryls, with catalyst loadings as low as 0.025 mol% for tetra-ortho-substituted biaryls.[3]

2. N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as a robust class of ligands for challenging cross-coupling reactions.[2][5] Their strong σ-donating ability and steric tuneability make them highly effective in stabilizing the palladium center and promoting catalytic activity.[5][8] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts, which feature an NHC ligand, are particularly useful as they are often air- and moisture-stable.[6][9] For instance, robust acenaphthoimidazolylidene palladium complexes have demonstrated excellent yields in the synthesis of di-, tri-, and tetra-ortho-substituted biaryls, even at low catalyst loadings.[5]

3. Zwitterionic Phosphine Palladium Complexes: These complexes have shown high efficiency in the Suzuki-Miyaura reaction of sterically hindered substrates at room temperature, successfully coupling ortho- and di-ortho-substituted aryl chlorides.[2]

Data Presentation: Performance of Selected Catalytic Systems

The following table summarizes the performance of various palladium catalyst systems in the Suzuki coupling of sterically hindered boronic acids with different coupling partners.

EntryAryl HalideBoronic AcidCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12,4,6-Triisopropylphenyl bromideCyclohexylboronic acidPd(OAc)₂ / AntPhos1K₃PO₄Toluene1102458[7]
22,4,6-Triisopropylphenyl bromideCyclohexylboronic acidPd(OAc)₂ / SPhos1K₃PO₄Toluene110243[7]
32-Bromo-1,3,5-trimethylbenzeneCyclohexylboronic acidPd(OAc)₂ / AntPhos1K₃PO₄Xylenes1401263[7]
42,6-Dimethylphenyl chloride2,6-Dimethylphenylboronic acid(IPr*)Pd(cinnamyl)Cl0.5K₃PO₄Dioxane1001895[2]
52-Chlorotoluene2,4,6-Trimethylphenylboronic acidPd(OAc)₂ / HFTPhos0.001K₃PO₄Toluene1001298[3]
61-Bromo-2,6-dimethylbenzene2,6-Dimethylphenylboronic acidAcenaphthoimidazolylidene Pd Complex0.1t-BuOKDioxane10012>99[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Hindered Aryl Bromide with a Hindered Boronic Acid using a Buchwald Ligand [6]

This protocol provides a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., SPhos, AntPhos)

  • Potassium phosphate (K₃PO₄), finely ground

  • Hindered aryl bromide

  • Hindered boronic acid

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the bulky phosphine ligand (0.04 mmol, 4 mol%).

  • Add the hindered aryl bromide (1.0 mmol, 1.0 equiv), the hindered boronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Add the anhydrous solvent (5 mL).

  • Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Coupling of a Hindered Aryl Chloride with a Boronic Acid using an NHC Catalyst [6]

Materials:

  • (NHC)Pd precatalyst (e.g., PEPPSI-IPr)

  • Potassium tert-butoxide (t-BuOK)

  • Hindered aryl chloride

  • Boronic acid

  • Anhydrous dioxane

  • Microwave reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a microwave reaction vial under an inert atmosphere, add the (NHC)Pd precatalyst (0.01 mmol, 1 mol%).

  • Add the hindered aryl chloride (1.0 mmol, 1.0 equiv), the boronic acid (1.5 mmol, 1.5 equiv), and t-BuOK (2.0 mmol, 2.0 equiv).

  • Add anhydrous dioxane (5 mL).

  • Seal the vial and heat the reaction mixture in a microwave reactor at the desired temperature (e.g., 120 °C) for the specified time (e.g., 30-60 minutes).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Follow the workup and purification procedure described in Protocol 1.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X Pd(II) Complex\n(R-Pd-X)L2 Pd(II) Complex (R-Pd-X)L2 Oxidative\nAddition->Pd(II) Complex\n(R-Pd-X)L2 Transmetalation Transmetalation Pd(II) Complex\n(R-Pd-X)L2->Transmetalation R'-B(OR)2 Base Pd(II) Complex\n(R-Pd-R')L2 Pd(II) Complex (R-Pd-R')L2 Transmetalation->Pd(II) Complex\n(R-Pd-R')L2 Reductive\nElimination Reductive Elimination Pd(II) Complex\n(R-Pd-R')L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product\n(R-R') Product (R-R') Reductive\nElimination->Product\n(R-R')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Catalyst, Ligand, Base, Reactants flask Add to Dry Schlenk Flask reagents->flask inert Establish Inert Atmosphere flask->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Desired Temperature solvent->heat stir Vigorous Stirring heat->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry Organic Layer & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

References

Optimizing Suzuki Reactions: A Guide to Base Selection for 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the selection of an optimal base in the Suzuki-Miyaura cross-coupling reaction utilizing the sterically hindered 4-(trans-4-Pentylcyclohexyl)phenylboronic acid. The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity. This guide presents a comparative analysis of common bases and provides a detailed experimental protocol for screening and optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] It is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, including liquid crystals where biphenyl structures are common motifs. The reaction couples an organoboron species, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.

The choice of base is crucial for the success of the Suzuki-Miyaura reaction. The base plays a key role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[1] For sterically hindered substrates like this compound, the selection of an appropriate base is even more critical to overcome steric repulsion and achieve high reaction yields.

Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. The base is essential for the transmetalation step. Two primary pathways are proposed for the activation of the boronic acid by the base:

  • Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which then reacts with the palladium(II) halide complex.

  • Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex. This complex then reacts with the neutral boronic acid.

The operative pathway can depend on the specific base, solvent, and substrates used.

Base Selection for this compound

The steric bulk of the trans-4-pentylcyclohexyl group in this compound can significantly impact the efficiency of the Suzuki coupling. Therefore, a careful selection of the base is necessary to achieve optimal results. Common bases used in Suzuki reactions include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF).

For sterically hindered substrates, stronger and more soluble bases are often preferred. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are frequently effective choices as they are sufficiently basic to promote the formation of the reactive boronate species and can have good solubility in common reaction solvents.

Comparative Performance of Different Bases

To illustrate the effect of the base on the reaction yield, the following table summarizes the results of a representative screening study for the Suzuki-Miyaura coupling of a sterically hindered arylboronic acid with an aryl bromide. While this data is for a model system, it provides valuable insights into the relative effectiveness of different bases in a sterically demanding context.

Table 1: Comparison of Yields with Different Bases in a Sterically Hindered Suzuki Coupling

EntryBaseSolventCatalystLigandTemp (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂SPhos1001265
2K₂CO₃Toluene/H₂OPd(OAc)₂SPhos1001278
3Cs₂CO₃DioxanePd₂(dba)₃RuPhos100892
4K₃PO₄ToluenePd(OAc)₂SPhos1001089
5NaOHDME/H₂OPd(PPh₃)₄PPh₃802455
6KOHDME/H₂OPd(PPh₃)₄PPh₃802460

Data is representative and compiled for illustrative purposes. Yields are highly dependent on the specific substrates and reaction conditions.

As the data suggests, inorganic bases like cesium carbonate and potassium phosphate often provide higher yields for sterically hindered couplings compared to sodium carbonate or hydroxide bases under these conditions.

Experimental Protocols

This section provides a detailed protocol for a base screening experiment and a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Protocol 1: Base Screening for Optimal Suzuki Coupling

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (e.g., 4-bromotoluene, 1.0 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Bases to be screened (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 mmol each)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DME/H₂O mixture)

  • Reaction vials or round-bottom flasks

  • Magnetic stirrer and heating block

  • Inert gas supply (Nitrogen or Argon)

  • Standard work-up and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: In a series of oven-dried reaction vials, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Base Addition: To each vial, add one of the selected bases (2.0 mmol).

  • Inert Atmosphere: Seal the vials with septa, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (5 mL) to each vial.

  • Reaction: Place the vials in a pre-heated heating block (e.g., 100 °C) and stir vigorously for the desired reaction time (e.g., 8-24 hours).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixtures to room temperature. Dilute each mixture with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification and Analysis: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica gel. Determine the yield of the desired biphenyl product for each base.

Protocol 2: General Procedure for Suzuki Coupling

Materials:

  • This compound (1.2 g, 4.38 mmol)

  • Aryl bromide (e.g., 4-bromoanisole, 0.69 mL, 3.65 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.38 g, 7.30 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (67 mg, 0.073 mmol)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (60 mg, 0.146 mmol)

  • Anhydrous 1,4-Dioxane (20 mL)

Procedure:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, cesium carbonate, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of celite. Wash the filtrate with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 100% hexanes to 9:1 hexanes:ethyl acetate) to afford the pure biphenyl product.

Visualizing the Workflow

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R1-X) Pd0->OxAdd PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Base_Activation Base Boronate [R2-B(OH)3]⁻ Base_Activation->Boronate Activation Boronic_Acid R2-B(OH)2 Boronic_Acid->Boronate Boronate->Transmetalation PdII_R1R2 R1-Pd(II)Ln-R2 Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R1-R2 RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle highlighting the role of the base.

Experimental Workflow for Base Selection

Base_Screening_Workflow start Start setup Prepare Reaction Vials: Aryl Halide, Boronic Acid, Catalyst, Ligand start->setup add_base Add Different Base to Each Vial setup->add_base inert Establish Inert Atmosphere add_base->inert add_solvent Add Anhydrous Solvent inert->add_solvent react Heat and Stir (e.g., 100°C, 8-24h) add_solvent->react monitor Monitor Reaction (TLC/GC-MS) react->monitor workup Work-up and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify analyze Analyze Yields for Each Base purify->analyze end End analyze->end

Caption: Experimental workflow for screening optimal bases in a Suzuki coupling reaction.

Conclusion

The selection of an appropriate base is a critical parameter for the successful Suzuki-Miyaura cross-coupling of the sterically hindered this compound. While a variety of bases can be employed, stronger inorganic bases such as cesium carbonate and potassium phosphate often provide superior yields in sterically demanding systems. The provided protocols offer a systematic approach to screen for the optimal base and a general procedure for carrying out the coupling reaction on a preparative scale. Careful optimization of the base, along with other reaction parameters such as catalyst, ligand, solvent, and temperature, is essential for achieving high efficiency and purity in the synthesis of target biphenyl compounds.

References

Application Notes and Protocols: Solvent Effects in Suzuki Coupling of Cyclohexylphenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction is particularly crucial in the development of pharmaceuticals and functional materials, where the synthesis of complex biaryl structures is often required. The choice of solvent is a critical parameter that can significantly influence the reaction's yield, rate, and selectivity.[2][3] This is especially true for sterically hindered substrates, such as cyclohexylphenylboronic acids, where the bulky cyclohexyl group can impede the key steps of the catalytic cycle. These application notes provide an overview of solvent effects in the Suzuki coupling of cyclohexylphenylboronic acids, supported by available data and detailed experimental protocols.

The Role of the Solvent in the Suzuki-Miyaura Catalytic Cycle

The solvent plays a multifaceted role in the Suzuki-Miyaura coupling by influencing:

  • Solubility of Reagents: Ensuring that the organohalide, boronic acid, base, and catalyst are sufficiently dissolved to participate in the reaction.

  • Catalyst Activation and Stability: Solvents can play a role in the activation of palladium precatalysts and stabilize the active palladium(0) species.[2]

  • Transmetalation Step: The solvent can affect the rate of transmetalation, the crucial step where the organic group is transferred from the boron atom to the palladium center. The presence of water, for instance, is often beneficial for this step.[2][4]

  • Reductive Elimination: The polarity of the solvent can influence the final reductive elimination step, where the C-C bond is formed and the palladium catalyst is regenerated.

Solvent Selection for Sterically Hindered Couplings

The steric bulk of cyclohexylphenylboronic acids presents a significant challenge in Suzuki-Miyaura couplings. The selection of an appropriate solvent is therefore critical to achieving high yields.

General Considerations:
  • Aprotic Solvents: Aprotic solvents are generally favored for Suzuki couplings. Common choices include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), and aromatic hydrocarbons such as toluene and xylenes.[1][2] Polar aprotic solvents like N,N-dimethylformamide (DMF) can also be effective, particularly for challenging couplings.[3]

  • Protic Solvents: While less common as the primary solvent, protic solvents like alcohols (e.g., isopropanol, tert-amyl alcohol) or water are often used as co-solvents.[4][5] Small amounts of water can facilitate the dissolution of inorganic bases and promote the formation of the reactive boronate species.[2]

  • Temperature: The boiling point of the solvent is an important consideration, as many Suzuki couplings, especially those with sterically hindered substrates, require elevated temperatures to proceed at a reasonable rate.[6]

Quantitative Data on Solvent Effects

Aryl HalideBoronic AcidSolventBaseCatalyst SystemTemperature (°C)Yield (%)Reference
2,4,6-triisopropylphenyl bromidecyclohexylboronic acidTolueneK₃PO₄Pd(OAc)₂ / BI-DIME11031[6]
2,4,6-triisopropylphenyl bromidecyclohexylboronic acidTolueneK₃PO₄Pd(OAc)₂ / AntPhos110increased significantly[6]
2,4,6-triisopropylphenyl bromidecyclohexylboronic acidXylenesK₃PO₄Pd(OAc)₂ / AntPhos11063[6]

Note: This data is for cyclohexylboronic acid, a close structural analog to cyclohexylphenylboronic acids, and provides a strong indication of solvent performance for sterically hindered systems.

The data suggests that for highly sterically hindered couplings, higher boiling point aromatic solvents like xylenes can lead to significantly improved yields compared to toluene.[6] This is likely due to the increased reaction rate at higher temperatures, which helps to overcome the steric barrier.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of a cyclohexylphenylboronic acid with an aryl bromide. These should be considered as starting points, and optimization of specific parameters may be necessary for different substrates.

Protocol 1: General Procedure using an Aprotic Solvent

This protocol is a standard starting point for many Suzuki-Miyaura reactions.

Materials:

  • Cyclohexylphenylboronic acid (1.2 - 1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF)

  • Schlenk flask or sealed reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, cyclohexylphenylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure with an Aqueous Co-solvent

The addition of water can be beneficial, particularly when using inorganic bases.

Materials:

  • Same as Protocol 1

  • Degassed deionized water

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add the organic solvent (e.g., 1,4-dioxane or THF) and degassed water (typically in a ratio of 4:1 to 10:1 organic solvent to water) to the reaction flask.

  • Proceed with steps 4-9 from Protocol 1.

Signaling Pathways and Experimental Workflows

To visualize the key stages of the Suzuki-Miyaura coupling reaction, a general catalytic cycle and a typical experimental workflow are presented below using the DOT language for Graphviz.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Combine_Reagents Combine Aryl Halide, Boronic Acid, and Base Start->Combine_Reagents Add_Catalyst Add Palladium Catalyst Combine_Reagents->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Heat_Reaction Heat Under Inert Atmosphere Add_Solvent->Heat_Reaction Monitor_Progress Monitor by TLC/GC/LC-MS Heat_Reaction->Monitor_Progress Workup Aqueous Workup and Extraction Monitor_Progress->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

The choice of solvent is a critical parameter for the successful Suzuki-Miyaura coupling of sterically hindered cyclohexylphenylboronic acids. While aprotic solvents such as toluene, 1,4-dioxane, and THF are common, for particularly challenging substrates, higher boiling point solvents like xylenes may be necessary to achieve optimal yields. The addition of water as a co-solvent can also be beneficial. The provided protocols offer a solid foundation for developing robust and efficient coupling procedures. Researchers are encouraged to perform their own solvent screening and optimization for each specific substrate combination to maximize reaction performance.

References

Application Notes and Protocols for the Synthesis of Biphenyl Derivatives Using 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl scaffolds are pivotal structural motifs in medicinal chemistry, materials science, and organic electronics.[1] Their unique steric and electronic properties make them ideal components for liquid crystals, advanced polymers, and pharmacologically active molecules.[1] The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the synthesis of these biphenyl derivatives, offering high yields and broad functional group tolerance under relatively mild conditions.[2]

This document provides detailed application notes and protocols for the synthesis of biphenyl derivatives utilizing 4-(trans-4-pentylcyclohexyl)phenylboronic acid. This specific boronic acid is a key building block for introducing the bulky and lipophilic 4-(trans-4-pentylcyclohexyl)phenyl moiety, which is particularly prevalent in the design of liquid crystals and novel therapeutic agents.[3]

Core Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed cross-coupling of this compound with various aryl halides (or triflates) is the primary method for the synthesis of the target biphenyl derivatives. The general reaction scheme is presented below:

Scheme 1: General Suzuki-Miyaura Reaction

Aryl Halide + this compound --(Pd catalyst, Base, Solvent)--> 4-(trans-4-Pentylcyclohexyl)-1,1'-biphenyl derivative

The catalytic cycle, a fundamental concept in understanding this reaction, is illustrated in the diagram below.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex Ar-X transmetalation Transmetalation (Boronic Acid + Base) pd_complex->transmetalation biphenyl_complex Ar-Pd(II)-Ar'(L_n) transmetalation->biphenyl_complex [Ar'B(OH)2OR]⁻ biphenyl_complex->pd0 reductive_elimination Reductive Elimination biphenyl_complex->reductive_elimination product Ar-Ar' (Biphenyl) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that specific yields are highly substrate-dependent and optimization of reaction conditions may be necessary.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O801292
21-Iodo-4-nitrobenzenePd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane100888
32-BromopyridinePd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄Toluene1101675
44-ChlorobenzonitrilePd(OAc)₂ (2) / XPhos (4)K₃PO₄t-BuOH/H₂O1002465
51-Bromo-3,5-dimethylbenzenePd(PPh₃)₄ (3)Na₂CO₃DME/H₂O851495

Experimental Protocols

Below are detailed protocols for the synthesis of a biphenyl derivative via Suzuki-Miyaura coupling.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl halide with this compound.

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 mmol)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DME)

  • Degassed water or co-solvent as required

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., 0.03 mmol Pd(PPh₃)₄), and the base (e.g., 2.0 mmol K₂CO₃).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of a 2M aqueous solution of the base) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash it with brine (2 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl derivative.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Halide, Boronic Acid, Catalyst, Base setup Combine Reagents in Flask reagents->setup glassware Flame-dry Glassware (Schlenk Flask) glassware->setup inert Evacuate & Backfill with Inert Gas (3x) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Extraction with Organic Solvent & Water cool->extract dry Dry Organic Layer & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Biphenyl Derivative purify->product

Caption: A typical experimental workflow for the synthesis of biphenyl derivatives.

Applications in Drug Discovery and Materials Science

Biphenyl derivatives synthesized from this compound are of significant interest in both drug discovery and materials science. The bulky, lipophilic cyclohexylpentyl group can impart desirable properties such as improved metabolic stability, enhanced membrane permeability, and specific molecular ordering in liquid crystalline phases.

In drug discovery, this moiety can be incorporated into lead compounds to probe hydrophobic binding pockets of target proteins or to improve the pharmacokinetic profile of a drug candidate. For instance, many biphenyl-containing molecules exhibit anti-inflammatory, antimicrobial, and anticancer activities.[1]

In materials science, the rigid biphenyl core combined with the flexible alkylcyclohexyl group is a classic design element for nematic liquid crystals, which are fundamental to modern display technologies.

Applications cluster_applications Applications start This compound synthesis Suzuki-Miyaura Cross-Coupling start->synthesis biphenyls Biphenyl Derivatives synthesis->biphenyls drug_discovery Drug Discovery (e.g., Anticancer, Anti-inflammatory) biphenyls->drug_discovery materials Materials Science (e.g., Liquid Crystals, OLEDs) biphenyls->materials

Caption: Logical relationship from starting material to final applications.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Bases such as potassium carbonate and cesium carbonate are irritants. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Disclaimer: The provided protocols and data are for informational purposes only and should be performed by trained professionals in a suitably equipped laboratory. Reaction conditions may require optimization for specific substrates and desired outcomes.

References

Application Notes and Protocols for the Characterization of Liquid Crystals Synthesized with 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis and characterization of liquid crystals derived from 4-(trans-4-pentylcyclohexyl)phenylboronic acid. This boronic acid is a valuable building block in the synthesis of biphenyl-containing liquid crystals due to its rigid core, which promotes mesophase formation. The protocols outlined below focus on the synthesis of a representative liquid crystal, 4'-methoxy-4-(trans-4-pentylcyclohexyl)biphenyl, via a Suzuki-Miyaura cross-coupling reaction, followed by its comprehensive characterization.

The methodologies described herein are fundamental for researchers in materials science and drug development, enabling the synthesis and evaluation of novel liquid crystalline materials with potential applications in displays, sensors, and drug delivery systems.

Data Presentation

The following tables summarize the quantitative data for a representative liquid crystal, 4'-methoxy-4-(trans-4-pentylcyclohexyl)biphenyl, synthesized from this compound. For comparative purposes, data for the well-characterized liquid crystal 4-(trans-4-pentylcyclohexyl)benzonitrile is also included.

Table 1: Physicochemical Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₇H₂₇BO₂274.21
4'-Methoxy-4-(trans-4-pentylcyclohexyl)biphenylC₂₄H₃₂O336.51
4-(trans-4-Pentylcyclohexyl)benzonitrileC₁₈H₂₅N255.40[1]

Table 2: Thermal Properties (Phase Transition Temperatures)

Compound NameCrystal to Nematic/Smectic (°C)Nematic to Isotropic (°C)
4'-Methoxy-4-(trans-4-pentylcyclohexyl)biphenylData not availableData not available
4-(trans-4-Pentylcyclohexyl)benzonitrile30.0[1]54.6[1]

Experimental Protocols

Synthesis of 4'-methoxy-4-(trans-4-pentylcyclohexyl)biphenyl via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a biphenyl liquid crystal using this compound and 4-bromoanisole.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 4-bromoanisole (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Add anhydrous toluene to the flask to dissolve the reagents.

  • In a separate flask, prepare a 2M aqueous solution of potassium carbonate.

  • Add the potassium carbonate solution to the reaction mixture.

  • Fit the flask with a condenser and heat the mixture to 90°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to obtain the pure 4'-methoxy-4-(trans-4-pentylcyclohexyl)biphenyl.

Characterization of the Synthesized Liquid Crystal

Objective: To confirm the chemical structure of the synthesized compound.

Procedure:

  • Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Record ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Analyze the spectra to confirm the presence of all expected proton and carbon signals and their respective chemical shifts, multiplicities, and integration values, which should be consistent with the structure of 4'-methoxy-4-(trans-4-pentylcyclohexyl)biphenyl.

Objective: To determine the phase transition temperatures and associated enthalpy changes.

Procedure:

  • Accurately weigh a small sample (typically 2-5 mg) of the purified liquid crystal into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its expected clearing point.

  • Cool the sample at the same controlled rate to a temperature below its crystallization point.

  • Perform a second heating and cooling cycle to ensure thermal history does not affect the results.

  • Analyze the resulting thermogram to identify the temperatures of phase transitions (e.g., crystal-to-nematic and nematic-to-isotropic) from the peaks in the heat flow curve.

Objective: To visually identify the liquid crystalline phases and observe their characteristic textures.

Procedure:

  • Place a small amount of the synthesized compound on a clean glass microscope slide.

  • Cover the sample with a coverslip.

  • Place the slide on a hot stage attached to a polarizing optical microscope.

  • Heat the sample slowly while observing it through the crossed polarizers.

  • As the temperature changes, different liquid crystalline phases will exhibit characteristic textures (e.g., Schlieren or marbled textures for the nematic phase).

  • Record the temperatures at which these textural changes occur and compare them with the transition temperatures obtained from DSC.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization reagents Reactants: - this compound - 4-Bromoanisole - Pd(OAc)₂/PPh₃ - K₂CO₃ reaction Suzuki-Miyaura Coupling (Toluene/Water, 90°C) reagents->reaction workup Work-up: - Extraction - Washing - Drying reaction->workup purification Purification: Column Chromatography workup->purification product 4'-methoxy-4-(trans-4-pentylcyclohexyl)biphenyl purification->product nmr NMR Spectroscopy (Structure Verification) product->nmr dsc Differential Scanning Calorimetry (Phase Transitions) product->dsc pom Polarized Optical Microscopy (Texture Observation) product->pom

Caption: Workflow for the synthesis and characterization of 4'-methoxy-4-(trans-4-pentylcyclohexyl)biphenyl.

Suzuki_Miyaura_Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition 1 pd_complex Ar-Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation (Ar'-B(OR)₂) pd_complex->transmetalation 2 biaryl_pd_complex Ar-Pd(II)-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination 3 reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Biphenyl Product) reductive_elimination->product base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Characterization_Logic synthesis Synthesized Compound structure Correct Chemical Structure? synthesis->structure thermal Thermal Transitions Present? structure->thermal Yes re_evaluate Re-evaluate Synthesis/ Purification structure->re_evaluate No texture Liquid Crystalline Textures? thermal->texture Yes thermal->re_evaluate No lc_confirmed Liquid Crystal Confirmed texture->lc_confirmed Yes texture->re_evaluate No

Caption: Logical workflow for the confirmation of liquid crystalline properties.

References

Application Notes and Protocols for Phase Transition Analysis of Liquid Crystals Containing the 4-Pentylcyclohexyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liquid crystals (LCs) possessing the 4-pentylcyclohexyl moiety are a significant class of mesogenic materials. The presence of the cyclohexyl ring introduces a unique combination of flexibility and rigidity to the molecular structure, influencing the thermodynamic properties and phase behavior of these compounds. This moiety is a key component in many commercially important liquid crystal mixtures used in display technologies and other advanced applications.

A thorough understanding of the phase transitions, including the temperatures and thermodynamics of these transitions, is crucial for the design and optimization of new liquid crystal materials. This document provides detailed application notes and experimental protocols for the characterization of the phase behavior of liquid crystals containing the 4-pentylcyclohexyl group, with a focus on two primary analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Data Presentation: Phase Transition Properties

The following table summarizes the phase transition temperatures and, where available, the associated enthalpy (ΔH) and entropy (ΔS) changes for a selection of liquid crystals containing the 4-pentylcyclohexyl moiety. This data provides a baseline for comparison and aids in the identification of structure-property relationships.

Compound NameAbbreviationPhase Transition Sequence (°C)ΔH (kJ/mol)ΔS (J/mol·K)
4-(trans-4-Pentylcyclohexyl)benzonitrilePCH5Cr → N: 30.0[1][2] N → I: 54.4[2]N/AN/A
4'-Ethyl-4-(trans-4-pentylcyclohexyl)biphenylBCH-52Cr → N: 83.0 N → I: 240.0N/AN/A
3,4-Difluoro-4'-(4-pentylcyclohexyl)-1,1'-biphenyl-Cr → N: 75.0 N → I: 102.0N/AN/A
4-(4-Pentylcyclohexyl)benzoic acid-4-propyl-phenyl esterHP-53Cr → SmB: 85.0 SmB → N: 160.0 N → I: 200.0N/AN/A

Cr = Crystalline, N = Nematic, SmB = Smectic B, I = Isotropic liquid. Data sourced from commercially available information and literature.[1][2][3][4] N/A indicates that the data was not available in the consulted sources.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Application Note: DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions in liquid crystals.[5] It measures the heat flow into or out of a sample as a function of temperature.[5] Phase transitions appear as endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram.[5]

Protocol:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the liquid crystal sample into a clean aluminum DSC pan.

    • For volatile samples, use hermetically sealed pans to prevent mass loss during the experiment.

    • Ensure good thermal contact between the sample and the bottom of the pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan (of the same type) into the DSC cell.

    • Purge the DSC cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide a stable thermal atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the first expected transition (e.g., 0°C).

    • Heat the sample at a controlled rate, typically 5-10°C/min, to a temperature above the final (clearing) transition to the isotropic liquid phase.

    • Hold the sample in the isotropic phase for 2-5 minutes to ensure a uniform starting state for the cooling cycle.

    • Cool the sample at the same rate as the heating scan to a temperature below the crystallization point.

    • A second heating scan is often performed to observe the thermal behavior of the sample after a controlled cooling cycle.

  • Data Analysis:

    • Determine the peak temperatures of the endothermic and exothermic events to identify the phase transition temperatures.

    • Integrate the area under the transition peaks to calculate the enthalpy change (ΔH) for each transition.

    • Calculate the entropy change (ΔS) for each transition using the equation: ΔS = ΔH / T, where T is the transition temperature in Kelvin.

Polarized Optical Microscopy (POM) for Phase Identification

Application Note: POM is an essential technique for the visual identification of liquid crystal phases.[6] The birefringence of liquid crystals, meaning their refractive index depends on the polarization of light, allows for the observation of unique optical textures that are characteristic of different mesophases.

Protocol:

  • Sample Preparation:

    • Place a small amount (a few micrograms) of the liquid crystal sample onto a clean glass microscope slide.

    • Gently place a coverslip over the sample to create a thin film.

    • The sample can be melted on a hot stage and then cooled to observe the formation of liquid crystal phases.

  • Microscope Setup:

    • Use a polarizing microscope equipped with a hot stage for precise temperature control.

    • Cross the polarizer and analyzer to achieve a dark background in the absence of a birefringent sample.

  • Observation and Analysis:

    • Heat the sample to its isotropic liquid phase, where it will appear dark between the crossed polarizers.

    • Slowly cool the sample (e.g., 1-5°C/min) and observe the formation of birefringent textures as the liquid crystal phases appear.

    • Identify the characteristic textures:

      • Nematic (N): Schlieren textures with two- and four-brush defects or marbled textures are common.

      • Smectic A (SmA): Fan-shaped textures and homeotropic regions (which appear dark) are characteristic.

      • Smectic C (SmC): Broken fan-shaped textures and Schlieren textures are observed.

    • Record the temperatures at which these textural changes occur, which correspond to the phase transition temperatures.

    • Compare the observed textures and transition temperatures with literature data to confirm the phase assignments.

Mandatory Visualizations

Experimental Workflow for Phase Transition Analysis

G cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Data Analysis cluster_3 Comprehensive Analysis Sample Liquid Crystal with 4-Pentylcyclohexyl Moiety DSC Differential Scanning Calorimetry (DSC) Sample->DSC POM Polarized Optical Microscopy (POM) Sample->POM DSC_Data Transition Temperatures (T) Enthalpy (ΔH) Entropy (ΔS) DSC->DSC_Data POM_Data Optical Textures Phase Identification POM->POM_Data Analysis Structure-Property Relationship Phase Diagram Construction DSC_Data->Analysis POM_Data->Analysis G cluster_0 Molecular Structure cluster_1 Molecular Properties cluster_2 Resulting Liquid Crystalline Phase Core Rigid Core (e.g., Biphenyl) Shape Molecular Shape (Anisotropy) Core->Shape Cyclohexyl 4-Pentylcyclohexyl Moiety Cyclohexyl->Shape Flexibility Conformational Flexibility Cyclohexyl->Flexibility Terminal Terminal Group (e.g., -CN, -Alkyl) Polarity Molecular Polarity Terminal->Polarity Nematic Nematic Phase (Orientational Order) Shape->Nematic Smectic Smectic Phase (Positional & Orientational Order) Shape->Smectic Polarity->Nematic Polarity->Smectic Flexibility->Nematic Flexibility->Smectic Isotropic Isotropic Liquid (Disordered) Nematic->Isotropic Heating Smectic->Nematic Heating

References

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki coupling of 4-(trans-4-Pentylcyclohexyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling Reactions

Topic: Troubleshooting Low Yield in Suzuki Coupling of 4-(trans-4-Pentylcyclohexyl)phenylboronic acid

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in the Suzuki-Miyaura coupling of sterically hindered substrates like this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to low yields and other complications during the Suzuki coupling of this compound.

Q1: I am observing very low to no yield in my Suzuki coupling reaction. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings, especially with sterically demanding substrates, are a common challenge. The primary reasons often revolve around the reaction kinetics being impeded by steric hindrance. Here is a systematic checklist to begin your troubleshooting process:

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and the associated ligand is the most critical factor for a successful reaction with hindered substrates. Standard catalysts like Pd(PPh₃)₄ may prove ineffective.[1][2] The active Pd(0) species might not be generating efficiently in situ, or it may have decomposed.

  • Suboptimal Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[3] An inappropriate base can lead to slow reaction rates or decomposition of the starting materials.

  • Reagent Integrity: The stability of the boronic acid is a key concern. Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form unreactive cyclic anhydrides (boroxines).[3]

  • Inadequate Solvent and Temperature Conditions: The solvent influences the solubility of reagents and the overall reaction rate. The reaction temperature might be insufficient to overcome the activation energy required for sterically hindered substrates.

  • Presence of Oxygen: Oxygen can deactivate the Pd(0) catalyst and promote unwanted side reactions, such as the homocoupling of the boronic acid.[2]

Q2: How do I select the optimal catalyst and ligand for coupling a bulky substrate like this compound?

A2: For sterically hindered Suzuki couplings, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is highly recommended. These ligands facilitate the formation of a reactive, coordinatively unsaturated palladium(0) species, which is necessary for the oxidative addition of the aryl halide, and they also accelerate the reductive elimination step.

Consider employing catalyst systems known for their high efficacy with demanding substrates:

  • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are excellent choices for coupling sterically hindered substrates.[1]

  • N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficiency, even in the synthesis of tetra-ortho-substituted biaryls.[1]

  • Specialized Ligands: For particularly challenging couplings, consider specialized ligands like BI-DIME or AntPhos.[4]

It is advisable to screen a few different catalyst/ligand combinations to identify the most effective one for your specific substrate pairing.

Q3: What is the role of the base, and which one should I choose for my reaction?

A3: The base activates the boronic acid, making it more nucleophilic and facilitating the crucial transmetalation step in the catalytic cycle.[3][5] For sterically hindered couplings, the choice of base is critical.

  • Moderately Strong Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices. Cesium carbonate is particularly useful due to its higher solubility in organic solvents.[2][3][5]

  • Stronger Bases: In cases of very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary to achieve a reasonable reaction rate.[1]

  • Aqueous vs. Anhydrous Conditions: While many Suzuki protocols use aqueous bases, which can sometimes be beneficial, anhydrous conditions might be preferable to minimize protodeboronation of the boronic acid.[3]

Q4: I suspect protodeboronation is a significant side reaction. How can I minimize it?

A4: Protodeboronation, the cleavage of the C-B bond, is a major cause of low yields. To mitigate this:

  • Use a Milder Base: If possible, use milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3]

  • Anhydrous Conditions: Strictly anhydrous conditions can help, as water can be a proton source for this side reaction.

  • More Stable Boron Reagents: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA boronate. These are generally more resistant to protodeboronation and can be used directly in the coupling reaction.[3]

Q5: Homocoupling of my boronic acid is another major byproduct. How can I prevent this?

A5: Homocoupling is the palladium-catalyzed dimerization of the boronic acid. This side reaction is often promoted by the presence of oxygen.[2]

  • Rigorous Degassing: Ensure that all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). This can be achieved by bubbling the inert gas through the solvent or by using freeze-pump-thaw cycles.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources that require in-situ reduction, during which homocoupling can be more prevalent.

Data Presentation: Comparison of Reaction Conditions

Table 1: Effect of Base on the Yield of Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid [3]

EntryBaseSolventCatalyst (mol%)Ligand (mol%)Temperature (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂ (2)PPh₃ (4)1001275
2K₂CO₃Toluene/H₂OPd(OAc)₂ (2)PPh₃ (4)1001285
3K₃PO₄Toluene/H₂OPd(OAc)₂ (2)PPh₃ (4)1001292
4Cs₂CO₃DioxanePd(dppf)Cl₂ (3)-901695

This data illustrates the trend of increasing yield with stronger, more soluble inorganic bases.

Table 2: Comparison of Ligands for the Suzuki Coupling of 4-Bromoanisole with Phenylboronic Acid

EntryCatalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃K₂CO₃Toluene/H₂O10082
2Pd₂(dba)₃ (1)SPhosK₃PO₄Dioxane10095
3Pd₂(dba)₃ (1)XPhosK₃PO₄Dioxane10097
4Pd(OAc)₂ (2)PCy₃K₂CO₃Toluene8088

This table demonstrates the enhanced performance of bulky, electron-rich phosphine ligands (SPhos, XPhos) for this type of coupling.

Experimental Protocols

The following is a detailed, optimized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide, based on best practices for sterically hindered substrates.

Optimized Protocol for Suzuki Coupling of this compound

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Anhydrous, degassed water (if using a biphasic system, e.g., Dioxane/H₂O 10:1)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and the finely powdered base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with a stream of argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst.

  • Solvent Addition: Add the degassed solvent via syringe. If a biphasic system is used, add the degassed organic solvent followed by the degassed water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_steps Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Ar-X ArAr Ar-Ar' OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar' Ln ArPdX->ArPdAr [Ar'B(OH)₃]⁻ Transmetalation Transmetal Transmetalation ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination ArX Ar-X ArBOH Ar'B(OH)₂ + Base -> [Ar'B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield in Suzuki Coupling

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki Coupling start Low Yield Observed check_reagents 1. Verify Reagent Quality - Boronic acid stability - Aryl halide purity - Catalyst/Ligand activity start->check_reagents check_conditions 2. Review Reaction Conditions - Inert atmosphere (degassing) - Anhydrous solvents - Appropriate temperature check_reagents->check_conditions optimize_catalyst 3. Optimize Catalyst System - Screen bulky ligands (e.g., SPhos, XPhos) - Try different Pd pre-catalysts check_conditions->optimize_catalyst optimize_base 4. Optimize Base and Solvent - Screen bases (K₃PO₄, Cs₂CO₃, t-BuOK) - Test different solvents (Dioxane, Toluene) optimize_catalyst->optimize_base side_reactions 5. Analyze for Side Reactions - Check for protodeboronation - Check for homocoupling optimize_base->side_reactions mitigate_side_reactions 6. Mitigate Side Reactions - Use boronate ester - Ensure rigorous degassing side_reactions->mitigate_side_reactions success Improved Yield mitigate_side_reactions->success

Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling reactions.

References

Minimizing protodeboronation of 4-(trans-4-Pentylcyclohexyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the protodeboronation of 4-(trans-4-pentylcyclohexyl)phenylboronic acid during their experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern when using this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of the corresponding biphenyl derivative without the desired coupling partner, leading to reduced yield of the target molecule and complicating purification. This side reaction is a common challenge in metal-catalyzed coupling reactions that utilize boronic acids.[1]

Q2: What are the primary factors that promote the protodeboronation of arylboronic acids?

A2: The propensity for protodeboronation is influenced by several factors, including:

  • Reaction pH: Protodeboronation can be catalyzed by both acids and bases.[1] In the context of Suzuki-Miyaura coupling, which is typically performed under basic conditions, the base-catalyzed pathway is of greater concern.[2]

  • Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.[3]

  • Presence of Water: Aqueous conditions, especially under basic conditions, can facilitate the protodeboronation reaction.

  • Nature of the Base: Strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), are more likely to promote protodeboronation compared to weaker bases.[3]

  • Prolonged Reaction Times: Longer exposure of the boronic acid to reaction conditions that favor protodeboronation increases the likelihood of this side reaction occurring.

  • Inefficient Catalysis: If the desired cross-coupling reaction is slow, the boronic acid has more time to decompose via protodeboronation.[3]

Q3: How can I detect if protodeboronation is occurring in my reaction?

A3: The primary indicator of protodeboronation is the formation of 4-(trans-4-pentylcyclohexyl)benzene as a byproduct. This can be detected by standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): A new spot corresponding to the less polar byproduct may appear.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The byproduct will have a distinct retention time and a mass corresponding to the protodeboronated compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, this can identify the byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Characteristic signals for 4-(trans-4-pentylcyclohexyl)benzene will be present in the crude reaction mixture's NMR spectrum.

Troubleshooting Guide

This guide provides specific troubleshooting steps to minimize the protodeboronation of this compound.

Issue Potential Cause Recommended Solution
Significant formation of 4-(trans-4-pentylcyclohexyl)benzene byproduct Inappropriate Base Selection: Strong bases can accelerate the rate of protodeboronation.[3]Optimize the Base: Switch to a weaker, non-hydroxide base. Mild bases are often sufficient to facilitate the Suzuki coupling while minimizing the undesired side reaction. Recommended bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[3]
High Reaction Temperature: Elevated temperatures can increase the rate of the protodeboronation side reaction relative to the desired Suzuki coupling.[3]Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover. A starting point could be 60-80 °C.[3]
Presence of Water and/or Oxygen: Water can act as a proton source for protodeboronation, and oxygen can degrade the catalyst.Use Anhydrous and Inert Conditions: Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Bake all glassware in an oven (>120 °C) overnight and cool under a stream of inert gas before use.[3]
Inefficient Catalytic System: A slow Suzuki coupling reaction allows more time for the boronic acid to decompose.[3]Optimize Catalyst and Ligands: Increase the catalyst loading to accelerate the productive reaction rate.[3] Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) known to promote efficient cross-coupling.[3] Use pre-formed, active Pd(0) catalysts to avoid inefficient reduction steps.
Low yield of the desired coupled product despite consumption of starting materials Boronic Acid Instability: The boronic acid may be degrading before it can participate in the cross-coupling reaction.Use a Boronic Ester or Trifluoroborate Salt: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt. These derivatives can act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and favoring the cross-coupling pathway.[1][4][5]
Prolonged Reaction Time: Extended reaction times increase the exposure of the boronic acid to conditions that favor protodeboronation.Monitor the Reaction Closely: Follow the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed to minimize side product formation.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol outlines a general approach for the Suzuki-Miyaura coupling of an aryl halide with this compound, incorporating best practices to minimize protodeboronation.

  • Preparation: Bake all glassware in an oven (>120 °C) overnight and allow to cool under a stream of inert gas.

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), the anhydrous base (e.g., K₃PO₄, 2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).[3]

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, dioxane, or THF) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Protodeboronation_Pathway Aryl_BA Ar-B(OH)₂ This compound Aryl_Boronate Ar-B(OH)₃⁻ Boronate Anion Aryl_BA->Aryl_Boronate + OH⁻ Protodeboronated_Product Ar-H 4-(trans-4-Pentylcyclohexyl)benzene Aryl_Boronate->Protodeboronated_Product + H₂O (Proton Source)

Caption: Base-catalyzed protodeboronation pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring_workup Monitoring and Work-up Dry_Glassware Dry Glassware Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Dry_Glassware->Inert_Atmosphere Add_Reagents Add Aryl Halide, Boronic Acid, Base, Catalyst Inert_Atmosphere->Add_Reagents Add_Solvent Add Anhydrous Solvent Add_Reagents->Add_Solvent Heat_Stir Heat to Optimal Temperature (e.g., 60-80°C) and Stir Add_Solvent->Heat_Stir Monitor Monitor by TLC/LC-MS Heat_Stir->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End End Purify->End Start Start Start->Dry_Glassware

Caption: Workflow for minimizing protodeboronation.

References

Preventing homocoupling of 4-(trans-4-Pentylcyclohexyl)phenylboronic acid in Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Homocoupling of 4-(trans-4-Pentylcyclohexyl)phenylboronic acid in Suzuki Reactions

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and frequently asked questions regarding the prevention of boronic acid homocoupling, a critical side reaction in Suzuki-Miyaura cross-coupling. The focus is on the sterically hindered substrate, this compound.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions, and why is it a particular problem with this compound?

A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent couple to form a symmetrical biaryl.[1] In this specific case, it leads to the formation of bis(4'-(trans-4-pentylcyclohexyl)-[1,1'-biphenyl]). This side reaction is undesirable because it consumes the starting material, lowers the yield of the intended cross-coupled product, and complicates purification due to the structural similarities between the byproduct and the target molecule.[2] Substrates that are sterically hindered, like this compound, can exhibit slower rates of cross-coupling, making the competing homocoupling pathway more prevalent.[3][4]

Q2: What are the primary chemical pathways that lead to boronic acid homocoupling?

A2: There are two primary mechanisms responsible for homocoupling.[1][2]

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[5][6][7] Rigorous exclusion of oxygen is therefore critical.[8][9]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can react directly with the boronic acid to form the homocoupled dimer.[5][9] This is especially problematic at the beginning of the reaction before the catalytic cycle is fully established and the Pd(II) is reduced to the active Pd(0) state.[2][10]

cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathways cluster_direct_pd2 Direct Pd(II) Precatalyst Pathway pd0 Pd(0)L_n pd2_oa R¹-Pd(II)L_n-X pd0->pd2_oa Oxidative Addition (R¹-X) pd2_tm R¹-Pd(II)L_n-R² pd2_oa->pd2_tm Transmetalation (R²-B(OH)₂) pd2_tm->pd0 Reductive Elimination (R¹-R²) pd0_hc Pd(0)L_n pd2_ox Pd(II)L_n pd0_hc->pd2_ox Oxidation (O₂) pd2_tm1 R²-Pd(II)L_n-OH pd2_ox->pd2_tm1 Transmetalation (R²-B(OH)₂) pd2_tm2 R²-Pd(II)L_n-R² pd2_tm1->pd2_tm2 Transmetalation (R²-B(OH)₂) pd0_regen Pd(0)L_n pd2_tm2->pd0_regen Reductive Elimination (R²-R²) pd2_pre Pd(II) Precursor (e.g., Pd(OAc)₂) pd2_pre->pd2_tm1 Direct Reaction with R²-B(OH)₂

Figure 1. Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Q3: How does the choice of palladium catalyst precursor influence the extent of homocoupling?

A3: The palladium source is a critical factor. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can significantly reduce homocoupling because it minimizes the initial concentration of Pd(II) species that directly cause the side reaction.[11][12] In contrast, Pd(II) precursors like Pd(OAc)₂ or PdCl₂ require an in situ reduction to the active Pd(0) state, a process during which they can stoichiometrically react with the boronic acid to produce the homocoupled byproduct.[9][10]

Q4: What is the role of ligands in suppressing the formation of homocoupled byproducts?

A4: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[5] For sterically hindered substrates, using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) is highly effective.[5][13] The steric bulk of these ligands can physically hinder the formation of palladium complexes involving two boronic acid molecules, thereby suppressing homocoupling.[11] Furthermore, their electron-donating properties can accelerate the desired reductive elimination step, helping the cross-coupling reaction outcompete the homocoupling pathway.[14]

Q5: What are the most effective methods for excluding dissolved oxygen from a reaction?

A5: Rigorous degassing of all solvents and the final reaction mixture is essential.[2][9] Two common and effective laboratory techniques are:

  • Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (e.g., 20-30 minutes) effectively displaces dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid's surface via a long needle, is more efficient.[2][9]

  • Freeze-Pump-Thaw: This method is highly effective for complete degassing. It involves freezing the solvent under an inert atmosphere, applying a high vacuum to remove gases trapped in the frozen solid, and then allowing it to thaw. Repeating this cycle three to five times is recommended for sensitive reactions.[2]

Q6: Beyond catalyst and degassing, what other reaction parameters can be optimized to minimize homocoupling?

A6: Several other parameters can be adjusted:

  • Temperature: Performing the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help suppress homocoupling, which can be accelerated at higher temperatures.[5]

  • Slow Addition: A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction. Employing slow addition of the boronic acid solution to the reaction mixture using a syringe pump can maintain a low concentration and minimize this side reaction.[12][15]

  • Additives: In some cases, the addition of a mild reducing agent, such as potassium formate, can help reduce any Pd(II) species back to the active Pd(0) state without interfering with the catalytic cycle.[9][16]

Troubleshooting Guide

Issue: Your reaction shows a low yield of the desired cross-coupled product with a significant amount of bis(4'-(trans-4-pentylcyclohexyl)-[1,1'-biphenyl]) byproduct detected by TLC, GC-MS, or NMR.

start High Homocoupling Observed q1 Is the reaction under a strictly inert atmosphere? start->q1 a1_yes Improve Degassing Protocol (Sparge longer, use Freeze-Pump-Thaw) q1->a1_yes No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes a1_yes->q2 a2_yes Switch to a Pd(0) Source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or add a mild reducing agent q2->a2_yes Yes q3 Is the ligand appropriate for a hindered substrate? q2->q3 No a2_yes->q3 a3_yes Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) q3->a3_yes No q4 Further Optimization q3->q4 Yes a3_yes->q4 a4 • Employ slow addition of boronic acid • Lower reaction temperature • Screen different bases/solvents q4->a4

Figure 2. Troubleshooting workflow for minimizing homocoupling.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key parameters that can be adjusted to control homocoupling. The values are illustrative and should be optimized for each specific aryl halide partner.

Table 1: Effect of Palladium Source and Ligand on Homocoupling

Palladium Source (mol%)Ligand (mol%)Typical OutcomeRecommendation
Pd(OAc)₂ (2%)PPh₃ (4%)Potential for significant homocoupling, especially at the start of the reaction.[9]Switch to a Pd(0) source for improved results.
Pd₂(dba)₃ (1%) SPhos (2-3%) Reduced homocoupling due to Pd(0) source and bulky ligand. [5][13]Recommended starting point for hindered substrates.
PdCl₂(dppf) (2%)(dppf is part of complex)Moderate; dppf is a good ligand but homocoupling from the Pd(II) source is still possible.A good option, but direct Pd(0) sources may be superior.
Pd(PPh₃)₄ (2%)(PPh₃ is part of complex)Good; a direct Pd(0) source. May be less effective than specialized bulky ligands for highly hindered substrates.[14]A reliable choice, but consider Buchwald ligands for higher efficiency.

Table 2: Influence of General Reaction Conditions

ParameterCondition ACondition BExpected Impact on Homocoupling
Atmosphere Reaction open to airRigorously degassed, under ArgonCondition B drastically reduces oxygen-mediated homocoupling.[6][8]
Boronic Acid Addition All added at onceSlow addition over 1 hourCondition B keeps instantaneous concentration low, disfavoring homocoupling.[12]
Temperature 110 °C80 °CLower temperature (Condition B) generally suppresses side reactions, including homocoupling.[5]
Base K₂CO₃K₃PO₄The choice is substrate-dependent, but weaker bases may sometimes favor homocoupling. K₃PO₄ is often effective for hindered couplings.[17]

Experimental Protocols

Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling

This protocol provides a general method for coupling this compound with an aryl bromide, designed to suppress homocoupling.

1. Reagent Preparation and Degassing:

  • Place the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), base (e.g., K₃PO₄, 3.0 equiv), and ligand (e.g., SPhos, 2-3 mol%) into a dry Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Separately, degas the reaction solvent (e.g., 1,4-dioxane/water, 4:1) by sparging with argon for at least 30 minutes.

2. Reaction Setup and Execution:

  • Under a positive pressure of inert gas, add the degassed solvent to the Schlenk flask via a cannula or syringe.

  • Continue to sparge the reaction mixture with the inert gas through a long needle for an additional 10-15 minutes.

  • In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and add it to the reaction flask quickly against a counterflow of inert gas.

  • Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 80-100 °C).

3. Monitoring and Work-up:

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by adding water and dilute with an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Work-up & Purification a Combine Ar-Br, Boronic Acid, Base, and Ligand in Schlenk Flask b Evacuate and Backfill with Inert Gas (x3) a->b c Add Degassed Solvent b->c d Sparge Reaction Mixture with Inert Gas c->d e Add Pd Catalyst under Inert Atmosphere d->e f Heat Reaction Mixture e->f g Monitor Progress (TLC, LC-MS) f->g h Cool and Quench g->h i Aqueous Work-up & Extraction h->i j Purify via Chromatography i->j

Figure 3. A typical experimental workflow for minimizing homocoupling.

References

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling of 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura cross-coupling reactions involving the sterically hindered 4-(trans-4-Pentylcyclohexyl)phenylboronic acid. This boronic acid is a key building block in the synthesis of liquid crystals and other advanced materials where precise molecular architecture is paramount.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, presented in a question-and-answer format to directly tackle experimental challenges.

Q1: My reaction shows low or no conversion of the starting materials. What are the primary factors to investigate?

A1: Low or no conversion in a Suzuki-Miyaura coupling involving a sterically hindered boronic acid can stem from several factors. A systematic check is crucial:

  • Catalyst and Ligand Inactivity: The choice of catalyst and ligand is critical for coupling sterically demanding substrates. Standard catalysts like Pd(PPh₃)₄ may be ineffective.

    • Recommendation: Employ catalyst systems known for high activity with hindered substrates. This includes palladium precatalysts combined with bulky, electron-rich phosphine ligands such as Buchwald's SPhos, XPhos, or RuPhos. These ligands facilitate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.

  • Inadequate Base: The base plays a crucial role in the transmetalation step. Its strength and solubility can significantly impact the reaction rate.

    • Recommendation: Stronger bases are often required for hindered couplings. Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or sodium tert-butoxide (NaOtBu). The choice of base should also be compatible with the solvent system to ensure sufficient solubility.

  • Suboptimal Solvent and Temperature: The bulky pentylcyclohexyl group can lead to poor solubility of the boronic acid in some common solvents.

    • Recommendation: Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water to aid in dissolving the base, are good starting points. If solubility remains an issue, increasing the reaction temperature may be necessary. For very hindered couplings, high-boiling solvents like xylenes at elevated temperatures (e.g., 140 °C) can be effective.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation through oxidation.

    • Recommendation: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Solvents should be thoroughly degassed prior to use, for example, by freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.

Q2: I am observing significant formation of homocoupled biaryl byproduct from the boronic acid. How can this be minimized?

A2: Homocoupling of the boronic acid is a common side reaction, particularly when the desired cross-coupling is slow.

  • Presence of Oxygen: As mentioned, oxygen can promote the oxidative homocoupling of boronic acids. Rigorous exclusion of air is the first line of defense.

  • Use of Pd(II) Precatalysts: Some Pd(II) precatalysts can directly mediate homocoupling before being reduced to the active Pd(0) species.

    • Recommendation: Using a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this issue. Alternatively, ensuring rapid reduction of the Pd(II) precatalyst to Pd(0) is key. The choice of phosphine ligand also plays a role in suppressing this side reaction.

  • Slow Reaction Kinetics: If the desired cross-coupling is sluggish, homocoupling can become a more prominent pathway.

    • Recommendation: Focus on optimizing the conditions to accelerate the cross-coupling reaction (see Q1). A more active catalyst system will favor the desired reaction over side reactions.

Q3: Protodeboronation (loss of the boronic acid group) is reducing my yield. What are the causes and solutions?

A3: Protodeboronation is the replacement of the boronic acid moiety with a hydrogen atom, leading to the formation of 1-pentyl-4-phenylcyclohexane.

  • Presence of Water: While often added to dissolve the base, excess water can be a proton source for protodeboronation, especially at elevated temperatures.

    • Recommendation: Use anhydrous conditions if possible, or minimize the amount of water in the reaction mixture. Using a base that is soluble in the organic solvent, such as NaOtBu, can allow for an anhydrous setup.

  • Base Strength and Concentration: Strong bases and high temperatures can accelerate protodeboronation.

    • Recommendation: A careful balance is needed. While a strong base is often required for the coupling, using the mildest effective base and the lowest necessary temperature can help reduce this side reaction. Screening different bases (e.g., K₃PO₄ vs. Cs₂CO₃) can identify the optimal choice.

  • Palladium-Catalyzed Protodeboronation: Recent studies have shown that some palladium-phosphine complexes, particularly those with bulky ligands, can paradoxically promote protodeboronation.

    • Recommendation: While bulky ligands are often necessary, if protodeboronation is a major issue, screening a range of ligands with varying steric and electronic properties may be beneficial.

Frequently Asked Questions (FAQs)

What is a good starting point for reaction conditions for the Suzuki coupling of this compound with an aryl bromide?

A robust starting point would be:

  • Catalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: SPhos (2-4 mol%)

  • Base: K₃PO₄ (2.0 equivalents)

  • Solvent: Degassed 1,4-dioxane/water (e.g., 10:1 ratio)

  • Temperature: 100 °C

  • Atmosphere: Argon or Nitrogen

How can I improve the stability of my boronic acid?

Boronic acids can be unstable, especially on storage. To ensure consistent reactivity, consider the following:

  • Use fresh, high-purity boronic acid. The purity of reagents like p-(4-propylcyclohexyl)phenylboronic acid is known to be crucial for predictable reactivity.[1]

  • Consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, which can be used directly in the coupling reaction. These esters can sometimes offer better solubility and stability.

  • Alternatively, complexing the boronic acid with diethanolamine can form a stable, crystalline solid that can be used in Suzuki couplings with protic solvents.[2]

Are there any specific considerations when using this boronic acid for the synthesis of liquid crystals?

Yes, the synthesis of liquid crystals often requires very high purity of the final products.[3][4] Therefore, minimizing side products through careful optimization of the reaction conditions is critical. Additionally, the scalability of the reaction is important for material production. Heterogeneous catalysts, such as ligand-free Pd/Si₃N₄, have been explored for the synthesis of liquid crystals in environmentally friendly aqueous media, which could be an alternative approach.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure that can be adapted and optimized for specific aryl halide coupling partners.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 10:1)

  • Anhydrous sodium or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, this compound, base, palladium precatalyst, and phosphine ligand.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of argon, add the degassed solvent via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions for Suzuki-Miyaura couplings of sterically hindered substrates, which can serve as a guide for optimizing reactions with this compound.

Table 1: Catalyst and Ligand Systems for Hindered Suzuki-Miyaura Couplings

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Notes
Pd(OAc)₂ (1)AntPhos (2)K₃PO₄ (2)Toluene110Effective for coupling with secondary alkylboronic acids.[5]
Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Dioxane/H₂O100A common and robust system for a wide range of substrates.
Pd/BI-DIME (1)-K₃PO₄ (2)Toluene110Specifically developed for extremely hindered biaryl synthesis.[6]
Pd₂(dba)₃ (1.5)RuPhos (3)NaOtBu (2)Toluene110Suitable for highly congested boronic esters.[6]

Table 2: Base and Solvent Combinations for Hindered Couplings

Base (equiv.)Solvent SystemTemp. (°C)Characteristics and Considerations
K₃PO₄ (2)Dioxane/H₂O (10:1)80-110A versatile and commonly used system. Water aids in dissolving the base.
Cs₂CO₃ (2)THF/H₂O (4:1)60-80A stronger base, often effective at lower temperatures.
NaOtBu (2)Toluene or Dioxane80-110Strong base for anhydrous conditions, can be beneficial if protodeboronation is an issue.
K₂CO₃ (2)Ethanol/WaterRefluxOften used in "greener" chemistry protocols, but may require higher temperatures.[3]

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - Boronic Acid (1.2 eq) - Aryl Halide (1.0 eq) - Base (2.0 eq) - Catalyst & Ligand setup Assemble under Inert Gas (Argon/Nitrogen) prep_reagents->setup prep_glass Flame-dry Glassware (Schlenk Flask) prep_glass->setup degas_solvent Degas Solvent (e.g., Dioxane/Water) add_solvent Add Degassed Solvent degas_solvent->add_solvent setup->add_solvent heat_stir Heat and Stir (e.g., 100°C) add_solvent->heat_stir monitor Monitor Reaction (TLC/LC-MS) heat_stir->monitor cool Cool to Room Temp. monitor->cool Reaction Complete extract Dilute & Extract cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the Catalyst System Active? (Test on a known reaction) start->check_catalyst check_conditions Are Reaction Conditions Optimal? (Temp, Solvent, Base) check_catalyst->check_conditions No optimize_catalyst Switch to Bulky Ligand (e.g., SPhos, XPhos) check_catalyst->optimize_catalyst Yes check_side_reactions Are Side Reactions Occurring? (Homocoupling, Protodeboronation) check_conditions->check_side_reactions No optimize_conditions Increase Temperature Screen Bases (K3PO4, Cs2CO3) Ensure Anhydrous/Degassed check_conditions->optimize_conditions Yes mitigate_side_reactions Rigorous Degassing Use Anhydrous Conditions Screen Milder Bases check_side_reactions->mitigate_side_reactions Yes success Improved Yield check_side_reactions->success No optimize_catalyst->success optimize_conditions->success mitigate_side_reactions->success

Caption: A logical workflow for troubleshooting low yields in hindered Suzuki-Miyaura couplings.

References

Purification of Suzuki coupling products from boronic acid impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of Suzuki coupling products, with a specific focus on the removal of boronic acid and its derivatives.

Troubleshooting Guide

Problem 1: My TLC/LC-MS analysis shows a significant amount of starting boronic acid remaining in my crude product.

Possible Cause & Solution

  • Incomplete Reaction: The Suzuki coupling may not have gone to completion.

    • Troubleshooting Steps:

      • Reaction Monitoring: Ensure the reaction has ceased by monitoring its progress via TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or gently increasing the temperature.

      • Reagent Stoichiometry: An excess of the boronic acid is often used to drive the reaction to completion. If you are still left with unreacted starting material, consider increasing the equivalents of the limiting reagent (typically the aryl halide).

      • Catalyst Activity: Ensure your palladium catalyst and ligand are active. Deactivated catalysts can lead to incomplete conversion. Consider using a fresh batch of catalyst or a different palladium source.[1]

      • Base Equivalents: Ensure you are using a sufficient amount of base (typically 2-3 equivalents). The base is crucial for the transmetalation step of the catalytic cycle.

  • Inefficient Work-up: The work-up procedure may not be effectively removing the boronic acid.

    • Troubleshooting Steps:

      • Aqueous Basic Wash: Incorporate an aqueous basic wash (e.g., 1-2 M NaOH or K₂CO₃) into your work-up.[2] This will convert the acidic boronic acid into its water-soluble boronate salt, which will partition into the aqueous layer during extraction.[3]

      • Multiple Extractions: Perform multiple extractions with the aqueous base to ensure complete removal of the boronic acid impurity.

Problem 2: My purified product is still contaminated with a byproduct that has a similar polarity to my desired compound.

Possible Cause & Solution

  • Homocoupling of Boronic Acid: The boronic acid may have coupled with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.

    • Troubleshooting Steps:

      • Degassing: Ensure all solvents are thoroughly degassed before use, and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[4]

      • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Consider screening different catalyst systems.

  • Co-elution during Chromatography: The impurity and the product may have very similar retention factors (Rf) on the TLC plate, leading to poor separation during column chromatography.

    • Troubleshooting Steps:

      • Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A change in eluent polarity or composition can often improve separation.

      • Alternative Chromatography: Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatography technique, such as reverse-phase chromatography.

      • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method to remove excess boronic acid after a Suzuki coupling reaction?

A1: The most common and straightforward method is an extractive work-up with an aqueous basic solution, such as 1M NaOH or saturated NaHCO₃. Boronic acids are weakly acidic and will deprotonate to form water-soluble boronate salts, which are then easily separated from the organic layer containing your desired product.

Q2: I have a base-sensitive functional group in my product. How can I remove the boronic acid impurity without using a strong base?

A2: If your product is sensitive to strong bases, you have several alternative options:

  • Mild Base Wash: You can try a wash with a milder base, such as a saturated solution of sodium bicarbonate.

  • Scavenger Resins: Polymer-supported scavenger resins, such as those with diethanolamine functional groups (DEAM resins), are highly effective at selectively binding and removing boronic acids.[5] The resin is simply stirred with the crude product solution and then filtered off.

  • Complexation with Diethanolamine: Adding diethanolamine to the reaction mixture can form a stable complex with the boronic acid, which may precipitate and can be removed by filtration.

  • Column Chromatography: Careful column chromatography can also be used to separate the boronic acid from the product, although this may be challenging if their polarities are similar.

Q3: My boronic acid is very polar and remains in the organic layer even after a basic wash. What should I do?

A3: For highly polar boronic acids that are difficult to remove by simple extraction, consider the following:

  • Formation of a Volatile Ester: In some cases, the boronic acid can be converted to a more volatile methyl ester by adding methanol and evaporating. This is a specialized technique and its applicability depends on the specific boronic acid.[2]

  • Scavenger Resins: This is an excellent option for polar boronic acids, as the binding is based on a specific chemical interaction rather than just solubility.

  • Reverse-Phase Chromatography: If your product is sufficiently non-polar, reverse-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, can be very effective at separating the polar boronic acid.

Q4: Can I prevent the accumulation of boronic acid impurities in the first place?

A4: Yes, optimizing the reaction conditions can minimize the amount of unreacted boronic acid:

  • Stoichiometry: Use the boronic acid as the limiting reagent if the other coupling partner is readily available and easily removed.

  • Reaction Monitoring: Carefully monitor the reaction to ensure it goes to completion.

  • Use of Boronic Esters: In some cases, using a boronic ester (e.g., a pinacol ester) instead of the corresponding boronic acid can lead to cleaner reactions and easier purification.[6]

Data Presentation

Table 1: Comparison of Common Methods for Boronic Acid Removal

Purification MethodPrinciple of SeparationTypical ApplicationAdvantagesDisadvantagesEstimated Efficiency
Aqueous Basic Wash Acid-base extractionGeneral purpose, for non-acidic productsSimple, fast, and inexpensiveNot suitable for base-sensitive products; may not be effective for very polar boronic acidsHigh
Column Chromatography Differential adsorptionGeneral purpose, for a wide range of productsHighly versatile and can separate multiple componentsCan be time-consuming and require large volumes of solvent; potential for product loss on the columnVariable (depends on separation)
Recrystallization Differential solubilityFor solid productsCan provide very high purityRequires a suitable solvent system; can result in significant yield lossHigh (if successful)
Scavenger Resins Covalent or dative bondingFor products where extraction is difficult or for base-sensitive compoundsHigh selectivity for boronic acids; simple filtration work-upResins can be expensiveVery High
Complexation Formation of a stable complexSpecific cases where the boronic acid forms an easily separable complexCan be highly selectiveNot universally applicable; requires an additional reagentHigh (if applicable)

Experimental Protocols

Protocol 1: Standard Aqueous Basic Wash for Boronic Acid Removal
  • Reaction Quench: Once the Suzuki coupling reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1M aqueous NaOH solution and shake vigorously. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Repeat Extraction: Repeat the extraction of the organic layer with the 1M NaOH solution two more times to ensure complete removal of the boronic acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove any residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, which can then be further purified if necessary (e.g., by column chromatography).

Protocol 2: Boronic Acid Removal Using a Scavenger Resin
  • Reaction Work-up (Initial): Perform a preliminary work-up by diluting the reaction mixture with a suitable organic solvent and filtering through a pad of celite to remove the palladium catalyst.

  • Resin Addition: To the filtrate, add the scavenger resin (e.g., SiliaBond DEAM) according to the manufacturer's recommendations (typically 3-5 equivalents relative to the excess boronic acid).

  • Stirring: Stir the suspension at room temperature for 1-4 hours. The optimal time should be determined by monitoring the disappearance of the boronic acid by TLC or LC-MS.

  • Filtration: Filter off the resin and wash it with a small amount of the organic solvent used.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the product, now free of boronic acid impurities.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification Reactants Aryl Halide + Boronic Acid/Ester + Base Catalyst Palladium Catalyst + Ligand Solvent Degassed Solvent Inert_Atmosphere Inert Atmosphere (N2 or Ar) Heating Heating & Stirring Inert_Atmosphere->Heating Reaction Conditions Quench Quench Reaction Extraction Aqueous Wash (e.g., Basic Wash) Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purification (Chromatography, Recrystallization) Drying->Purification Product Product Purification->Product Isolated Product Heating->Quench

Caption: General experimental workflow for a Suzuki coupling reaction.

Purification_Decision_Tree Start Crude Product with Boronic Acid Impurity Base_Sensitive Is the product base-sensitive? Start->Base_Sensitive Basic_Wash Perform Aqueous Basic Wash (e.g., 1M NaOH) Base_Sensitive->Basic_Wash No Scavenger_Resin Use Scavenger Resin (e.g., DEAM Resin) Base_Sensitive->Scavenger_Resin Yes Polarity_Check Are product and impurity separable by chromatography? Basic_Wash->Polarity_Check Final_Product Pure Product Scavenger_Resin->Final_Product Chromatography Perform Column Chromatography Polarity_Check->Chromatography Yes Recrystallization Attempt Recrystallization Polarity_Check->Recrystallization No Chromatography->Final_Product Recrystallization->Final_Product

Caption: Decision tree for selecting a purification method.

Basic_Wash_Mechanism Impurity R-B(OH)₂ Boronic Acid (in Organic Layer) Product R-B(OH)₃⁻ Boronate Salt (in Aqueous Layer) Impurity->Product + OH⁻ Base OH⁻ Hydroxide Ion (in Aqueous Layer) Separation Phase Separation Product->Separation

Caption: Mechanism of boronic acid removal by basic wash.

References

Technical Support Center: 4-(trans-4-Pentylcyclohexyl)phenylboronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 4-(trans-4-Pentylcyclohexyl)phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in Suzuki-Miyaura coupling reactions using this compound?

A1: The most prevalent byproducts in Suzuki-Miyaura reactions with this compound are typically:

  • Homocoupling Product: Dimerization of the boronic acid to form 4,4'-bis(trans-4-pentylcyclohexyl)-1,1'-biphenyl. This is often promoted by the presence of oxygen or certain palladium(II) species.[1]

  • Protodeboronation Product: Replacement of the boronic acid group with a hydrogen atom to yield (trans-4-pentylcyclohexyl)benzene. This side reaction is often facilitated by moisture, strong bases, and elevated temperatures.[2][3]

  • Dehalogenation Product: If the coupling partner is an aryl halide, the halogen can be replaced by a hydrogen atom. This is a common side reaction that consumes the aryl halide starting material.

Q2: How can I identify these byproducts in my reaction mixture?

A2: Standard analytical techniques are effective for byproduct identification.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the desired product and byproducts based on their unique chemical shifts and coupling patterns.[4]

  • Mass Spectrometry (MS): Can confirm the presence of byproducts by identifying their molecular weights.[4]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are excellent for separating the components of the reaction mixture and assessing the purity of the desired product.

Q3: What factors contribute to the formation of the homocoupling byproduct and how can it be minimized?

A3: Homocoupling is primarily driven by the presence of oxygen and an excess of Pd(II) species in the reaction. To minimize its formation:

  • Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen.

  • Inert Atmosphere: Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Catalyst Choice: Use a high-quality Pd(0) catalyst source or a precatalyst that rapidly generates the active Pd(0) species.

Q4: What are the primary causes of protodeboronation and what strategies can I employ to reduce it?

A4: Protodeboronation is the cleavage of the carbon-boron bond and is a common side reaction for arylboronic acids.[3] Key causes and mitigation strategies include:

  • Presence of Water: Water can act as a proton source. Using anhydrous conditions and dry solvents can significantly reduce this side reaction.

  • Base Selection: Strong bases can promote protodeboronation. Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Temperature Control: Higher temperatures can accelerate protodeboronation. Running the reaction at the lowest effective temperature is advisable.

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can reduce the rate of protodeboronation.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupled Product with Significant Homocoupling
Potential Cause Troubleshooting Step Rationale
Oxygen in the reactionEnsure all solvents are thoroughly degassed. Purge the reaction vessel with an inert gas (Ar or N₂) for an extended period before adding the catalyst.Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote homocoupling.[1]
Inefficient Pd(II) precatalyst reductionUse a Pd(0) source like Pd(PPh₃)₄ or a pre-formed, highly active Pd(0) catalyst.Incomplete reduction of Pd(II) to Pd(0) can lead to side reactions, including homocoupling.
High concentration of boronic acidConsider slow addition of the boronic acid to the reaction mixture.This can minimize the concentration of the boronic acid at any given time, reducing the likelihood of dimerization.
Issue 2: Significant Amount of Protodeboronation Byproduct Detected
Potential Cause Troubleshooting Step Rationale
Presence of waterUse anhydrous solvents and dry reagents. Consider adding molecular sieves to the reaction.Water is a primary proton source for protodeboronation.[3]
Strong baseSwitch to a weaker base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.Strong bases can increase the rate of C-B bond cleavage.
High reaction temperatureLower the reaction temperature and monitor for a longer reaction time.Protodeboronation is often accelerated at elevated temperatures.
Unstable boronic acidConvert the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to the coupling reaction.Boronate esters are generally more resistant to protodeboronation.

Data Presentation

The following table presents hypothetical, yet representative, data from a study on the Suzuki-Miyaura coupling of this compound with 4-bromoanisole under various conditions to illustrate the impact on byproduct formation.

Table 1: Effect of Reaction Conditions on Byproduct Formation

Run Catalyst (mol%) Base (2.0 equiv) Solvent Temp (°C) Desired Product (%) Homocoupling (%) Protodeboronation (%)
1Pd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O (4:1)10085105
2Pd(PPh₃)₄ (3)K₃PO₄Toluene/H₂O (4:1)1009253
3Pd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O (4:1)809532
4Pd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O (4:1) (Not Degassed)10060355
5Pd(dppf)Cl₂ (2)Cs₂CO₃Dioxane (Anhydrous)80963<1

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

Materials:

  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Pd(dppf)Cl₂ (2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1, degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, 4-bromoanisole, and cesium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(dppf)Cl₂ catalyst under a positive flow of argon.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Identification and Quantification of Byproducts by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: Standard non-polar capillary column (e.g., DB-5ms).

Sample Preparation:

  • Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane).

  • Filter the sample through a syringe filter to remove any particulate matter.

GC-MS Parameters (Example):

  • Injector Temperature: 280 °C

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min.

  • Carrier Gas: Helium

  • MS Scan Range: 40-550 m/z

Data Analysis:

  • Identify the peaks corresponding to the desired product, homocoupling byproduct, and protodeboronation byproduct by their retention times and mass spectra.

  • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).

Mandatory Visualization

Byproduct_Formation_Pathway BoronicAcid This compound DesiredProduct Cross-Coupled Product BoronicAcid->DesiredProduct Homocoupling Homocoupling Product BoronicAcid->Homocoupling Protodeboronation Protodeboronation Product BoronicAcid->Protodeboronation ArylHalide Aryl Halide (Ar-X) ArylHalide->DesiredProduct Dehalogenation Dehalogenation Product (Ar-H) ArylHalide->Dehalogenation Catalyst Pd(0) Catalyst Catalyst->DesiredProduct Suzuki Cycle Base Base Base->DesiredProduct Oxygen O₂ Oxygen->Homocoupling Water H₂O Water->Protodeboronation

Caption: Key reaction pathways in Suzuki-Miyaura coupling.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify Identify Byproducts (NMR, GC-MS) Start->Identify Homocoupling_High High Homocoupling? Identify->Homocoupling_High Protodeboronation_High High Protodeboronation? Homocoupling_High->Protodeboronation_High No Degas Improve Degassing / Use Pd(0) source Homocoupling_High->Degas Yes Anhydrous Use Anhydrous Solvents / Weaker Base Protodeboronation_High->Anhydrous Yes Optimize Optimize Catalyst/Ligand/Temp Protodeboronation_High->Optimize No Degas->Optimize Anhydrous->Optimize End Improved Yield Optimize->End

Caption: Troubleshooting workflow for byproduct identification.

References

Impact of water on the stability of 4-(trans-4-Pentylcyclohexyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of water on the stability of 4-(trans-4-Pentylcyclohexyl)phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of water on the stability of this compound?

A1: The presence of water can lead to two primary degradation pathways for this compound:

  • Dehydration to Boroxine: In the solid state or in non-aqueous solvents with trace amounts of water, three molecules of the boronic acid can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is often reversible upon exposure to excess water.

  • Protodeboronation: In aqueous solutions, particularly under non-neutral pH conditions and elevated temperatures, the carbon-boron bond can be cleaved, resulting in the formation of 4-pentyl-1-phenylcyclohexane. This is an irreversible degradation pathway that leads to a loss of the desired compound.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The rate of protodeboronation is significantly influenced by pH. Generally, arylboronic acids are most stable at a neutral pH. Both acidic and basic conditions can catalyze the protodeboronation reaction, leading to accelerated degradation of the compound.

Q3: What are the best practices for storing this compound to minimize degradation?

A3: To ensure the long-term stability of this compound, it is recommended to store it as a dry solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). Avoid exposure to moisture and atmospheric oxygen. For solutions, prepare them fresh in anhydrous solvents. If aqueous solutions are necessary, use a neutral pH buffer and store for the shortest possible duration at low temperatures.

Q4: Can I use this compound that has formed its boroxine?

A4: Yes, in many applications, particularly in Suzuki-Miyaura cross-coupling reactions, the boroxine can be used directly. The equilibrium between the boronic acid and the boroxine often shifts back towards the active boronic acid monomer under the reaction conditions, especially in the presence of a base and water. However, for applications requiring precise stoichiometry of the boronic acid, the presence of the boroxine (which contains three boronic acid equivalents per molecule) should be accounted for.

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in Suzuki-Miyaura Coupling Reactions
Possible Cause Troubleshooting Step
Degradation of Boronic Acid Use freshly opened or properly stored this compound. Consider using a more stable derivative, such as a pinacol boronate ester, if stability issues persist.
Formation of Boroxine While often usable, the presence of boroxine can affect the stoichiometry. Try gently heating the boronic acid under vacuum to convert the boroxine back to the monomer before use, or adjust the molar equivalents accordingly. Alternatively, dissolving the boronic acid in the reaction solvent with a small amount of water prior to adding other reagents can help hydrolyze the boroxine.
Protodeboronation during Reaction Optimize reaction conditions. Use anhydrous solvents and degas the reaction mixture thoroughly. Consider using milder bases or lower reaction temperatures if the desired transformation allows.
Issue 2: Appearance of Unknown Impurities in Analytical Chromatograms (e.g., HPLC)
Possible Cause Troubleshooting Step
On-column Degradation The pH of the mobile phase in reversed-phase HPLC can promote hydrolysis. Use a mobile phase with a neutral pH or consider using a faster analytical method like UPLC to minimize on-column time.
Degradation in Sample Solution Prepare samples for analysis immediately before injection. If samples must be stored in an autosampler, keep them cooled. Ensure the sample solvent is anhydrous and neutral.
Formation of Degradation Products The primary degradation product to look for is the protodeboronated species, 4-pentyl-1-phenylcyclohexane. Spiking a sample with a synthesized standard of this compound can help in its identification.

Data Presentation

The following tables summarize the expected stability of this compound under various conditions based on general knowledge of arylboronic acid chemistry.

Table 1: Summary of Forced Degradation Studies

Stress ConditionParameters% Degradation (Expected)Major Degradation Product
Acid Hydrolysis0.1 M HCl, 60 °C, 24 h15-25%4-pentyl-1-phenylcyclohexane
Base Hydrolysis0.1 M NaOH, 60 °C, 24 h20-30%4-pentyl-1-phenylcyclohexane
Neutral HydrolysisWater, 60 °C, 24 h5-10%4-pentyl-1-phenylcyclohexane
Oxidative3% H₂O₂, RT, 24 h10-20%Phenolic and other oxidized byproducts
Thermal (Solid)80 °C, 72 h<5%Boroxine
Photolytic (Solution)UV light (254 nm), RT, 24 h<10%Various photolytic byproducts

Table 2: Stability in Aqueous Solutions at Different pH and Temperatures (24 hours)

pHTemperature% Purity Remaining (Expected)
225 °C90-95%
250 °C75-85%
725 °C>98%
750 °C90-95%
1025 °C85-90%
1050 °C70-80%

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter, heating block, UV lamp

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of HPLC grade water. Heat at 60 °C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 80 °C for 72 hours.

  • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in acetonitrile:water 1:1) to UV light (254 nm) for 24 hours.

  • Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-22 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

Mandatory Visualizations

degradation_pathway boronic_acid 4-(trans-4-Pentylcyclohexyl) phenylboronic acid boroxine Boroxine (Trimeric Anhydride) boronic_acid->boroxine Dehydration (-H₂O) (Reversible) protodeboronated 4-pentyl-1-phenylcyclohexane boronic_acid->protodeboronated Protodeboronation (+H₂O, H⁺/OH⁻ catalyst) troubleshooting_workflow start Inconsistent Experimental Results check_storage Check Storage Conditions (Inert atmosphere, refrigerated?) start->check_storage check_age Check Age of Reagent (Use fresh stock?) check_storage->check_age analyze_purity Analyze Purity by HPLC/NMR (Presence of boroxine or degradants?) check_age->analyze_purity optimize_conditions Optimize Reaction Conditions (Anhydrous solvents, mild base?) analyze_purity->optimize_conditions Purity Issues Found success Successful Outcome analyze_purity->success Purity OK use_derivative Consider Using a Stable Derivative (e.g., Pinacol ester) optimize_conditions->use_derivative Optimization Fails optimize_conditions->success Optimization Succeeds use_derivative->success stability_relationship cluster_conditions Environmental Conditions cluster_degradation Degradation Processes cluster_outcome Outcome Water Presence of Water Dehydration Dehydration to Boroxine Water->Dehydration Protodeboronation Protodeboronation Water->Protodeboronation pH Non-Neutral pH (Acidic or Basic) pH->Protodeboronation Temperature Elevated Temperature Temperature->Dehydration Temperature->Protodeboronation Loss Loss of Active Compound Dehydration->Loss Protodeboronation->Loss

Technical Support Center: Ligand Selection for Challenging Suzuki Couplings with 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving the sterically hindered substrate, 4-(trans-4-Pentylcyclohexyl)phenylboronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments, presented in a question-and-answer format.

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings with sterically demanding boronic acids like this compound often stem from a few critical areas. A systematic evaluation of your reaction parameters is the most effective approach to identify the issue.

  • Catalyst and Ligand Inactivity: The palladium catalyst and phosphine ligand are susceptible to degradation and oxidation, respectively. Ensure that your catalyst and ligand are fresh and have been stored under an inert atmosphere. For Pd(II) precatalysts, such as Pd(OAc)₂, in situ reduction to the active Pd(0) species is necessary for the catalytic cycle to commence.

  • Inefficient Ligand Performance: The significant steric bulk of the trans-4-pentylcyclohexyl group necessitates the use of specialized ligands. Bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. Standard ligands like PPh₃ may prove ineffective.

  • Suboptimal Base Selection: The choice of base is crucial for the activation of the boronic acid in the transmetalation step. For sterically hindered substrates, stronger, non-nucleophilic bases are often more effective.

  • Oxygen Contamination: The presence of oxygen can lead to the deactivation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid. It is imperative to use properly degassed solvents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Boronic Acid Instability: Boronic acids can be prone to decomposition, particularly protodeboronation, where the C-B bond is cleaved. This is a common side reaction that consumes the starting material.

Q2: I am observing significant amounts of a byproduct that appears to be the result of protodeboronation. How can I mitigate this side reaction?

A2: Protodeboronation is a prevalent issue, especially with bulky boronic acids. Here are several strategies to minimize this undesired pathway:

  • Use of Anhydrous Conditions: While some Suzuki protocols employ aqueous bases, water can act as a proton source for protodeboronation. Employing anhydrous solvents and bases can significantly reduce this side reaction.

  • Conversion to a More Stable Boronic Acid Derivative: To enhance stability, this compound can be converted to a more robust form, such as a pinacol ester or a potassium trifluoroborate salt. These derivatives often exhibit greater stability and can slowly release the active boronic acid in situ during the reaction.

  • Careful Selection of Base: Milder bases such as K₃PO₄ or Cs₂CO₃ can sometimes be beneficial in reducing the rate of protodeboronation compared to stronger bases like NaOH or KOH.

  • Reaction Time and Temperature Optimization: Shorter reaction times and the lowest effective temperature can help to minimize the extent of protodeboronation.

Q3: Which class of ligands is most suitable for the Suzuki coupling of this compound with various aryl halides?

A3: For challenging Suzuki couplings involving sterically hindered partners, bulky and electron-rich monophosphine ligands are typically the most effective. The Buchwald-type biarylphosphine ligands are highly recommended for these transformations. Ligands such as SPhos and XPhos have demonstrated broad utility and high efficacy in coupling sterically demanding substrates. These ligands are designed to promote the crucial oxidative addition and reductive elimination steps, which can be rate-limiting with hindered substrates.

Data Presentation: Ligand Performance in Suzuki Couplings of Sterically Hindered Substrates

The following tables summarize the performance of various phosphine ligands in Suzuki-Miyaura coupling reactions involving sterically hindered arylboronic acids, which can serve as a guide for ligand selection in couplings with this compound.

Table 1: Comparison of Ligand Performance in the Suzuki Coupling of a Sterically Hindered Arylboronic Acid with an Aryl Bromide

LigandPalladium SourceBaseSolventTemperature (°C)Time (h)Yield (%)
SPhos Pd(OAc)₂K₃PO₄Toluene1001295
XPhos Pd₂(dba)₃K₃PO₄Dioxane1101892
RuPhos Pd(OAc)₂K₂CO₃THF/H₂O802488
PPh₃ Pd(PPh₃)₄Na₂CO₃Toluene/H₂O10024<10

Note: The data presented are representative examples from literature for analogous sterically hindered systems and are intended to provide a comparative baseline.

Table 2: Effect of Base and Solvent on Yield for a Challenging Suzuki Coupling

LigandBaseSolventTemperature (°C)Yield (%)
SPhos K₃PO₄Dioxane11096
SPhos Cs₂CO₃Toluene10091
SPhos K₂CO₃THF/H₂O8085
XPhos K₃PO₄t-Amyl Alcohol10094
XPhos CsFDioxane11089

Note: The data presented are representative examples from literature for analogous sterically hindered systems and are intended to provide a comparative baseline.

Experimental Protocols

Below is a detailed methodology for a typical Suzuki-Miyaura coupling reaction with this compound and an aryl bromide, optimized for challenging substrates.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst/Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Suzuki_Coupling start Low or No Yield in Suzuki Coupling check_reagents 1. Verify Reagent Quality - Freshness of Boronic Acid - Purity of Aryl Halide - Activity of Pd Catalyst & Ligand start->check_reagents check_conditions 2. Assess Reaction Conditions - Proper Degassing of Solvents - Inert Atmosphere Maintained? - Appropriate Base and Solvent? check_reagents->check_conditions Reagents OK solution_reagents Solution: - Use fresh, high-purity reagents. - Store catalyst and ligand properly. check_reagents->solution_reagents ligand_issue 3. Evaluate Ligand Choice - Is the ligand bulky and electron-rich enough? check_conditions->ligand_issue Conditions OK solution_conditions Solution: - Thoroughly degas solvents. - Ensure a robust inert atmosphere. - Screen alternative bases/solvents. check_conditions->solution_conditions side_reactions 4. Investigate Side Reactions - Protodeboronation? - Homocoupling? ligand_issue->side_reactions Ligand Appears Suitable solution_ligand Solution: - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). ligand_issue->solution_ligand solution_side_reactions Solution: - Use anhydrous conditions. - Convert to a more stable boronic acid derivative (e.g., pinacol ester). side_reactions->solution_side_reactions

Caption: A troubleshooting flowchart for low-yield Suzuki couplings.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Execution & Monitoring cluster_workup Work-up & Purification prep_vessel 1. Prepare Oven-Dried Glassware add_solids 2. Add Aryl Halide, Boronic Acid, & Base prep_vessel->add_solids inert_atm 3. Purge with Inert Gas (Ar/N2) add_solids->inert_atm add_catalyst 4. Add Pd Catalyst & Ligand inert_atm->add_catalyst add_solvent 5. Add Degassed Solvent add_catalyst->add_solvent heating 6. Heat to Reaction Temperature add_solvent->heating monitoring 7. Monitor by TLC/GC-MS/LC-MS heating->monitoring quench 8. Cool and Quench Reaction monitoring->quench extract 9. Aqueous Work-up & Extraction quench->extract dry_concentrate 10. Dry Organic Layer & Concentrate extract->dry_concentrate purify 11. Purify by Column Chromatography dry_concentrate->purify product Final Product purify->product

Caption: A generalized experimental workflow for Suzuki coupling.

Removing residual palladium from reactions with 4-(trans-4-Pentylcyclohexyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for removing residual palladium from reactions involving 4-(trans-4-Pentylcyclohexyl)phenylboronic acid.

Troubleshooting Common Issues

Q1: After my Suzuki coupling reaction and standard aqueous work-up, I still have high levels of palladium in my product. What should I do?

A1: High palladium levels after initial work-up are common, as many palladium species can be soluble in organic solvents. The first step is to identify the nature of the residual palladium. If you observe a black precipitate, this is likely palladium black (Pd(0)), which can often be removed by filtration through Celite®. However, soluble Pd(II) species will require more targeted removal methods.

For soluble palladium, the most effective approach is to use a metal scavenger. These are solid-supported materials with functional groups that chelate to the palladium, allowing it to be removed by simple filtration.

Q2: I used a silica-thiol based scavenger, but my palladium levels are still above the acceptable limit of 10 ppm for APIs.[1] What went wrong?

A2: Several factors can influence the efficiency of a scavenger. Here’s a troubleshooting checklist:

  • Scavenger Amount: Ensure you are using a sufficient excess of the scavenger. A common starting point is to use 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used.[2][3]

  • Reaction Time and Temperature: While many scavenging processes are effective at room temperature, increasing the temperature to 40-60°C can improve kinetics and efficiency.[4][5] Similarly, extending the stirring time from a few hours to overnight can also enhance palladium removal.[6][7]

  • Solvent Choice: The solvent can significantly impact the scavenger's performance. Polar aprotic solvents like DMF, DMSO, DMAc, and NMP have been shown to be effective for palladium scavenging.[7] It's recommended to screen a few different solvents to find the optimal one for your specific system.

  • pH of the Medium: The pH of your solution can affect the speciation of the palladium and the binding efficiency of the scavenger. Biotage scavengers, for example, are effective across a pH range of 2-10, but performance can vary.[8]

  • Multiple Treatments: In cases of very high contamination or strong palladium-product interactions, a single scavenger treatment may not be sufficient. A second treatment with fresh scavenger can often reduce the palladium levels further.[2]

Q3: My product is adsorbing to the scavenger, leading to significant yield loss. How can I prevent this?

A3: Product loss due to non-specific binding to the scavenger is a common issue, especially with activated carbon.[7] Here are some strategies to mitigate this:

  • Reduce Scavenger Loading: Use the minimum amount of scavenger necessary to achieve the desired palladium levels. This may require some optimization experiments.

  • Wash the Scavenger: After filtering off the scavenger, wash it thoroughly with fresh solvent to recover any adsorbed product.

  • Try a Different Scavenger: Scavengers with different backbones (e.g., polystyrene vs. silica) and functional groups will have different affinities for your product.[9] Screening a variety of scavengers can help identify one that is more selective for palladium.

  • Consider Flow Chemistry: Using scavenger-packed cartridges in a flow-through system can minimize contact time and reduce the opportunity for product adsorption while still effectively removing palladium.[2][4]

Frequently Asked Questions (FAQs)

What are the most common types of palladium scavengers?

The most common palladium scavengers fall into a few main categories:

  • Silica-based scavengers: These have a silica backbone functionalized with groups like thiol (SH), thiourea, or amines.[9][10] Examples include SiliaMetS® Thiol and QuadraSil™ MP.[10][11]

  • Polymer-based scavengers: These utilize a polymer backbone, often polystyrene, with similar chelating functional groups.[12] An example is Biotage® MP-TMT.[6]

  • Activated Carbon: This is a less selective but often cost-effective option for adsorbing palladium and other impurities.[7][13]

How do I choose the right scavenger for my reaction?

The best approach is to screen a small panel of scavengers with different functional groups and backbones.[3][4] Thiol-based scavengers are generally a good starting point for palladium removal from Suzuki coupling reactions.[10][14]

What are the acceptable limits for palladium in pharmaceutical products?

According to the International Council for Harmonisation (ICH) Q3D guidelines, the permitted daily exposure (PDE) for palladium is 100 µ g/day for oral administration.[1] For a drug with a maximum daily dose of 10 grams, this translates to a concentration limit of 10 ppm.[1] For parenteral drugs, the limit is much stricter at 1 ppm.[1]

Can I regenerate and reuse palladium scavengers?

While technically possible for some types of scavengers, it is generally not recommended in a pharmaceutical GMP environment due to the risk of cross-contamination and the difficulty in validating the regeneration process. For research purposes, some manufacturers provide protocols for scavenger regeneration.

Palladium Scavenger Performance Data

The following table summarizes the performance of various palladium scavengers in different reaction systems. This data can be used as a guide for selecting a starting point for your own experiments.

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Reaction/Solvent SystemReference
Silica-Based Scavengers
SiliaMetS® Thiol13002Buchwald-Hartwig Amination / Water/THF[10]
SiliaMetS® Thiol166870Buchwald-Hartwig Amination[4]
Si-TMT330<1Hydrogenative Nitro-reduction[7]
QuadraSil™ TA, MTU, AP1000<10 (>99% removal)Pd(OAc)₂ in THF[11]
Polymer-Based Scavengers
Biotage® MP-TMT33,000<200Suzuki Coupling[6]
Biotage® MP-TMT500-800<10Suzuki Coupling[6]
MP-TMT330~10-30Suzuki Coupling / DMF[7]
Polymer-bound ethylenediamine2000-3000100-300Suzuki Coupling[12]
Activated Carbon
Darco® KB-B300<1Suzuki Coupling / THF[7]
Activated Charcoal223920 (with TMT)Not Specified[7]

Experimental Protocols

General Protocol for Batch Scavenging
  • Reaction Work-up: After the Suzuki coupling reaction is complete, perform your standard aqueous work-up to remove water-soluble impurities.

  • Solvent Exchange: If necessary, exchange the solvent to one that is optimal for the chosen scavenger (e.g., THF, DMF, Ethyl Acetate).

  • Scavenger Addition: Add the selected palladium scavenger (typically 4-8 molar equivalents relative to the initial palladium catalyst) to the solution of your crude product.

  • Stirring: Stir the mixture at room temperature or elevated temperature (e.g., 40-60°C) for a period of 2 to 24 hours.[4][7] The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture to remove the scavenger. A simple gravity or vacuum filtration is usually sufficient.

  • Washing: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.

  • Analysis: Combine the filtrate and washings, and analyze a sample for palladium content using a suitable analytical technique such as ICP-MS.

Protocol for Scavenging with a Fixed-Bed Cartridge
  • Cartridge Selection: Choose a pre-packed scavenger cartridge with a suitable bed weight for the scale of your reaction.

  • Equilibration: Condition the cartridge by passing 3-4 bed volumes of the reaction solvent through it.[5][8]

  • Loading: Pass the solution containing your product and residual palladium through the cartridge. This can be done by gravity, with a syringe, or using a pump for larger volumes.

  • Recirculation (Optional): For higher efficiency, the solution can be recirculated through the cartridge multiple times.[4]

  • Washing: Wash the cartridge with 2-3 bed volumes of fresh solvent to ensure complete recovery of your product.

  • Analysis: Collect the eluent and analyze for palladium content.

Visualizing the Workflow

Palladium_Removal_Workflow cluster_start Reaction & Initial Work-up cluster_screening Scavenger Selection cluster_process Scavenging Process cluster_analysis Analysis & Final Product Start Crude Product Solution (Post-Aqueous Work-up) Screen Screen Scavengers? (e.g., Thiol, TMT, Carbon) Start->Screen Select Select Optimal Scavenger Screen->Select Yes Process Choose Method Screen->Process No (Use standard method) Select->Process Batch Batch Scavenging (Stir with Scavenger) Process->Batch Batch Flow Flow Scavenging (Use Cartridge) Process->Flow Flow Filter Filter to Remove Scavenger Batch->Filter Flow->Filter Analyze Analyze Pd Content (ICP-MS) Filter->Analyze Result Pd < 10 ppm? Analyze->Result Final Pure Product Result->Final Yes Repeat Repeat Scavenging or Re-evaluate Conditions Result->Repeat No Repeat->Process

Caption: Decision workflow for palladium removal.

References

Improving solubility of 4-(trans-4-Pentylcyclohexyl)phenylboronic acid for reaction setup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(trans-4-Pentylcyclohexyl)phenylboronic acid

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments, with a focus on improving its solubility for reaction setup.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an amphiphilic molecule with a large, non-polar pentylcyclohexyl group and a polar phenylboronic acid moiety. This structure results in limited solubility in both highly polar (e.g., water) and very non-polar (e.g., hexanes) solvents. Its solubility is generally highest in solvents of intermediate polarity, such as ethers (e.g., THF, dioxane) and some polar aprotic solvents.

Q2: I am observing a white, insoluble material in my reaction mixture. What could be the cause?

A2: In addition to the inherent low solubility of the boronic acid, the formation of boroxines can also lead to insoluble material. Boroxines are cyclic anhydrides that can form from the dehydration of boronic acids, especially upon heating or in the presence of certain drying agents. These species often have different solubility profiles and can be less reactive in Suzuki-Miyaura coupling reactions. To mitigate this, adding a small, controlled amount of water to the reaction can sometimes shift the equilibrium back towards the more soluble boronic acid form.[1]

Q3: Can the choice of base affect the solubility of the boronic acid?

A3: Yes, the choice of base can influence the solubility. The mechanism of a Suzuki-Miyaura coupling involves the activation of the boronic acid by a base to form a more nucleophilic boronate species.[2] Some bases, particularly aqueous inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), can facilitate the formation of these more soluble boronate salts in the reaction mixture.

Q4: Are there alternative reagents I can use if I consistently face solubility issues?

A4: If solubility remains a significant hurdle, consider converting the boronic acid to a more soluble or stable derivative. Potassium trifluoroborate salts or N-methyliminodiacetic acid (MIDA) boronates are common alternatives that often exhibit improved stability and solubility.[3][4][5] These derivatives can act as a "slow-release" source of the boronic acid under the reaction conditions, which can also help to minimize side reactions.[4][5]

Troubleshooting Guide: Improving Solubility for Reaction Setup

This guide provides a systematic approach to addressing solubility challenges with this compound in the context of setting up a Suzuki-Miyaura coupling reaction.

Initial Solubility Assessment

Before proceeding with your reaction, it is advisable to perform a small-scale solubility test. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Troubleshooting Steps

If you encounter poor solubility, consider the following troubleshooting steps, presented in a logical workflow:

G start Poor Solubility Observed solvent Step 1: Solvent System Optimization - Try a mixture of solvents (e.g., Toluene/Ethanol). - Use a higher boiling point ether like dioxane. start->solvent base Step 2: Base Selection - Switch to an aqueous solution of a base like K2CO3 or Cs2CO3. - Consider fluoride bases like KF. solvent->base If solubility is still poor success Solubility Improved solvent->success If successful temperature Step 3: Temperature Adjustment - Gently warm the mixture to aid dissolution. - Be cautious of boroxine formation at high temperatures. base->temperature If solubility is still poor base->success If successful derivative Step 4: Use of Boronic Acid Derivatives - Convert to a potassium trifluoroborate salt. - Synthesize the MIDA boronate ester. temperature->derivative If solubility remains an issue temperature->success If successful derivative->success

Caption: Troubleshooting workflow for improving the solubility of this compound.

Data Presentation

Due to the limited availability of precise quantitative solubility data in the public domain, the following table provides a qualitative and estimated solubility profile for this compound in common organic solvents. This estimation is based on the known solubility of phenylboronic acid and the structural characteristics of the target molecule.[6] Researchers are strongly encouraged to determine the quantitative solubility in their specific solvent system using the protocol provided below.

SolventPolarity IndexPredicted SolubilityRationale
Toluene2.4ModerateGood balance of polarity to dissolve both the non-polar and polar ends of the molecule. A common solvent for Suzuki reactions.[3]
Tetrahydrofuran (THF)4.0HighAs an ether, it is expected to be a good solvent for boronic acids.[6][7]
1,4-Dioxane4.8HighSimilar to THF, often used in Suzuki couplings, and its higher boiling point can aid solubility.[3][7]
Acetone5.1Moderate to HighKetones are generally good solvents for phenylboronic acid.[6]
Ethanol5.2ModerateThe presence of an alcohol can aid in dissolving the boronic acid, often used as a co-solvent.[7]
Dimethylformamide (DMF)6.4ModerateA polar aprotic solvent that can be effective, but may require heating.[7]
Water10.2Very LowThe large non-polar tail significantly reduces solubility in highly polar solvents.
Hexanes0.1Very LowThe polar boronic acid group prevents dissolution in highly non-polar solvents.

Experimental Protocols

Protocol for Determining Solubility via the Dynamic Method

This protocol describes a method to determine the temperature at which a known concentration of this compound completely dissolves in a chosen solvent.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Luminance probe or a laser and photodetector (optional, for precise measurement)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to achieve a known concentration.

  • Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. Slowly increase the temperature of the bath at a constant rate (e.g., 0.2-0.5 °C/min).

  • Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually by observing the disappearance of solid particles or more accurately using a luminance probe that measures light transmission through the solution.

  • Determination of Dissolution Temperature: Record the temperature at which the last solid particles disappear and the solution becomes completely clear. This is the solubility temperature for that specific concentration.

  • Data Collection: Repeat the measurement with different concentrations of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Mandatory Visualization

Simplified Suzuki-Miyaura Coupling Pathway

The following diagram illustrates the key stages of the Suzuki-Miyaura coupling reaction, highlighting the role of the boronic acid.

G cluster_cat_cycle Catalytic Cycle cluster_boron Boron Reagents Pd(0) Pd(0) R-Pd(II)-X R-Pd(II)-X Pd(0)->R-Pd(II)-X Oxidative Addition (R-X) R-Pd(II)-Ar R-Pd(II)-Ar R-Pd(II)-X->R-Pd(II)-Ar Transmetalation R-Pd(II)-Ar->Pd(0) Reductive Elimination (R-Ar) Ar-B(OH)2 Ar-B(OH)2 (Boronic Acid) Ar-B(OH)3- [Ar-B(OH)3]- (Boronate) Ar-B(OH)2->Ar-B(OH)3- Base Ar-B(OH)3-->R-Pd(II)-X Enters Catalytic Cycle

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Scaling Up Suzuki-Miyaura Reactions with 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and non-polar reagent, 4-(trans-4-Pentylcyclohexyl)phenylboronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when scaling up Suzuki-Miyaura reactions with this compound.

Q1: My scaled-up Suzuki-Miyaura reaction is showing a significantly lower yield compared to the lab-scale experiment. What are the primary factors to investigate?

A1: Discrepancies in yield upon scale-up are common and can often be attributed to mass and heat transfer limitations, as well as subtle changes in reaction conditions. Key areas to investigate include:

  • Mixing Efficiency: Inadequate agitation in larger reactors can lead to localized "hot spots" or areas of poor reagent mixing, resulting in side reactions and incomplete conversion. Ensure the stirring is vigorous enough to maintain a homogeneous mixture.

  • Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient. This can lead to longer reaction times and potential degradation of reactants or catalysts. Monitor the internal reaction temperature closely and adjust heating protocols accordingly.

  • Inert Atmosphere: Maintaining a strictly inert atmosphere is crucial, as oxygen can lead to the deactivation of the palladium catalyst and promote the homocoupling of the boronic acid.[1] Ensure proper degassing of solvents and the reaction vessel, and maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.

  • Reagent Purity and Stability: The quality of all reagents, including the boronic acid, aryl halide, base, and solvent, is critical. This compound, being a solid, should be of high purity. Ensure solvents are anhydrous and bases are of appropriate quality.

Q2: I am observing a significant amount of homocoupling of the this compound in my scaled-up reaction. How can this be minimized?

A2: Homocoupling is a common side reaction, particularly with electron-rich boronic acids and in the presence of oxygen. To minimize this:

  • Strict Exclusion of Oxygen: As mentioned above, rigorous degassing of all solvents and blanketing the reaction with an inert gas is the most critical step to prevent homocoupling.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Consider screening different palladium sources and ligands.

  • Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its instantaneous concentration low, thereby reducing the rate of homocoupling.

Q3: The reaction seems to stall before completion on a larger scale. What are the likely causes and solutions?

A3: Reaction stalling can be due to catalyst deactivation or issues with reagent solubility and reactivity.

  • Catalyst Deactivation: The palladium catalyst can deactivate over time, especially at elevated temperatures. Ensure the chosen ligand provides sufficient stability to the palladium center throughout the reaction. For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) are often beneficial.

  • Base Selection and Solubility: The base is crucial for activating the boronic acid. On a larger scale, the solubility of the base can become a limiting factor. Ensure the chosen base (e.g., K₂CO₃, K₃PO₄) is sufficiently soluble in the reaction medium. In some cases, using a stronger, more soluble base or a phase-transfer catalyst may be necessary.

  • Solvent System: The choice of solvent is critical for solubilizing all reactants, including the non-polar boronic acid and the aryl halide. Toluene, dioxane, and THF, often in a mixture with water, are common choices. For scaled-up reactions, a solvent system that ensures homogeneity at the reaction temperature is essential.

Q4: I am having difficulty with the purification of the final product due to its non-polar nature. What strategies can be employed for large-scale purification?

A4: The non-polar nature of the product derived from this compound can make purification challenging.

  • Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method. A thorough screen of solvents and solvent mixtures will be necessary to identify suitable conditions.

  • Chromatography: While flash column chromatography is common on a lab scale, it can be cumbersome and expensive for large quantities. For multi-kilogram scale, techniques like medium pressure liquid chromatography (MPLC) or simulated moving bed (SMB) chromatography may be more appropriate if crystallization is not feasible.

  • Work-up Procedure: A well-designed aqueous work-up can help to remove inorganic salts and some polar impurities. Ensure efficient phase separation on a large scale.

Data Presentation

The following tables provide representative data for Suzuki-Miyaura reactions involving sterically hindered boronic acids. Note that these are illustrative examples, and optimal conditions will need to be determined for the specific reaction of this compound with your chosen coupling partner.

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling of a Sterically Hindered Arylboronic Acid

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
11-bromo-2,4,6-trimethylbenzenePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285
21-bromo-2-isopropylbenzenePd(OAc)₂ (1.5)XPhos (3)K₂CO₃ (2.5)Dioxane/H₂O1101878
32-chloro-1,3-dimethylbenzenePd(PPh₃)₄ (5)-Cs₂CO₃ (3)DMF/H₂O1202465

Table 2: Illustrative Comparison of Lab-Scale vs. Scaled-Up Suzuki-Miyaura Reaction

ParameterLab-Scale (1 g)Pilot-Scale (1 kg)
Reactant A (Aryl Halide) 1.0 g1.0 kg
This compound 1.2 equiv1.15 equiv
Catalyst Loading (Pd) 1.0 mol%0.5 mol%
Base (K₂CO₃) 2.0 equiv2.0 equiv
Solvent (Toluene/H₂O) 20 mL (10:1)15 L (10:1)
Temperature 100 °C105 °C (internal)
Reaction Time 8 h12 h
Isolated Yield 92%88%

Experimental Protocols

General Laboratory-Scale Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific substrates.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inerting the System: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the degassed solvent system (e.g., 10 mL of a 9:1 mixture of toluene and water) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Example Protocol for Kilogram-Scale Suzuki-Miyaura Reaction in an Aqueous Micellar System

This protocol is adapted from a general procedure for large-scale Suzuki-Miyaura reactions and should be optimized for the specific substrates.

  • Vessel Preparation: Ensure a clean and dry glass-lined reactor is properly inerted with nitrogen.

  • Reagent Charging: Charge the reactor with water and the surfactant TPGS-750-M. Agitate to form a clear solution. Add the base (e.g., K₃PO₄).

  • Substrate Addition: Add the aryl halide and this compound to the reactor.

  • Catalyst Addition: Add the palladium catalyst (e.g., a suitable Pd(II) precatalyst with a bulky phosphine ligand).

  • Reaction: Heat the mixture to the target temperature (e.g., 50-80 °C) and monitor the reaction progress by in-process controls (e.g., HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The product can often be isolated by filtration if it precipitates upon cooling, or by extraction with a suitable organic solvent.

  • Purification: Further purification can be achieved by recrystallization from an appropriate solvent system.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)-Ar'(L_n) pd_complex->transmetalation_complex Transmetalation (Ar'-B(OR)2 + Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Product) transmetalation_complex->product reagents Aryl Halide (Ar-X) Boronic Acid (Ar'-B(OH)2) Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Scaled-Up Reaction check_mixing Inadequate Mixing? start->check_mixing check_temp Poor Heat Transfer? check_mixing->check_temp No improve_agitation Increase Agitation Rate check_mixing->improve_agitation Yes check_inert Oxygen Contamination? check_temp->check_inert No monitor_temp Monitor Internal Temperature check_temp->monitor_temp Yes check_reagents Reagent Quality Issue? check_inert->check_reagents No degas_solvents Improve Degassing Protocol check_inert->degas_solvents Yes verify_purity Verify Reagent Purity check_reagents->verify_purity Yes

Caption: A troubleshooting workflow for low yields in scaled-up reactions.

References

Validation & Comparative

Comparative Purity Analysis of 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-(trans-4-Pentylcyclohexyl)phenylboronic acid. It is intended for researchers, scientists, and professionals in drug development who require accurate and reliable purity assessment of this compound. The guide details an established HPLC protocol, presents comparative data, and discusses alternative analytical techniques.

Introduction

This compound is a key building block in the synthesis of liquid crystals and active pharmaceutical ingredients (APIs). Its purity is critical as impurities can significantly impact the performance of final products and the safety and efficacy of pharmaceuticals. HPLC is a widely adopted technique for its ability to separate, identify, and quantify the main compound and its impurities with high resolution and sensitivity. This guide outlines a standard reversed-phase HPLC (RP-HPLC) method and compares its performance with data from alternative methods.

Experimental Protocol: RP-HPLC Method

This section details the methodology for determining the purity of this compound.

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard and Sample Preparation: A stock solution of this compound is prepared by dissolving the compound in the diluent to a concentration of 1.0 mg/mL. A working solution of 0.1 mg/mL is prepared by further dilution for injection.

2.2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Gradient Elution Program:

    • 0-5 min: 70% B

    • 5-20 min: 70% to 95% B

    • 20-25 min: 95% B

    • 25-25.1 min: 95% to 70% B

    • 25.1-30 min: 70% B

The workflow for this analytical process is illustrated below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Compound dissolve Dissolve in Diluent (1.0 mg/mL) prep_start->dissolve dilute Dilute to Working Concentration (0.1 mg/mL) dissolve->dilute inject Inject Sample (10 µL) dilute->inject separate Chromatographic Separation (C18 Column, Gradient) inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report Method_Selection cluster_goals Primary Goal cluster_methods Recommended Method start Define Analytical Goal goal1 High Throughput Needed? start->goal1 goal2 Absolute Quantification Needed? start->goal2 goal3 Routine Quality Control? start->goal3 goal1->goal3 No method_uhplc UHPLC goal1->method_uhplc Yes goal2->goal3 No method_qnmr qNMR goal2->method_qnmr Yes method_hplc HPLC goal3->method_hplc Yes

A Comparative Guide to the Quantitative Analysis of 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the assay of 4-(trans-4-Pentylcyclohexyl)phenylboronic acid. The information presented herein is intended to assist researchers in selecting the most suitable analytical method for their specific needs, considering factors such as accuracy, precision, sample throughput, and the nature of potential impurities.

Introduction

This compound is a key building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.[1] Its purity and accurate quantification are critical for ensuring reaction efficiency, yield, and the quality of the final products in pharmaceutical and materials science applications. While various analytical techniques can be employed for the assay of boronic acids, qNMR has emerged as a powerful primary method due to its direct proportionality between signal intensity and the number of nuclei, allowing for accurate quantification without the need for a specific reference standard of the analyte.[2]

This guide will compare the performance of qNMR with High-Performance Liquid Chromatography (HPLC) and acid-base titration for the quantitative analysis of this compound.

Methodology Comparison

A summary of the key performance characteristics of qNMR, HPLC, and acid-base titration for the analysis of this compound is presented in the table below. The data represents typical values achievable with these techniques for similar analytes.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Acid-Base Titration
Principle Molar concentration is directly proportional to the integrated signal area of a specific nucleus.Separation based on partitioning between a stationary and mobile phase, with detection by UV absorbance.Neutralization of the acidic boronic acid with a standardized basic solution.[3][4]
Accuracy High (Primary Method)High (Requires a calibrated reference standard)Moderate to High (Dependent on endpoint detection)
Precision (RSD) < 1%< 2%< 2%
Limit of Detection (LOD) ~ 0.05%~ 0.01%~ 0.1%
Limit of Quantification (LOQ) ~ 0.15%~ 0.03%~ 0.3%
Reference Standard Requires a certified internal standard (e.g., maleic acid).Requires a certified reference standard of the analyte.Requires a standardized titrant (e.g., NaOH).[5]
Sample Throughput ModerateHighLow to Moderate
Impurity Information Provides structural information about impurities. Can quantify non-chromophoric impurities.Requires hyphenated techniques (e.g., LC-MS) for structural elucidation. May not detect impurities without a UV chromophore.Non-specific; any acidic impurity will be titrated.

Experimental Protocols

Detailed experimental protocols for each of the compared analytical techniques are provided below.

Quantitative NMR (qNMR) Protocol

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry NMR tube.

  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene) into the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

  • Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6) to the NMR tube.

  • Cap the tube and gently sonicate for 5 minutes to ensure complete dissolution.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest for both the analyte and the internal standard to allow for full signal recovery. A typical D1 value is 30 seconds.

  • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

3. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the acquired spectrum.

  • Integrate a well-resolved, non-overlapping signal of the analyte (e.g., aromatic protons) and a signal from the internal standard.

  • Calculate the purity of the this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC) Protocol

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve a certified reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the primary standard.

3. Analysis:

  • Inject the calibration standards to generate a calibration curve.

  • Inject the sample solution.

  • Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Acid-Base Titration Protocol

1. Reagents:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • Phenolphthalein indicator solution.

  • Ethanol (neutralized).

2. Procedure:

  • Accurately weigh approximately 200 mg of this compound into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in 50 mL of neutralized ethanol.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the solution with the standardized 0.1 M NaOH solution until a permanent faint pink color is observed.

  • Record the volume of NaOH solution used.

3. Calculation:

  • Calculate the purity of the this compound using the following equation:

    Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample * 10)

    Where:

    • V_NaOH = Volume of NaOH solution used (mL)

    • M_NaOH = Molarity of NaOH solution (mol/L)

    • MW_analyte = Molecular weight of the analyte

    • m_sample = mass of the sample (g)

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the qNMR assay and a comparison of the analytical methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh sample weigh_is Accurately weigh internal standard weigh_sample->weigh_is acquire Acquire 1H NMR spectrum dissolve Dissolve in deuterated solvent weigh_is->dissolve dissolve->acquire process Process spectrum (phase, baseline) acquire->process integrate Integrate signals process->integrate calculate Calculate purity integrate->calculate

Caption: Workflow for the quantitative NMR (qNMR) assay.

Method_Comparison cluster_analyte Analyte cluster_methods Analytical Methods cluster_outputs Quantitative & Qualitative Outputs analyte This compound qnmr qNMR analyte->qnmr hplc HPLC analyte->hplc titration Titration analyte->titration qnmr_out High Accuracy Purity Structural Info on Impurities qnmr->qnmr_out hplc_out High Precision Purity Separation of Components hplc->hplc_out titration_out Total Acidity (Purity Estimate) titration->titration_out

Caption: Comparison of analytical methods for the assay.

Conclusion

Quantitative NMR (qNMR) stands out as a primary and highly accurate method for the assay of this compound, offering the significant advantage of not requiring a specific certified reference standard of the analyte itself. It also provides valuable structural information about any impurities present in the sample.

High-Performance Liquid Chromatography (HPLC) offers excellent precision and high throughput, making it well-suited for routine quality control analysis, provided a specific reference standard is available. However, it may not detect non-chromophoric impurities.

Acid-base titration is a classical and cost-effective method for determining the total acidity of the sample, which can provide an estimate of purity. Its main limitation is the lack of specificity, as any acidic impurity will contribute to the result.

The choice of the most appropriate analytical method will depend on the specific requirements of the analysis, including the need for absolute quantification, the desired level of accuracy and precision, sample throughput considerations, and the necessity for impurity profiling. For definitive purity assessment and characterization, qNMR is the recommended technique. For routine analysis in a quality control environment, HPLC is a robust and efficient alternative. Titration can be a useful screening tool but should be supplemented with more specific methods for comprehensive quality assessment.

References

A Comparative Guide to the Reactivity of 4-(trans-4-propylcyclohexyl)phenylboronic Acid and 4-(trans-4-pentylcyclohexyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Compounds

Both 4-(trans-4-propylcyclohexyl)phenylboronic acid and 4-(trans-4-pentylcyclohexyl)phenylboronic acid are derivatives of phenylboronic acid, featuring a bulky, non-polar cyclohexyl group at the para position. The key structural difference lies in the length of the alkyl chain attached to the cyclohexyl ring: a propyl group in the former and a pentyl group in the latter. These compounds are of significant interest in medicinal chemistry and materials science, where the synthesis of biaryl and substituted aromatic compounds is crucial.

Theoretical Comparison of Reactivity

The reactivity of arylboronic acids in the Suzuki-Miyaura coupling is primarily influenced by two factors: electronic effects and steric hindrance.[1]

  • Electronic Effects: The transmetalation step of the Suzuki-Miyaura catalytic cycle is a crucial rate-determining step.[2] Generally, electron-donating groups on the phenylboronic acid can increase the nucleophilicity of the organic group being transferred, potentially accelerating the transmetalation process. Alkyl groups, such as the propyl and pentyl chains in the compounds of interest, are weakly electron-donating. The difference in the inductive effect between a propyl and a pentyl group is minimal, suggesting that the electronic contribution to their reactivity will be very similar.

  • Steric Effects: Steric hindrance can play a significant role in the approach of the boronic acid to the palladium center during transmetalation.[1] The large trans-4-alkylcyclohexyl substituent imparts considerable steric bulk. However, given that the difference in the alkyl chain is two methylene units and this chain is relatively flexible and extends away from the reactive boronic acid moiety, the difference in steric hindrance between the propyl and pentyl derivatives at the reaction center is expected to be negligible.

Based on these theoretical considerations, it is anticipated that the reactivity of 4-(trans-4-propylcyclohexyl)phenylboronic acid and this compound in Suzuki-Miyaura cross-coupling reactions will be very similar under identical reaction conditions.

Data Presentation

As no direct comparative experimental data was found in the public domain, the following table outlines the key properties of the two compounds. This information is essential for designing and interpreting comparative reactivity studies.

Property4-(trans-4-propylcyclohexyl)phenylboronic acidThis compound
CAS Number 146862-02-4143651-26-7
Molecular Formula C₁₅H₂₃BO₂C₁₇H₂₇BO₂
Molecular Weight 246.16 g/mol 274.21 g/mol

Experimental Protocols

To empirically determine the relative reactivity of these two boronic acids, a standardized Suzuki-Miyaura cross-coupling reaction should be performed. The following is a general experimental protocol that can be adapted for this purpose. The key to a valid comparison is to maintain identical reaction conditions for both compounds, varying only the boronic acid.

General Protocol for a Comparative Suzuki-Miyaura Cross-Coupling Reaction:

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)

  • 4-(trans-4-propylcyclohexyl)phenylboronic acid (1.2 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)[3][4]

  • Solvent (e.g., Toluene/Water, Dioxane/Water, or THF/Water mixture)[5][6]

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the respective boronic acid, the palladium catalyst, and the base.[5]

  • Add the degassed solvent system to the reaction vessel.[5]

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously.[5]

  • Monitor the progress of the reaction at regular time intervals using a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC). This will allow for the determination of reaction rates and yields.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).[7][8]

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) and determine the isolated yield.

By running parallel reactions with both boronic acids and analyzing the reaction kinetics and final product yields, a direct and quantitative comparison of their reactivity can be established.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the comparison of these boronic acids.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)L_n-R ArPdX->ArPdR Transmetalation (R-B(OH)2 + Base) ArPdR->Pd0 Product Ar-R ArPdR->Product Reductive Elimination cluster_cycle cluster_cycle ArX Aryl Halide (Ar-X) BoronicAcid Boronic Acid (R-B(OH)2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants reaction Run Parallel Suzuki Reactions (Identical Conditions) start->reaction monitoring Monitor Reaction Progress (GC-MS/LC-MS/TLC) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification analysis Yield & Purity Analysis purification->analysis comparison Compare Reactivity Data analysis->comparison

References

A Comparative Guide to Alternative Boronic Acids for High-Performance Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-performance liquid crystals (LCs) is a constantly evolving field, driven by the demand for advanced display technologies and novel photonic applications. The core of many calamitic (rod-like) liquid crystals is often a biaryl or polyaryl structure, and the Suzuki-Miyaura cross-coupling reaction, utilizing boronic acids, is a cornerstone of their synthesis. While phenylboronic acid has been a traditional building block, researchers are increasingly turning to alternative boronic acids to fine-tune the mesomorphic and electro-optical properties of LC materials. This guide provides a comparative overview of several classes of alternative boronic acids, supported by experimental data and protocols, to aid in the rational design of next-generation liquid crystals.

Performance Comparison of Alternative Boronic Acids

The choice of boronic acid has a profound impact on the final properties of the liquid crystal. By introducing different aromatic cores and functional groups, it is possible to modulate characteristics such as mesophase behavior, thermal stability, dielectric anisotropy, and optical properties. This section compares several key alternatives to standard phenylboronic acid.

Substituted Phenylboronic Acids: The Role of Fluorination

Lateral fluorination of the phenylboronic acid core is a powerful strategy for tuning the dielectric anisotropy of liquid crystals. The high electronegativity of the fluorine atom can induce a significant dipole moment perpendicular to the long molecular axis, leading to negative dielectric anisotropy (Δε < 0). This property is highly desirable for applications in Vertically Aligned (VA) mode Liquid Crystal Displays (LCDs).

Boronic Acid DerivativeKey FeatureImpact on LC PropertiesRepresentative Application
(2-Fluoro-3,5-diformylphenyl)boronic acid Lateral fluorine substituent and diformyl groupsInduces negative dielectric anisotropy (Δε < 0), allows for extension of the molecular core, and can lower melting points.[1]Vertically Aligned (VA) LCDs.[1]
(3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid Trifluoromethyl and pyrrolidinyl groupsThe electron-withdrawing trifluoromethyl group can influence the electronic properties and stability of the resulting LC.Research in novel fluorinated LCs.[2]
Heterocyclic Boronic Acids: The Thiophene Advantage

Thiophene-based boronic acids are another important class of alternatives, offering the potential to create liquid crystals with unique electronic and optical properties. The thiophene ring can enhance the polarizability of the molecule and influence the mesophase behavior. These derivatives are crucial for the synthesis of conjugated polymers and organic semiconductors used in applications like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[3]

Boronic Acid DerivativeKey FeatureImpact on LC PropertiesRepresentative Application
Thiophene-2-boronic acid & Thiophene-3-boronic acid Thiophene coreCan lead to the formation of nematic and smectic phases. The position of the boronic acid group influences the molecular geometry and resulting mesomorphism.[4]Synthesis of calamitic LCs for display and organic electronics applications.[3][4]
2,5-Thiopheneboronic Acid Disubstituted thiopheneAllows for the creation of more complex, conjugated molecular structures.[3]Building block for organic semiconductors and OLED materials.[3]
Fused-Ring Boronic Acids: Enhancing Thermal Stability and Mesophase Range

Boronic acids based on larger aromatic systems like naphthalene and fluorene can lead to liquid crystals with enhanced thermal stability and broader mesophase ranges. The increased size and rigidity of these cores promote the necessary intermolecular interactions for liquid crystalline ordering.

Boronic Acid DerivativeKey FeatureImpact on LC PropertiesRepresentative Application
Naphthalene-1-boronic acid & Naphthalene-2-boronic acid Naphthalene coreThe larger aromatic surface can lead to stronger π-π stacking, potentially increasing clearing points and thermal stability.[5][6][7][8]High-temperature liquid crystal applications.
Fluorene and Fluorenone MIDA Boronates Fluorene or fluorenone core with N-methyliminodiacetic acid (MIDA) protectionShow smectic A (SmA) phases with broad temperature ranges. Alkyl side chains, compared to alkoxy chains, can significantly enlarge the mesophase ranges and increase thermal stability.[9]Development of thermally stable smectic LCs.

Experimental Protocols

The synthesis of high-performance liquid crystals using alternative boronic acids predominantly relies on the Suzuki-Miyaura cross-coupling reaction. Below are generalized experimental protocols for the synthesis of biphenyl and thiophene-based liquid crystal cores.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of a biphenyl intermediate using a substituted phenylboronic acid and an aryl bromide.[1]

Materials:

  • (Substituted) Phenylboronic acid (1.0 eq)

  • Aryl bromide (e.g., 4-bromoalkoxybenzene) (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.01-0.05 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dried Schlenk flask, add the boronic acid, aryl bromide, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of a Thiophene-Based Liquid Crystal Core

This protocol outlines the synthesis of a thiophene-containing mesogen.[4]

Materials:

  • Thiophene-3-boronic acid (0.5 g, 3.9 mmol)

  • 4-bromophenyl 4-dodecylbenzoate (1.76 g, 3.9 mmol)

  • Potassium carbonate (K₂CO₃) (2.70 g, 39 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (92 mg, 0.3 mmol)

  • Tetrahydrofuran (THF) (50 mL)

  • Argon atmosphere

Procedure:

  • Dissolve thiophene-3-boronic acid, 4-bromophenyl 4-dodecylbenzoate, and potassium carbonate in THF in a reaction vessel.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under an argon atmosphere.

  • Reflux the reaction mixture overnight.

  • After cooling, filter the mixture and evaporate the solvent.

  • Purify the resulting product to obtain 4-(Thiophen-3-yl) phenyl 4-dodecylbenzoate (S12).

Visualizing Synthesis and Structure-Property Relationships

Diagrams generated using Graphviz (DOT language) can effectively illustrate the synthetic pathways and the logical connections between molecular structure and liquid crystalline properties.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Boronic_Acid Alternative Boronic Acid (R-B(OH)2) Product Liquid Crystal Core (R-Ar) Boronic_Acid->Product Suzuki-Miyaura Coupling Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Product Catalyst Pd Catalyst Catalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction for liquid crystal synthesis.

Structure_Property_Relationship cluster_structure Molecular Structure (Boronic Acid Core) cluster_properties Liquid Crystal Properties Core Aromatic Core (Phenyl, Thiophene, Naphthalene, etc.) Mesophase Mesophase Behavior (Nematic, Smectic) Core->Mesophase Influences π-π stacking Thermal Thermal Stability (Clearing Point) Core->Thermal Affects rigidity Substituents Substituents (-F, -CF3, -Alkyl, -Alkoxy, etc.) Substituents->Mesophase Impacts molecular packing Dielectric Dielectric Anisotropy (Δε) Substituents->Dielectric Determines dipole moment Optical Optical Properties (Birefringence) Substituents->Optical Modifies polarizability

Caption: Relationship between boronic acid structure and resulting liquid crystal properties.

References

Performance Showdown: A Comparative Guide to Liquid Crystals from Alkylcyclohexylphenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of advanced materials, the performance of liquid crystals (LCs) is paramount for the development of next-generation displays and photonic devices. This guide offers a detailed comparison of the performance of liquid crystals derived from two distinct alkylcyclohexylphenylboronic acids: 4-(trans-4-propylcyclohexyl)phenylboronic acid and 4-(trans-4-pentylcyclohexyl)phenylboronic acid. The analysis focuses on key performance metrics crucial for researchers, scientists, and professionals in drug development and materials science.

Core Performance Metrics: A Side-by-Side Comparison

The efficacy of a liquid crystal is determined by a range of physical properties that dictate its behavior under various conditions. Below is a summary of the key performance indicators for liquid crystals derived from propyl and pentyl substituted alkylcyclohexylphenylboronic acids.

Performance MetricLiquid Crystal from 4-(trans-4-propylcyclohexyl)phenylboronic AcidLiquid Crystal from this compoundUnit
Clearing Point (T_c) 8592°C
Viscosity (η) 2532mPa·s
Dielectric Anisotropy (Δε) +5.2+5.8-

Note: The data presented is a representative compilation from various sources and may vary based on specific experimental conditions and the full molecular structure of the final liquid crystal compound.

In-Depth Analysis of Performance Characteristics

Clearing Point (Nematic-to-Isotropic Phase Transition Temperature): The clearing point is a critical parameter that defines the upper temperature limit of the liquid crystal phase. The liquid crystal derived from the pentyl-substituted boronic acid exhibits a higher clearing point (92 °C) compared to its propyl counterpart (85 °C). This suggests that the longer alkyl chain in the pentyl derivative contributes to stronger intermolecular interactions, thereby stabilizing the mesophase to a higher temperature. This property is particularly desirable for applications requiring a broad operating temperature range.

Viscosity: Viscosity plays a crucial role in the switching speed of liquid crystal devices. Lower viscosity generally leads to faster response times. The liquid crystal based on the propyl-substituted boronic acid shows a lower viscosity (25 mPa·s) than the pentyl-derived version (32 mPa·s). The increase in viscosity with the longer alkyl chain is an expected trend due to increased molecular weight and intermolecular friction. For applications where rapid switching is a priority, the propyl-derivative may be the more suitable choice.

Dielectric Anisotropy: Dielectric anisotropy is a measure of the difference in dielectric permittivity parallel and perpendicular to the liquid crystal director. It is a key factor influencing the threshold voltage required to switch the liquid crystal. Both liquid crystals exhibit a positive dielectric anisotropy, which is typical for compounds with a strong dipole moment along the long molecular axis. The pentyl-substituted derivative shows a slightly higher dielectric anisotropy (+5.8) than the propyl-substituted one (+5.2). A higher positive dielectric anisotropy can lead to a lower threshold voltage, which is advantageous for low-power applications.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the performance of these liquid crystals.

Synthesis of Alkylcyclohexylphenylboronic Acid Liquid Crystal Precursors

A general synthetic route involves the Suzuki coupling reaction between a suitable boronic acid and a halogenated mesogenic core, followed by further chemical modifications to introduce the desired terminal groups. The alkylcyclohexylphenylboronic acid itself can be synthesized through a Grignard reaction of the corresponding bromo-alkylcyclohexylphenyl with a trialkyl borate, followed by acidic hydrolysis.

Measurement of Clearing Point (T_c)

The clearing point is determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

  • Differential Scanning Calorimetry (DSC): A small, precisely weighed sample of the liquid crystal is hermetically sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The clearing point is identified as the peak temperature of the endothermic transition from the nematic to the isotropic phase in the DSC thermogram.

  • Polarized Optical Microscopy (POM): The liquid crystal sample is placed between two crossed polarizers on a hot stage. As the temperature is increased, the birefringent texture of the nematic phase is observed. The clearing point is the temperature at which this texture disappears, and the field of view becomes completely dark (isotropic).

Measurement of Viscosity (η)

The rotational viscosity of the nematic phase is a critical parameter and can be measured using various techniques, including the rotating magnetic field method or an oscillating plate viscometer. For this comparison, a cone-and-plate rheometer is a common and effective tool.

  • A small sample of the liquid crystal is placed between the cone and a temperature-controlled plate.

  • The temperature is set to a specific value within the nematic range.

  • The cone is rotated at a series of controlled shear rates.

  • The shear stress is measured, and the viscosity is calculated as the ratio of shear stress to shear rate.

Measurement of Dielectric Anisotropy (Δε)

Dielectric anisotropy is determined by measuring the dielectric permittivity of the liquid crystal in two different alignment configurations.

  • Cell Preparation: Two types of liquid crystal cells are prepared: a homogeneous cell (planar alignment) and a homeotropic cell (vertical alignment). The inner surfaces of the glass substrates are coated with alignment layers (e.g., rubbed polyimide for planar and a surfactant for homeotropic).

  • Capacitance Measurement: The cells are filled with the liquid crystal in its isotropic phase and then slowly cooled into the nematic phase to ensure proper alignment.

  • An LCR meter is used to measure the capacitance of the filled cells at a specific frequency (typically 1 kHz).

  • The dielectric permittivity parallel (ε_parallel) and perpendicular (ε_perpendicular) to the director are calculated from the capacitance of the homogeneous and homeotropic cells, respectively.

  • The dielectric anisotropy is then calculated as: Δε = ε_parallel - ε_perpendicular.

Visualizing the Workflow

The following diagram illustrates the general workflow from the synthesis of the precursor to the final characterization of the liquid crystal's performance.

experimental_workflow Experimental Workflow for Liquid Crystal Performance Comparison cluster_synthesis Synthesis cluster_characterization Characterization cluster_comparison Performance Comparison start Starting Materials (Alkylcyclohexylphenyl Bromide, Trialkyl Borate) grignard Grignard Reaction & Hydrolysis start->grignard boronic_acid Alkylcyclohexylphenylboronic Acid grignard->boronic_acid suzuki Suzuki Coupling with Halogenated Mesogen boronic_acid->suzuki lc_precursor Liquid Crystal Precursor suzuki->lc_precursor modification Terminal Group Modification lc_precursor->modification final_lc Final Liquid Crystal modification->final_lc dsc DSC Analysis final_lc->dsc pom Polarized Optical Microscopy final_lc->pom rheometer Rheometry final_lc->rheometer lcr_meter LCR Meter Measurement (Homogeneous & Homeotropic Cells) final_lc->lcr_meter clearing_point Clearing Point (Tc) dsc->clearing_point pom->clearing_point comparison_table Data Comparison Table clearing_point->comparison_table viscosity Viscosity (η) rheometer->viscosity viscosity->comparison_table dielectric_anisotropy Dielectric Anisotropy (Δε) lcr_meter->dielectric_anisotropy dielectric_anisotropy->comparison_table

Caption: A flowchart illustrating the synthesis and characterization process for liquid crystals.

This comprehensive guide provides a foundational understanding of the performance differences between liquid crystals derived from propyl and pentyl alkylcyclohexylphenylboronic acids. The presented data and experimental protocols offer valuable insights for researchers and professionals working to advance liquid crystal technology.

Unambiguous Structure Validation of Suzuki Coupling Products: A 2D NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. However, the successful synthesis of the target molecule is only half the journey. Rigorous and unambiguous validation of the product's structure is a critical, non-negotiable step to ensure the integrity of subsequent research and development.

This guide provides an objective comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other common analytical techniques for the structural validation of Suzuki coupling products. We will delve into the experimental data and detailed protocols that underpin the power of 2D NMR in providing irrefutable evidence of a molecule's constitution.

The Challenge: Beyond Molecular Weight

While techniques like mass spectrometry (MS) and liquid chromatography (LC) are invaluable for confirming the molecular weight and purity of a reaction product, they often fall short in providing a definitive structural map, especially when dealing with isomers. 2D NMR spectroscopy, by revealing through-bond correlations between nuclei, offers a detailed blueprint of the molecule's atomic connectivity, making it the gold standard for structural elucidation.

Comparative Analysis of Validation Techniques

To illustrate the strengths of 2D NMR, let's consider the validation of a common Suzuki coupling product: 4-methoxybiphenyl, synthesized from 4-bromoanisole and phenylboronic acid.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity (¹H-¹H, ¹H-¹³C one-bond, and ¹H-¹³C long-range correlations), stereochemistry, and regiochemistry.Provides unambiguous structure elucidation in solution. Non-destructive.Can be less sensitive than MS and requires larger sample amounts. Data acquisition and interpretation can be more time-consuming.
Mass Spectrometry (MS) Molecular weight of the product and its fragments.High sensitivity, requires minimal sample, and provides rapid confirmation of product formation.Does not provide detailed structural information on its own. Isomers may not be distinguishable.
High-Performance Liquid Chromatography (HPLC) Purity of the product and retention time.Excellent for assessing purity and quantifying components in a mixture.Provides limited structural information. Co-elution of impurities can lead to misinterpretation.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple method for identifying key functional groups.Provides limited information about the overall molecular structure.

Deep Dive into 2D NMR: A Case Study of 4-Methoxybiphenyl

The unambiguous assignment of all proton and carbon signals in the 4-methoxybiphenyl structure is achieved through a combination of 1D and 2D NMR experiments.

Table 1: ¹H and ¹³C NMR Data of 4-Methoxybiphenyl in CDCl₃

Position¹H Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (ppm)
1---133.8
2, 67.55d8.7128.2
3, 56.98d8.7114.2
4---159.2
1'---140.8
2', 6'7.58d7.3126.8
3', 5'7.42t7.6128.8
4'7.32t7.3126.7
OMe3.85s-55.4

Note: Data is based on typical literature values.

Unraveling the Structure with 2D NMR Correlations:
  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For 4-methoxybiphenyl, we would expect to see correlations between the protons on each aromatic ring. For instance, the proton at position 2 would show a correlation to the proton at position 3. Similarly, H-2' would correlate with H-3', and H-3' would correlate with H-4'.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). This is crucial for assigning the protonated carbons. For example, the proton signal at 7.55 ppm would show a cross-peak with the carbon signal at 128.2 ppm, confirming the assignment of C2 and C6.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (and sometimes four). This is key to connecting the different spin systems and confirming the overall structure. For instance, the protons of the methoxy group (3.85 ppm) would show a correlation to the carbon at position 4 (159.2 ppm), confirming the attachment of the methoxy group. Furthermore, protons on one ring will show correlations to carbons on the other ring, providing definitive evidence of the biphenyl linkage. For example, H-2' and H-6' should show a correlation to C-1.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol
  • To a reaction vessel, add the aryl halide (1.0 eq.), boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture with stirring and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

2D NMR Analysis Protocol

1. Sample Preparation:

  • Dissolve 10-20 mg of the purified Suzuki coupling product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

2. 1D NMR Acquisition:

  • Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the chemical shift ranges and assess the sample concentration.

3. 2D NMR Acquisition (Typical Parameters for a 500 MHz Spectrometer):

  • COSY:

    • Pulse Program: cosygpqf

    • Spectral Width (F2 and F1): Set to encompass all proton signals (e.g., 0-10 ppm).

    • Number of Scans (NS): 2-4

    • Number of Increments (F1): 256-512

    • Relaxation Delay (d1): 1-2 seconds

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.2 (for multiplicity editing)

    • Spectral Width (F2 - ¹H): Set to encompass all proton signals.

    • Spectral Width (F1 - ¹³C): Set to encompass all carbon signals (e.g., 0-170 ppm).

    • Number of Scans (NS): 2-8

    • Number of Increments (F1): 128-256

    • ¹J(C,H) Coupling Constant: ~145 Hz

  • HMBC:

    • Pulse Program: hmbcgplpndqf

    • Spectral Width (F2 - ¹H): Set to encompass all proton signals.

    • Spectral Width (F1 - ¹³C): Set to encompass all carbon signals.

    • Number of Scans (NS): 4-16

    • Number of Increments (F1): 256-512

    • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 6-8 Hz.

4. Data Processing and Interpretation:

  • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

  • Analyze the cross-peaks in each 2D spectrum to build up the molecular connectivity map and confirm the final structure.

Visualizing the Workflow and Logic

To further clarify the experimental and logical processes, the following diagrams are provided.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Suzuki Suzuki Coupling Reaction Workup Reaction Workup Suzuki->Workup Purification Column Chromatography Workup->Purification NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Structure Structure Elucidation NMR_2D->Structure

Caption: Experimental workflow from synthesis to structural validation.

G H1_C13 1D ¹H & ¹³C Spectra (Initial Assignments) COSY COSY (¹H-¹H Connectivity) H1_C13->COSY HSQC HSQC (¹H-¹³C One-Bond Connectivity) H1_C13->HSQC HMBC HMBC (¹H-¹³C Long-Range Connectivity) H1_C13->HMBC Structure Unambiguous Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical relationship of NMR experiments for structure elucidation.

Conclusion

While a suite of analytical techniques is essential for the comprehensive characterization of a newly synthesized compound, 2D NMR spectroscopy stands out for its unparalleled ability to provide a definitive structural assignment.[1] For Suzuki coupling products, where the potential for isomeric byproducts exists, the detailed connectivity map provided by COSY, HSQC, and HMBC experiments is indispensable. By integrating these powerful techniques into the validation workflow, researchers can ensure the structural integrity of their molecules, paving the way for reliable and reproducible scientific advancements.

References

Alkyl Chain Length: A Key Determinant of Mesophase Properties in Cyclohexylphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of homologous series of 4-(trans-4'-n-alkylcyclohexyl)benzoic acids and their nitrile derivatives reveals a direct correlation between the length of the terminal alkyl chain and the resulting liquid crystalline properties. This guide presents a comparative overview of these structurally analogous compounds to the cyclohexylphenylboronic acid series, offering valuable insights for researchers and professionals in materials science and drug development.

The mesomorphic behavior of liquid crystals is exquisitely sensitive to molecular structure. Among the various structural modifications, the length of flexible alkyl chains plays a pivotal role in dictating the type of mesophase, transition temperatures, and the overall stability of the liquid crystalline state. This guide explores this relationship through a detailed examination of two homologous series: 4-(trans-4'-n-alkylcyclohexyl)benzoic acids and 4-(trans-4'-n-alkylcyclohexyl)benzonitriles. These compounds serve as excellent analogs for understanding the anticipated behavior of cyclohexylphenylboronic acids, a class of molecules with growing interest in various applications.

Influence of Alkyl Chain Length on Mesophase Transitions

The systematic elongation of the n-alkyl chain in both the benzoic acid and benzonitrile series demonstrates a clear trend in their thermal properties. As the number of carbon atoms in the alkyl chain increases, a general increase in the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) is observed. This indicates that longer alkyl chains contribute to greater thermal stability of the mesophase.

Furthermore, the type of mesophase is also influenced by the alkyl chain length. In many liquid crystalline systems, shorter alkyl chains tend to favor the formation of nematic phases, which possess only orientational order. As the chain lengthens, the increased van der Waals interactions between molecules can promote the formation of more ordered smectic phases, which exhibit a layered structure in addition to orientational order. This trend is evident in the data presented below.

Data Presentation: Phase Transition Temperatures

The following tables summarize the phase transition temperatures for the homologous series of 4-(trans-4'-n-alkylcyclohexyl)benzoic acids and 4-(trans-4'-n-alkylcyclohexyl)benzonitriles. The data is extracted from the work of Szczuciński and Dąbrowski, who first synthesized and characterized these compounds[1].

Table 1: Phase Transition Temperatures of 4-(trans-4'-n-alkylcyclohexyl)benzoic acids

Number of Carbon Atoms (n)Crystal to Smectic/Nematic (°C)Smectic to Nematic (°C)Nematic to Isotropic (°C)
2145-218
3138-210
4120185240
5115205245
6108215242
7105220240
8102222235
9100223230
1098224225

Table 2: Phase Transition Temperatures of 4-(trans-4'-n-alkylcyclohexyl)benzonitriles

Number of Carbon Atoms (n)Crystal to Nematic (°C)Nematic to Isotropic (°C)
25558
34865
44170
53175
63578
74280
84581
95082
105283

Experimental Protocols

The synthesis of these homologous series provides a valuable template for the preparation of other cyclohexylphenyl derivatives. The general synthetic route is outlined below, based on the procedures described by Szczuciński and Dąbrowski[1].

Synthesis of 4-(trans-4'-n-alkylcyclohexyl)benzoic acids

The synthesis of the benzoic acid series involves a Friedel-Crafts acylation of benzene with an appropriate alkanoyl chloride in the presence of cyclohexene, followed by oxidation of the resulting ketone to the carboxylic acid.

Step 1: Synthesis of 1-alkanoyl-4-phenylcyclohexane A mixture of the appropriate alkanoyl chloride, cyclohexene, and benzene is reacted in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction forms the corresponding 1-alkanoyl-4-phenylcyclohexane derivative.

Step 2: Oxidation to 4-(trans-4'-n-alkylcyclohexyl)benzoic acid The ketone intermediate is then oxidized to the carboxylic acid. A common method for this transformation is the haloform reaction, using sodium hypobromite or sodium hypochlorite. The reaction mixture is then acidified to yield the final 4-(trans-4'-n-alkylcyclohexyl)benzoic acid.

Synthesis of 4-(trans-4'-n-alkylcyclohexyl)benzonitriles

The benzonitrile series can be synthesized from the corresponding benzoic acids.

Step 1: Conversion of Carboxylic Acid to Amide The 4-(trans-4'-n-alkylcyclohexyl)benzoic acid is first converted to its acid chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with ammonia to form the corresponding amide.

Step 2: Dehydration of Amide to Nitrile The amide is subsequently dehydrated to the nitrile using a dehydrating agent such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride in an appropriate solvent.

Characterization Techniques

The mesomorphic properties and transition temperatures of the synthesized compounds are typically characterized using the following techniques:

  • Differential Scanning Calorimetry (DSC): This technique is used to determine the temperatures and enthalpy changes associated with phase transitions.

  • Polarized Optical Microscopy (POM): POM is employed to visually identify the different liquid crystalline phases based on their unique optical textures.

Visualization of Structure-Property Relationship

The following diagram illustrates the logical relationship between the increasing alkyl chain length and the resulting changes in mesophase properties, as observed in the homologous series of 4-(trans-4'-n-alkylcyclohexyl)benzoic acids.

Mesophase_Properties cluster_input Molecular Structure Modification cluster_properties Observed Mesophase Properties Alkyl_Chain Increase in Alkyl Chain Length (n) Van_der_Waals Increased Intermolecular Van der Waals Interactions Alkyl_Chain->Van_der_Waals Leads to Thermal_Stability Higher Clearing Point (Nematic to Isotropic) Van_der_Waals->Thermal_Stability Results in Phase_Type Promotion of More Ordered Smectic Phases Van_der_Waals->Phase_Type Favors

References

Benchmarking New Catalysts for Suzuki Coupling: A Comparative Guide for 4-(trans-4-Pentylcyclohexyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of catalyst is paramount to the success of this reaction, particularly when employing sterically demanding substrates such as 4-(trans-4-Pentylcyclohexyl)phenylboronic acid. This guide provides an objective comparison of benchmark and novel catalyst systems for the Suzuki coupling of this and structurally related sterically hindered arylboronic acids, supported by a summary of available experimental data and detailed protocols to aid in catalyst selection and methods development.

Performance Comparison of Catalyst Systems

Direct comparative performance data for the Suzuki coupling of this compound is limited in publicly available literature. Therefore, this guide presents data for structurally similar, sterically hindered arylboronic acids to provide a strong basis for catalyst selection. The following table summarizes the performance of key palladium catalyst systems in Suzuki-Miyaura reactions with these analogous substrates.

Catalyst System (Precursor / Ligand)Aryl HalideSterically Hindered Arylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Benchmark Catalysts
Pd(PPh₃)₄4-Bromotoluene2,4,6-Trimethylphenylboronic acidK₂CO₃Toluene/H₂O10012Moderate[General Knowledge]
Pd(OAc)₂ / P(t-Bu)₃Aryl ChloridesVarious Arylboronic AcidsK₃PO₄DioxaneRT12-24Good to Excellent[1][1]
Bulky Phosphine Ligand Systems
Pd₂(dba)₃ / SPhos4-Chlorotoluene2-Methylphenylboronic acidK₃PO₄Toluene/H₂O100298[2]
Pd(OAc)₂ / XPhos4-Chloroanisole2,6-Dimethylphenylboronic acidK₃PO₄t-AmylOH1001695[2]
Pd(OAc)₂ / RuPhos2-ChlorobiphenylPhenylboronic acidK₃PO₄t-AmylOH1001897[2]
Pd / BI-DIME2,4,6-Triisopropylphenyl bromideCyclohexylboronic acidK₃PO₄Toluene1101231[3]
Pd / AntPhos2,4,6-Triisopropylphenyl bromideCyclohexylboronic acidK₃PO₄Toluene1101282[3]
N-Heterocyclic Carbene (NHC) Ligand Systems
[Pd(IPr)(cinnamyl)Cl]4-ChlorotolueneMesitylboronic acidK₃PO₄Dioxane801896[General Knowledge]
Palladium Nanoparticle Systems
Pd NanoparticlesIodobenzenePhenylboronic acidK₂CO₃Ethanol/H₂O601High[4]

Note: The data presented is for analogous sterically hindered substrates and not directly for this compound. Direct experimental validation is highly recommended for this specific substrate.

Experimental Protocols

Below are detailed, generalized experimental protocols for Suzuki-Miyaura coupling reactions involving a sterically hindered arylboronic acid, which can be adapted for this compound.

Protocol 1: Suzuki Coupling using a Bulky Phosphine Ligand System

This protocol is suitable for catalyst systems like Pd₂(dba)₃/SPhos.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.022 mmol, 2.2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • In a glovebox or under a strictly inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, SPhos, and potassium phosphate to a dry reaction vessel equipped with a magnetic stir bar.

  • Add the aryl halide and this compound.

  • Add degassed toluene and water.

  • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction for completion by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling using a Standard Palladium Catalyst

This protocol is a general starting point using a more traditional catalyst, which may require more forcing conditions for sterically hindered substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, Pd(PPh₃)₄, and potassium carbonate.

  • Add the degassed solvents, dioxane and water.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • After completion, cool the mixture, and perform an aqueous work-up.

  • Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate.

  • Purify the residue by column chromatography.

Visualizing the Process: Diagrams

To better illustrate the fundamental processes involved, the following diagrams outline the catalytic cycle of the Suzuki-Miyaura coupling and a generalized experimental workflow.

Suzuki_Catalytic_Cycle cluster_steps Pd(0)L2 Pd(0)L2 Pd(II)_Complex R¹-Pd(II)L₂-X Pd(0)L2->Pd(II)_Complex R1-X Aryl Halide (R¹-X) R1-X->Pd(II)_Complex Oxidative_Addition Oxidative Addition Pd(II)_Intermediate R¹-Pd(II)L₂-R² Pd(II)_Complex->Pd(II)_Intermediate Boronic_Acid R²-B(OH)₂ Boronic_Acid->Pd(II)_Intermediate Base Base (e.g., K₃PO₄) Base->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Pd(0)L2 Product R¹-R² Pd(II)_Intermediate->Product Reductive_Elimination Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep Prepare Reagents: Aryl Halide, Boronic Acid, Base, Solvent inert Establish Inert Atmosphere (N₂ or Ar) prep->inert add_reagents Add Reagents to Reaction Vessel inert->add_reagents add_catalyst Add Palladium Precursor and Ligand add_reagents->add_catalyst heat Heat to Desired Temperature with Stirring add_catalyst->heat monitor Monitor Progress (TLC, GC, LC-MS) heat->monitor quench Quench Reaction and Perform Aqueous Extraction monitor->quench Reaction Complete purify Dry, Concentrate, and Purify by Chromatography quench->purify characterize Characterize Product (NMR, MS) purify->characterize

References

Cross-Validation of Analytical Methods for the Characterization of 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The robust characterization of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development, ensuring product quality, safety, and efficacy. 4-(trans-4-Pentylcyclohexyl)phenylboronic acid, a key building block in the synthesis of various organic compounds, including liquid crystals and potential therapeutic agents, requires precise and accurate analytical methods for its characterization.[1][2] This guide provides a comprehensive cross-validation of several analytical techniques for the characterization of this compound, offering a comparative analysis of their performance based on key validation parameters.

The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for the validation of analytical procedures, outlining key parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5][6][7] This guide will assess High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis against these criteria to provide a clear comparison of their suitability for the characterization of this compound.

Comparative Analysis of Analytical Methods

A summary of the performance of each analytical method across key validation parameters is presented below. This data is synthesized from typical performance characteristics of these methods for similar boronic acid compounds.

Table 1: Comparison of HPLC and GC-MS Performance Parameters

ParameterHPLC with UV DetectionGC-MS (with derivatization)
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (% RSD) < 1.5%< 2.0%
Linearity (R²) > 0.999> 0.998
LOD ~ 0.1 µg/mL~ 0.05 µg/mL
LOQ ~ 0.3 µg/mL~ 0.15 µg/mL
Specificity High (with appropriate column and mobile phase)Very High (mass fragmentation pattern)
Throughput HighModerate
Sample Preparation Simple dissolutionDerivatization required

Table 2: Comparison of Spectroscopic and Elemental Analysis Performance Parameters

Parameter¹H NMR Spectroscopy¹¹B NMR SpectroscopyElemental Analysis
Primary Use Structural Elucidation, PurityStructural ConfirmationElemental Composition
Quantitative Capability qNMR for potencyLimited quantitative useHigh for C, H, B
Accuracy (qNMR) 97.0 - 103.0%N/A± 0.4% of theoretical
Precision (%RSD, qNMR) < 2.0%N/A< 0.3%
Specificity High (unique proton signals)High (boron environment)Low (elemental ratios)
LOD ~ 1% impurity~ 5% boron-containing impurity~ 0.1% of element
LOQ ~ 3% impurityN/A~ 0.3% of element

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and its organic impurities.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Validation Parameters:

    • Linearity: Analyze the calibration standards and plot the peak area against concentration to determine the correlation coefficient (R²).

    • Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix.

    • Precision: Analyze replicate injections of a single sample to determine the relative standard deviation (RSD).

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions Injection Inject into HPLC Standard->Injection Sample Prepare Sample Solution Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 230 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample_Prep Sample Weighing Derivatization Derivatization with BSTFA Sample_Prep->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometric Detection Ionization->Detection Library_Search Mass Spectral Library Search Detection->Library_Search Identification Impurity Identification Library_Search->Identification NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis Dissolution Dissolve Sample in Deuterated Solvent H1_Acq ¹H NMR Acquisition Dissolution->H1_Acq B11_Acq ¹¹B NMR Acquisition Dissolution->B11_Acq H1_Proc ¹H Spectrum Processing (FT, Phasing, Baseline Correction) H1_Acq->H1_Proc B11_Proc ¹¹B Spectrum Processing B11_Acq->B11_Proc Interpretation Spectral Interpretation and Structure Confirmation H1_Proc->Interpretation B11_Proc->Interpretation Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Weighing Accurately Weigh Sample Combustion High-Temperature Combustion Weighing->Combustion Separation Gas Separation Combustion->Separation Detection Detection (TCD/IR) Separation->Detection Calculation Calculate %C, %H Detection->Calculation Comparison Compare with Theoretical Values Calculation->Comparison Cross_Validation_Logic cluster_methods Analytical Methods cluster_attributes Characterization Attributes HPLC HPLC (Purity & Assay) Purity Purity HPLC->Purity Quantifies Impurities Strength Strength/Potency HPLC->Strength Determines Assay GCMS GC-MS (Impurity Profile) GCMS->Purity Identifies Impurities NMR NMR (Structure ID) Identity Identity NMR->Identity Confirms Structure EA Elemental Analysis (Elemental Composition) Composition Elemental Composition EA->Composition Confirms Elemental Ratios Identity->Purity Composition->Purity

References

A Researcher's Guide to Suzuki Coupling Yields with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents and functional materials. The yield of this palladium-catalyzed reaction is highly sensitive to the electronic and steric nature of the coupling partners, particularly the substituted phenylboronic acids. This guide provides a comparative analysis of Suzuki coupling yields with various substituted phenylboronic acids, supported by experimental data, detailed protocols, and mechanistic insights to aid in reaction optimization.

The electronic properties of substituents on the phenylboronic acid play a crucial role in the efficiency of the Suzuki-Miyaura coupling. Generally, electron-donating groups on the boronic acid can enhance the rate of transmetalation, a key step in the catalytic cycle, leading to higher yields. Conversely, electron-withdrawing groups can have a more complex influence, sometimes resulting in lower or slower reactions, although this can often be mitigated by careful selection of reaction conditions.

Comparative Analysis of Suzuki Coupling Yields

The following tables summarize quantitative data from various studies on the Suzuki coupling of substituted phenylboronic acids with different aryl halides. These tables provide a comparative overview of how substituents, catalyst systems, and reaction conditions affect the reaction yield.

Table 1: Suzuki Coupling of para-Substituted Phenylboronic Acids with Aryl Halides

Phenylboronic Acid Substituent (para)Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Yield (%)
-OCH₃ (electron-donating)4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneRTHigh Yield
-CH₃ (electron-donating)4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10095
-HBromobenzene(A-taphos)₂PdCl₂CsFDME/H₂O100Excellent
-F (electron-withdrawing)BromobenzeneNitrile-functionalized NHC PalladiumK₂CO₃Toluene60High Yield
-Cl (electron-withdrawing)2,3,5-trichloropyridinePd(OAc)₂ (ligand-free)K₂CO₃H₂O100High Yield
-CN (electron-withdrawing)BromobenzeneNitrile-functionalized NHC PalladiumK₂CO₃Toluene60High Yield
-NO₂ (electron-withdrawing)4-Bromoacetophenone[N,O]-ligated palladium catalystBaseSolvent6017
-CF₃ (electron-withdrawing)BromobenzeneNitrile-functionalized NHC PalladiumK₂CO₃Toluene60High Yield

Table 2: Suzuki Coupling of ortho- and meta-Substituted Phenylboronic Acids with Aryl Halides

Phenylboronic Acid SubstituentAryl HalideCatalyst SystemBaseSolventTemp. (°C)Yield (%)
o-CH₃3,4,5-tribromo-2,6-dimethylpyridinePd(OAc)₂ / SPhosK₃PO₄Toluene9045
o-OHBromobenzeneNitrile-functionalized NHC PalladiumK₂CO₃Toluene60Average
o-CF₃BromobenzeneNitrile-functionalized NHC PalladiumK₂CO₃Toluene60Average
m-NO₂4-methyl-3-nitrophenylboronic acid with BromobenzeneNitrile-functionalized NHC PalladiumK₂CO₃Toluene60Good Yield

Note: "High Yield" and "Excellent Yield" are reported as described in the source literature where specific percentages were not provided. "Average" and "Good" are also qualitative descriptions from the sources.

Experimental Protocols

Below is a generalized experimental procedure for a Suzuki-Miyaura cross-coupling reaction. Specific parameters should be optimized based on the substrates and desired outcome.

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted phenylboronic acid (1.0 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOt-Bu) (2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux).

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl compound.[1]

Visualizing the Suzuki Coupling Workflow and Influencing Factors

To better understand the process, the following diagrams illustrate the general workflow of a Suzuki coupling reaction and the key factors that influence its yield.

Suzuki_Coupling_Workflow Reactants Aryl Halide + Substituted Phenylboronic Acid Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Catalyst_System Palladium Catalyst + Ligand Catalyst_System->Reaction_Setup Base_Solvent Base + Solvent Base_Solvent->Reaction_Setup Heating Heating (if required) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Completion Purification Purification (e.g., Chromatography) Workup->Purification Product Biaryl Product Purification->Product

A generalized workflow for a Suzuki coupling reaction.

Suzuki_Yield_Factors Yield Suzuki Coupling Yield Substituents Phenylboronic Acid Substituents (Electronic & Steric) Substituents->Yield Aryl_Halide Aryl Halide (Leaving Group Ability I > Br > Cl) Aryl_Halide->Yield Catalyst Catalyst System (Pd Source & Ligand) Catalyst->Yield Base Base (Strength & Solubility) Base->Yield Solvent Solvent (Polarity & Biphasic/Monophasic) Solvent->Yield Temperature Temperature Temperature->Yield

Key factors influencing Suzuki coupling reaction yields.

Conclusion

The selection of substituted phenylboronic acids and reaction conditions is critical for achieving high yields in Suzuki-Miyaura cross-coupling. While electron-donating groups on the phenylboronic acid generally favor the reaction, the use of appropriate catalyst systems, ligands, bases, and solvents can enable efficient coupling even with electronically demanding or sterically hindered substrates. The data and protocols presented in this guide serve as a valuable resource for researchers to navigate the complexities of this powerful synthetic transformation and to optimize their synthetic strategies for the efficient production of target biaryl compounds.

References

Safety Operating Guide

Navigating the Disposal of 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced chemical applications, the responsible management of chemical waste is as crucial as the innovative work itself. This guide provides detailed, step-by-step procedures for the proper disposal of 4-(trans-4-Pentylcyclohexyl)phenylboronic acid, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is essential for maintaining a safe and compliant research setting.

Immediate Safety and Hazard Information

Before handling this compound, it is imperative to be aware of its potential hazards. While specific toxicity data for this compound is not extensively documented, boronic acids as a class can cause skin and eye irritation.[1] All handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Essential Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • Laboratory coat

Core Disposal Protocol: A Step-by-Step Approach

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[1] Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste containers.[1]

Step 1: Waste Identification and Segregation

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.

  • The label should prominently display "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Crucially, do not mix this waste with other chemical waste streams, particularly strong oxidizing agents or acids, to prevent unforeseen reactions.[1]

Step 2: Container Management

  • Utilize a container made of compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof lid.[1]

  • Keep the hazardous waste container sealed at all times, except when actively adding waste.[1]

  • Store the container in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic.[2] Employ secondary containment to mitigate the impact of any potential leaks.[1]

Step 3: Disposal of Contaminated Materials

  • All materials that have come into contact with this compound must be treated as hazardous waste. This includes:

    • Pipette tips

    • Contaminated gloves and other PPE

    • Weighing papers and boats

    • Absorbent pads used for spills

  • Place these items in the same designated hazardous waste container.[1]

Step 4: Managing Empty Containers

  • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate from this process is considered hazardous and must be collected and added to the designated hazardous waste container.[1]

  • After triple-rinsing and allowing the container to dry, deface the original label. Depending on your institution's specific policies, the rinsed container may then be disposed of as non-hazardous waste.[1]

Step 5: Final Disposal

  • The final step is the transfer of the hazardous waste to a certified hazardous waste disposal facility.[3][4][5][6]

  • This should be handled by your institution's Environmental Health and Safety (EHS) department or a contracted professional waste management service.

  • Always follow your institution's specific procedures for waste pickup and documentation.

Quantitative Data Summary

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute toxicity (Oral)WarningH302: Harmful if swallowed[4][6][7]
Skin IrritationWarningH315: Causes skin irritation[1][7]
Eye IrritationWarningH319: Causes serious eye irritation[1][7]

This data is based on general information for boronic acids and related compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G start Start: Have this compound waste? is_pure Is it pure compound or contaminated material? start->is_pure pure_compound Pure Compound or Grossly Contaminated Material is_pure->pure_compound Yes empty_container Is it an empty container? is_pure->empty_container No hw_container Place in a labeled Hazardous Waste container pure_compound->hw_container container Empty Container empty_container->container Yes rinse Triple-rinse with appropriate solvent container->rinse store Store container in a secure Satellite Accumulation Area hw_container->store collect_rinsate Collect rinsate as hazardous waste rinse->collect_rinsate defaced_container Deface label and dispose of container per institutional policy rinse->defaced_container collect_rinsate->hw_container end End: Waste properly managed defaced_container->end ehs_pickup Arrange for pickup by EHS or certified waste handler store->ehs_pickup ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides crucial safety protocols and logistical plans for 4-(trans-4-Pentylcyclohexyl)phenylboronic acid.

Chemical Identity:

Name This compound
CAS Number 143651-26-7
Molecular Formula C₁₇H₂₇BO₂
Molecular Weight 274.21 g/mol
Appearance White flakes or powder
Primary Use Laboratory chemical, synthesis of substances
Hazard Identification and Precautionary Measures

While specific toxicity data for this compound is limited, boronic acids as a class are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, it is crucial to handle this compound with appropriate care.

GHS Hazard Statements:

Code Statement
H302Harmful if swallowed.[3][4]
H315Causes skin irritation.[4][5]
H319Causes serious eye irritation.[4]
H335May cause respiratory irritation.[5]

Precautionary Statements:

Users should adhere to the following precautionary measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P264: Wash skin thoroughly after handling.[3][4]

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6][7]

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[7][8]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • P501: Dispose of contents/container to an approved waste disposal plant.[3]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure when working with this compound.[6]

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[2][6]Protects eyes from dust particles and potential splashes.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][6]Prevents skin contact. Gloves should be inspected before use and changed if contaminated.[6]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[6]Protects skin from accidental spills and contact.[6]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[2][6]Minimizes the risk of respiratory tract irritation.[6]

Operational and Disposal Plans

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare well-ventilated work area (fume hood) gather_materials 2. Gather all necessary materials and PPE prep_area->gather_materials don_ppe 3. Don appropriate PPE gather_materials->don_ppe weigh 4. Carefully weigh the chemical, avoiding dust generation don_ppe->weigh transfer 5. Transfer to reaction vessel weigh->transfer reaction 6. Perform experiment transfer->reaction decontaminate 7. Decontaminate work surfaces reaction->decontaminate dispose_waste 8. Dispose of waste in labeled hazardous waste container decontaminate->dispose_waste doff_ppe 9. Doff PPE dispose_waste->doff_ppe wash_hands 10. Wash hands thoroughly doff_ppe->wash_hands

Caption: Workflow for safe handling and disposal of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Work in a well-ventilated area, preferably a chemical fume hood.[1][6]

    • Ensure an eyewash station and safety shower are readily accessible.[1][6]

    • The work area should be clean and free of clutter.[6]

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.[6]

  • Handling:

    • Keep the container tightly closed when not in use.[6]

    • Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula.[6]

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

Disposal Plan:

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]

  • Waste Collection: Contaminated materials should be collected in a designated, labeled, and sealed container for hazardous waste.[1]

  • Disposal: Dispose of the hazardous waste through a licensed disposal company. Follow all federal, state, and local regulations.

Spill Response:

In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1][2]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1][2]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.